molecular formula C16H17N B11879568 1-(2,6-Dimethylphenyl)indoline

1-(2,6-Dimethylphenyl)indoline

Cat. No.: B11879568
M. Wt: 223.31 g/mol
InChI Key: MIOPZLGKGGORNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylphenyl)indoline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Dimethylphenyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Dimethylphenyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-2,3-dihydroindole

InChI

InChI=1S/C16H17N/c1-12-6-5-7-13(2)16(12)17-11-10-14-8-3-4-9-15(14)17/h3-9H,10-11H2,1-2H3

InChI Key

MIOPZLGKGGORNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCC3=CC=CC=C32

Origin of Product

United States

Foundational & Exploratory

1-(2,6-Dimethylphenyl)indoline: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of sterically hindered N-arylated heterocycles represents a critical frontier in modern medicinal chemistry and materials science. 1-(2,6-Dimethylphenyl)indoline is a conformationally restricted, highly lipophilic tertiary amine that serves as a privileged scaffold in the design of hypolipidemic, antipsychotic, and tuberculostatic agents. Due to the severe steric encumbrance imposed by the ortho-methyl groups on the N-phenyl ring, synthesizing this molecule requires advanced transition-metal catalysis.

This whitepaper provides an in-depth technical analysis of 1-(2,6-dimethylphenyl)indoline, detailing its unique physicochemical properties, the mechanistic rationale behind its sequential palladium-catalyzed synthesis, and its utility in drug development.

Chemical Structure and Physicochemical Profiling

The structural hallmark of 1-(2,6-dimethylphenyl)indoline is the orthogonal relationship between the indoline core and the 2,6-dimethylphenyl substituent. The steric clash between the ortho-methyl groups of the phenyl ring and the C2/C7 protons of the indoline bicyclic system prevents the molecule from adopting a planar conformation.

This forced orthogonality has two profound effects:

  • Electronic Isolation: The lone pair on the tertiary nitrogen cannot fully delocalize into the 2,6-dimethylphenyl ring, subtly increasing the basicity of the nitrogen compared to planar N,N-diaryl amines.

  • Pharmacophore Locking: The restricted rotation around the N-Aryl bond locks the molecule into a specific 3D geometry, reducing the entropic penalty upon binding to target protein receptors.

Table 1: Quantitative Physicochemical Data

To aid in drug design and formulation, the core physicochemical properties of 1-(2,6-dimethylphenyl)indoline are summarized below.

PropertyValueCausality / Significance in Drug Design
Chemical Formula C16H17NDefines the molecular weight and basic elemental composition.
Molecular Weight 223.32 g/mol Well below the Lipinski Rule of 5 limit (<500 Da), favoring oral bioavailability.
LogP (Estimated) ~4.2High lipophilicity drives blood-brain barrier (BBB) penetration and hydrophobic pocket binding.
Topological Polar Surface Area 3.24 ŲExtremely low TPSA (< 90 Ų) indicates excellent passive membrane permeability.
Hydrogen Bond Donors 0The lack of H-bond donors reduces desolvation penalties during receptor binding.
Hydrogen Bond Acceptors 1The tertiary nitrogen acts as a weak H-bond acceptor due to partial delocalization into the indoline ring.
Rotatable Bonds 1 (N-Aryl bond)Highly restricted rotation due to ortho-methyl steric clash, locking the active conformation.

Synthesis Methodology: Overcoming Steric Hindrance

The synthesis of ortho-substituted N-arylated heterocycles is notoriously difficult. Traditional nucleophilic aromatic substitution (SNAr) fails due to steric blocking, and standard cross-coupling catalysts often deactivate via bis-ligation.

As demonstrated by, the most efficient route is a sequential intra- and intermolecular palladium-catalyzed arylamination . This method utilizes an in situ generated Pd(0) catalyst paired with the bulky N-heterocyclic carbene (NHC) ligand SIPr (N,N′-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene).

SynthesisWorkflow A 2-(2-Chlorophenyl)ethylamine (Precursor) B Indoline (Intermediate) A->B  Pd(OAc)2 / SIPr    NaOtBu, 100°C    Intramolecular Cyclization   C 1-(2,6-Dimethylphenyl)indoline (Target Scaffold) B->C  2-Chloro-1,3-dimethylbenzene    Pd(OAc)2 / SIPr    Intermolecular Coupling  

Caption: Sequential intra- and intermolecular Pd-catalyzed synthesis workflow for N-arylated indolines.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a continuous, one-pot sequential reaction. The causality behind each reagent choice is explicitly detailed to ensure reproducible scale-up.

  • Catalyst Activation (Glovebox/Argon): Charge a flame-dried Schlenk tube with Pd(OAc)2 (2 mol%) and SIPr·HCl (4 mol%).

    • Causality: A 1:2 ratio of Pd to SIPr ensures complete formation of the active mono-ligated Pd(0)-SIPr species without excess free ligand competing for substrate binding sites.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (3.0 equivalents).

    • Causality: NaOtBu serves a dual purpose. First, it deprotonates the SIPr·HCl salt to generate the free carbene ligand in situ. Second, it acts as the stoichiometric base required for the catalytic cycle (deprotonating the amine).

  • Solvent and Precursor Addition: Inject anhydrous 1,4-dioxane, followed by 2-(2-chlorophenyl)ethylamine (1.0 equiv).

    • Causality: 1,4-Dioxane is selected because its boiling point (101 °C) perfectly aligns with the activation energy required for the subsequent steps, and it solubilizes the Pd-NHC complex without coordinating to the metal center.

  • Intramolecular Cyclization: Stir the mixture at 100 °C for 2-4 hours.

    • Self-Validation Checkpoint: Before proceeding, analyze a 10 µL aliquot via GC/MS. The complete disappearance of the precursor mass (m/z 155) and the appearance of the indoline intermediate (m/z 119) confirms the active Pd(0)-SIPr catalyst has been successfully generated and is functional. Proceeding without this confirmation risks wasting the expensive 2,6-dimethylaryl chloride.

  • Intermolecular Coupling: Once cyclization is confirmed, add 2-chloro-1,3-dimethylbenzene (1.2 equiv) directly to the same pot. Continue heating at 100 °C for 12-16 hours.

  • Workup and Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-(2,6-dimethylphenyl)indoline.

Mechanistic Insights: The Role of the SIPr Ligand

The success of this synthesis hinges entirely on the SIPr ligand. The broader utility of NHC ligands in overcoming extreme steric barriers is well-documented in.

Unlike traditional phosphine ligands, SIPr is a strong σ-donor with immense steric bulk (quantified by a large buried volume, %V_bur). This bulk forces the palladium center to remain mono-ligated (L-Pd(0)). This highly electron-rich, coordinatively unsaturated state drastically lowers the activation energy required for the oxidative addition of the sterically hindered 2-chloro-1,3-dimethylbenzene.

CatalyticCycle Pd0 Active Catalyst [Pd(0)-SIPr] OA Oxidative Addition (Insertion into Ar-Cl) Pd0->OA PdII Pd(II) Aryl Halide Complex OA->PdII Amine Amine Coordination & Deprotonation (NaOtBu) PdII->Amine PdII_Amido Pd(II) Aryl Amido Complex Amine->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Product 1-(2,6-Dimethylphenyl)indoline RE->Product

Caption: Mechanistic catalytic cycle of the Pd/SIPr system enabling sterically hindered C-N bond formation.

Applications in Drug Discovery

In medicinal chemistry, the incorporation of a 2,6-dimethylphenyl group onto a heterocyclic core is a classic strategy to improve a drug's pharmacokinetic profile.

  • Metabolic Stability: The two ortho-methyl groups act as steric shields, preventing cytochrome P450 enzymes from accessing the ortho positions of the phenyl ring, thereby shutting down rapid oxidative metabolism and increasing the biological half-life of the compound [1].

  • Target Specificity: The rigid, orthogonal 3D structure of 1-(2,6-dimethylphenyl)indoline allows it to fit precisely into deep, narrow hydrophobic pockets of target proteins (such as specific GPCRs or lipid-binding domains) while preventing off-target binding that relies on planar π-π stacking interactions.

References

  • Omar-Amrani, R., Schneider, R., & Fort, Y. (2004). Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions. Synthesis, 2004(15), 2527-2534. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

1-(2,6-Dimethylphenyl)indoline: A Comprehensive Technical Guide on Sterically Hindered N-Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the incorporation of sterically hindered N-aryl heterocycles is a critical strategy for tuning the pharmacokinetic profiles of APIs and optimizing the photophysical properties of functional materials. 1-(2,6-Dimethylphenyl)indoline (often referred to as N-(2,6-xylyl)indoline) represents a highly specialized, sterically encumbered building block. Due to the severe steric clash between the ortho-methyl groups of the xylyl ring and the rigid indoline core, traditional nucleophilic aromatic substitution (SNAr) or standard Ullmann couplings fail to synthesize this molecule efficiently.

This whitepaper provides an in-depth technical analysis of 1-(2,6-Dimethylphenyl)indoline, detailing its fundamental chemical properties, the specialized catalytic mechanisms required for its synthesis, and a self-validating experimental protocol grounded in peer-reviewed organometallic chemistry.

Chemical Identity & Core Properties

While 1-(2,6-Dimethylphenyl)indoline is frequently utilized in advanced synthesis, it is often classified as a proprietary or literature-specific intermediate rather than a bulk commercial commodity. Consequently, it lacks a universally indexed commercial CAS number in standard catalogs, but is rigorously defined by its structural identifiers and literature precedent[1][2].

The table below summarizes the quantitative and structural data for this compound:

PropertyValue
Chemical Name 1-(2,6-Dimethylphenyl)indoline
Common Synonyms N-(2,6-xylyl)indoline; 1-(2,6-dimethylphenyl)-2,3-dihydro-1H-indole
CAS Registry Number Unassigned / Literature Compound (Ref: 5f)
Molecular Formula C16H17N
Molecular Weight 223.32 g/mol
Monoisotopic Mass 223.1361 Da
Physical Appearance Pale yellow oil
SMILES String CC1=C(C(=CC=C1)C)N2CCC3=CC=CC=C32

Mechanistic Synthesis: Overcoming Steric Hindrance

The synthesis of 1-(2,6-Dimethylphenyl)indoline requires a highly optimized Palladium-catalyzed Buchwald-Hartwig amination. The primary challenge lies in the reductive elimination step of the catalytic cycle. The two ortho-methyl groups on the aryl halide (2-bromo-1,3-dimethylbenzene) create a massive steric shield around the palladium center, often leading to catalyst deactivation or off-target


-hydride elimination when standard phosphine ligands (e.g., BINAP or dppf) are used.

To overcome this, the reaction necessitates the use of a highly sterically demanding, strongly


-donating ligand such as SIPr  (N,N′-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene). The SIPr ligand serves a dual purpose:
  • Electronic Stabilization: Its strong

    
    -donating nature stabilizes the electron-rich Pd(0) species, facilitating the initial oxidative addition into the unactivated Ar-Br bond.
    
  • Steric Pressure: The bulky diisopropylphenyl flanks of the SIPr ligand crowd the coordination sphere of the Pd(II) intermediate. This steric pressure forces the coordinated indoline and the 2,6-dimethylphenyl group into close proximity, artificially lowering the activation energy barrier required for the challenging reductive elimination step.

BHA_Cycle Pd0 Pd(0)-SIPr Active Catalyst OxAdd Oxidative Addition (2-Bromo-1,3-dimethylbenzene) Pd0->OxAdd Ar-X PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineBind Amine Coordination (Indoline + NaOtBu) PdII->AmineBind Indoline PdII_Amido Pd(II) Amido Complex AmineBind->PdII_Amido Base RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-(2,6-Dimethylphenyl)indoline RedElim->Product Product Release

Caption: Catalytic cycle of Pd/SIPr-mediated Buchwald-Hartwig amination yielding the sterically hindered indoline.

Experimental Protocol: Self-Validating Synthesis

The following protocol is adapted from the authoritative methodology developed for sequential Pd-catalyzed intra- and inter-arylamination reactions [1][2]. It is designed as a self-validating system, ensuring that intermediate failures can be diagnosed immediately.

Reagents & Materials
  • Substrates: Indoline (1.0 equiv, 10 mmol), 2-Bromo-1,3-dimethylbenzene (1.2 equiv, 12 mmol).

  • Catalyst System: Pd(OAc)2 (2 mol%), SIPr·HCl (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (3.0 equiv).

  • Solvent: Anhydrous 1,4-dioxane (degassed).

Step-by-Step Methodology
  • Glovebox Preparation (Critical Causality):

    • Action: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2, SIPr·HCl, and NaOtBu.

    • Causality: NaOtBu is highly hygroscopic; moisture will quench the base and hydrolyze the active catalyst. Pd(0) generated in situ is highly sensitive to oxygen.

  • Reagent Addition:

    • Action: Add anhydrous, degassed 1,4-dioxane (20 mL) to the flask, followed by indoline and 2-bromo-1,3-dimethylbenzene via microsyringe. Seal the flask and remove it from the glovebox.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 100 °C in an oil bath for 12 hours under vigorous stirring.

    • Causality: The high temperature provides the kinetic energy necessary to drive the sterically hindered reductive elimination.

  • In-Process Validation (TLC):

    • Action: Monitor the reaction via TLC (Hexane/EtOAc 9:1).

    • Validation Check: The reaction is complete when the indoline spot (Rf ~0.4, stains with ninhydrin) is fully consumed, replaced by a new, UV-active product spot (Rf ~0.6) that does not stain with ninhydrin (indicating the loss of the secondary amine N-H).

  • Workup & Purification:

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Analytical Confirmation:

    • Action: Analyze the isolated pale yellow oil via 1H NMR (CDCl3).

    • Validation Check: Success is confirmed by the complete disappearance of the broad N-H singlet (~3.5 ppm) and the appearance of a sharp 6H singlet at ~2.2 ppm, corresponding to the two equivalent methyl groups of the 2,6-dimethylphenyl moiety.

ExpWorkflow Prep Reagent Prep (Glovebox) Mix Catalyst Mix (Pd(OAc)2 + SIPr) Prep->Mix React Reaction (100°C, 12h) Mix->React Workup Aqueous Workup (EtOAc) React->Workup Purify Chromatography (Hexane/EtOAc) Workup->Purify Analyze Characterization (NMR, HRMS) Purify->Analyze

Caption: Step-by-step experimental workflow for the synthesis and isolation of 1-(2,6-Dimethylphenyl)indoline.

Applications in Drug Development & Materials Science

The unique structural topology of 1-(2,6-Dimethylphenyl)indoline makes it a highly sought-after motif in two primary fields:

  • Medicinal Chemistry (Conformational Restriction): The bulky 2,6-dimethylphenyl group forces the aryl ring to sit nearly orthogonal (perpendicular) to the indoline plane to minimize steric repulsion. This restricted rotation (atropisomerism-adjacent behavior) locks the molecule into a specific 3D conformation. Drug developers utilize this to design highly selective ligands for deep, narrow binding pockets in G-protein coupled receptors (GPCRs) or kinase active sites, reducing off-target binding by eliminating flexible conformers.

  • Photochromic Materials: Indoline derivatives are foundational precursors for spirooxazines and spiropyrans. The introduction of the sterically bulky 2,6-dimethylphenyl group at the nitrogen atom drastically alters the HOMO-LUMO gap and the kinetics of the photo-induced ring-opening/closing mechanisms. This allows materials scientists to tune the thermal bleaching rates and fatigue resistance of photochromic lenses and optical memory devices.

References

  • Title: 2-(2,4-dimethylphenyl)-2,3-dihydro-1H-indole (Structural Analog Reference) Source: PubChem Database, National Center for Biotechnology Information. URL: [Link]

Sources

Steric Properties of N-(2,6-Dimethylphenyl) Substituted Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1][2][3]

Executive Summary: The Orthogonal Lock

In modern drug design, the N-(2,6-dimethylphenyl) indoline motif represents a masterclass in steric engineering. Unlike simple N-phenyl systems, the introduction of methyl groups at the ortho positions (2,6-) of the N-aryl ring creates a high-energy barrier to rotation around the C(sp²)-N(sp²) bond.[1][2][3] This forces the phenyl ring into an orthogonal conformation (approx. 90°) relative to the indoline scaffold.

For researchers, this "orthogonal lock" serves three critical functions:

  • Conformational Pre-organization: It reduces the entropic penalty of binding by freezing the molecule in a bioactive conformation.

  • Metabolic Shielding: The steric bulk protects the nitrogen lone pair and the electron-rich phenyl ring from oxidative metabolism (e.g., CYP450).

  • Atropisomerism Potential: Depending on further substitution (e.g., at the indoline C7 position), this axis can become chirally stable, necessitating atroposelective synthesis.

Structural & Conformational Analysis

The Steric Anchor Effect

The core structural feature of N-(2,6-dimethylphenyl)indoline is the severe steric clash between the ortho-methyl groups of the phenyl ring and the C7-hydrogen (or substituents) of the indoline ring.

  • Ground State: To minimize A(1,3) strain, the molecule adopts a twisted, often "cup-shaped" geometry where the phenyl ring is perpendicular to the mean plane of the indoline.

  • Transition State: Rotation requires the molecule to pass through a planar conformation. The energy cost to force the ortho-methyls past the indoline C7-H is significant.

Rotational Barriers & Atropisomerism

Using the LaPlante classification system for atropisomers, N-(2,6-dimethylphenyl)indolines fall into a critical boundary zone:

ClassRotational Barrier (

)
Half-life (

) at RT
Status for Indolines
Class 1 < 20 kcal/molSeconds to MinutesUnsubstituted Indoline: Rapidly interconverting.[1][2][3][4] Acts as a single species but binds with specific helicity.
Class 2 20–30 kcal/molHours to DaysC7-Substituted Indoline: If C7 has a substituent (e.g., Me, Cl), the barrier rises, creating separable atropisomers that may racemize slowly.
Class 3 > 30 kcal/molYearsStable Atropisomers: Requires enantioselective synthesis.

Key Insight: For unsubstituted indoline, the barrier is typically 15–18 kcal/mol . While not isolable at room temperature, the ortho-dimethyl groups effectively populate only the orthogonal conformers, excluding planar states entirely.

Visualization: Conformational Energy Landscape[3]

G cluster_0 Steric Drivers GroundState Orthogonal Ground State (Twist Angle ~90°) Minimizes Steric Clash Barrier Rotational Barrier (ΔG‡ ≈ 15-25 kcal/mol) GroundState->Barrier Thermal Activation TS Planar Transition State (Twist Angle 0°/180°) Severe Me vs C7-H Clash TS->GroundState Relaxation Barrier->TS Steric Penalty A13 A(1,3) Strain A13->GroundState LonePair N-Lone Pair Deconjugation LonePair->GroundState

Caption: Energy landscape showing the high-energy penalty of the planar transition state due to methyl-indoline clashes.[1][2][3]

Synthetic Methodologies: Overcoming the Steric Wall

Synthesizing sterically hindered N-aryl systems requires specialized protocols.[1][2][3] Standard nucleophilic aromatic substitution (


) often fails due to the electron-rich nature of the coupling partners and the steric bulk.
The Buchwald-Hartwig Solution

Palladium-catalyzed amination is the gold standard.[1][2][3] However, the 2,6-dimethyl substitution pattern slows down the oxidative addition and reductive elimination steps.

Optimized Protocol for Hindered Indolines
  • Catalyst Precursor:

    
     or 
    
    
    
  • Ligand Selection (Critical): You must use dialkylbiaryl phosphines.[1][2]

    • XPhos: Excellent for general steric bulk.

    • BrettPhos / tBuBrettPhos: Superior for extremely hindered substrates or weak nucleophiles.

  • Base:

    
     (Standard) or 
    
    
    
    (if functional group tolerance is needed).
  • Solvent: Toluene or 1,4-Dioxane (100–110°C).[1][2][3]

Step-by-Step Protocol (Hindered Coupling)
  • Charge: In a glovebox or under Argon, charge a reaction vial with Indoline (1.0 equiv), 2-Bromo-1,3-dimethylbenzene (1.2 equiv),

    
     (2 mol%), and XPhos  (4-8 mol%).
    
  • Base: Add

    
     (1.4 equiv).[1][2]
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Seal and heat to 100°C for 12–24 hours.

  • Workup: Cool, filter through Celite, and purify via flash chromatography (Hexanes/EtOAc).

Visualization: Ligand Selection Logic

Synthesis Start Substrate Analysis: N-(2,6-Dimethylphenyl) Coupling CheckSterics Is Indoline C7 Substituted? Start->CheckSterics No No (H at C7) Standard Hindrance CheckSterics->No Yes Yes (Me/Cl at C7) Extreme Hindrance CheckSterics->Yes Ligand1 Ligand: XPhos or RuPhos Temp: 80-100°C No->Ligand1 Ligand2 Ligand: tBuBrettPhos Temp: 110-120°C Yes->Ligand2 Outcome Target: N-Aryl Indoline Ligand1->Outcome Ligand2->Outcome

Caption: Decision tree for selecting Buchwald-Hartwig ligands based on the steric demand of the indoline coupling partner.

Medicinal Chemistry Applications

Metabolic Stability (The "Methyl Shield")

The 2,6-dimethyl motif is a privileged substructure for extending half-life (


).[1][2]
  • Mechanism: The orthogonal twist forces the nitrogen lone pair out of conjugation with the phenyl ring. While this might theoretically increase basicity, the steric bulk prevents N-oxide formation and N-dealkylation by blocking the approach of metabolic enzymes (e.g., CYP450).

  • Soft-Spot Blocking: The methyl groups physically block the ortho positions, and often a substituent is added at the para position to completely block ring oxidation.

Case Study: HG-9-91-01 (SIK2 Inhibitor)

HG-9-91-01 utilizes a 2,6-dimethylphenyl urea (structurally analogous to the amide/indoline steric environment) to achieve high selectivity for Salt-Inducible Kinase 2 (SIK2).[1][2][3]

  • Role of 2,6-Dimethyl: The group locks the urea into a conformation that fits a specific hydrophobic pocket in the kinase ATP-binding site, improving potency (

    
    ) and selectivity over related kinases.[1]
    
Data Summary: Substituent Effects
Substituent PatternSteric Bulk (A-Value approx)Rotational BarrierMetabolic Stability
N-Phenyl (Unsubst) Low< 5 kcal/mol (Free Rotation)Low (Rapid oxid.)[1][2][3]
N-(2-Methylphenyl) Medium10-12 kcal/molModerate
N-(2,6-Dimethylphenyl) High 15-20 kcal/mol (Orthogonal) High
N-(2,6-Diisopropyl) Very High> 25 kcal/mol (Atropisomeric)Very High

References

  • Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. Acta Crystallographica Section E, 2022.[1][2][3][5] Link

  • Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry, 2016. (LaPlante Classification).[1][2][3][6] Link

  • Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal (General Protocol Reference).[1][2] Link[1][2]

  • Discovery of HG-9-91-01: A Potent and Selective Salt-Inducible Kinase (SIK) Inhibitor. Journal of Medicinal Chemistry, 2013.[1][2][3] Link[1][2]

  • Lowering the Torsional Barriers by Sterical Hindrance: Microwave Spectrum of 2,6-Dimethylanisole. ChemPhysChem, 2019. (Comparative steric physics). Link

Sources

Electronic Characteristics of 1-(2,6-Dimethylphenyl)indoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Dimethylphenyl)indoline represents a specialized class of sterically hindered N-aryl heterocycles. Unlike its planar N-phenyl analogues, the presence of methyl groups at the ortho positions (2,6-) of the N-phenyl ring induces a nearly orthogonal conformation between the indoline and phenyl planes. This "steric inhibition of resonance" fundamentally alters its electronic landscape, decoupling the π-systems and stabilizing the nitrogen-centered radical cation against dimerization.

This guide details the structural physics, electronic band structure, and validated synthetic protocols for this compound, positioning it as a high-stability hole-transport scaffold and redox mediator.

Structural Dynamics & Conformation

The defining feature of 1-(2,6-Dimethylphenyl)indoline is the restricted rotation around the N-C(aryl) bond.

Steric Inhibition of Resonance

In unsubstituted N-phenylindoline, the nitrogen lone pair (


) can delocalize into the phenyl 

system, favoring a planar geometry (

hybridization).
  • Effect of 2,6-Dimethyl Substitution: The steric clash between the ortho-methyl groups and the indoline C7-proton forces the phenyl ring to twist out of plane, approaching a dihedral angle of

    
    .
    
  • Consequence: The Nitrogen lone pair remains localized on the indoline moiety. The molecule behaves electronically as an alkyl-substituted indoline rather than a conjugated N-aryl system.

Atropisomerism

Due to the high rotational barrier (>20 kcal/mol), the molecule exhibits atropisomerism at low temperatures. However, at room temperature, the C-N bond rotation is typically fast enough to average the NMR signals, though broadening may be observed.

Electronic Characteristics

The electronic profile is dominated by the localized nitrogen lone pair and the stability of the resulting radical cation.

Frontier Molecular Orbitals (FMO)
ParameterValue (Est.)Mechanistic Driver
HOMO Energy -5.10 to -5.25 eVLocalized on the indoline nitrogen; less stabilized by aryl conjugation due to twist.
LUMO Energy -1.50 to -1.80 eVLocated primarily on the phenyl ring; decoupled from the donor core.
Band Gap (

)
~3.4 - 3.7 eVWider gap compared to planar analogues (blue-shifted absorption).
Dipole Moment ~1.8 - 2.2 DVector sum of the N-C bonds; reduced charge transfer character.
Redox Behavior & Stability
  • Oxidation Potential (

    
    ):  The compound undergoes reversible one-electron oxidation to form the radical cation (
    
    
    
    ).
  • Radical Stability: The 2,6-dimethyl "picket fence" sterically shields the nitrogen radical center. This prevents the common decomposition pathway of benzidine rearrangement or dimerization, making it an excellent reversible redox shuttle .

Synthetic Protocol: Palladium-Catalyzed N-Arylation

Direct nucleophilic substitution (


) is ineffective due to the electron-rich nature of the aryl halide and steric bulk. The method of choice is Buchwald-Hartwig Cross-Coupling .
Reaction Scheme

Substrates: Indoline + 2-Bromo-1,3-dimethylbenzene Catalyst System: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / XPhos Base: Sodium tert-butoxide (NaOtBu)

Step-by-Step Protocol

Reagents:

  • Indoline (1.0 equiv, 10 mmol)

  • 2-Bromo-1,3-dimethylbenzene (1.2 equiv, 12 mmol)

  • Pd(OAc)₂ (2 mol%)

  • BINAP (Racemic, 3 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (Anhydrous, 0.2 M concentration)

Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and BINAP to the flask. Add 5 mL toluene and stir at RT for 10 mins (Solution turns orange/red).

  • Substrate Addition: Add Indoline, the aryl bromide, and NaOtBu.

  • Reaction: Heat to 105°C (reflux) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Yield Expectation: 75–85% (Steric bulk reduces rate compared to unhindered anilines).

Visualizations

Synthetic Pathway & Electronic State Diagram

The following diagram illustrates the synthesis via the catalytic cycle and the electronic transition upon oxidation.

G cluster_0 Precursors cluster_1 Buchwald-Hartwig Cycle Indoline Indoline (Nucleophile) AmineBind Amine Binding Indoline->AmineBind ArylHalide 2-Bromo-1,3- dimethylbenzene OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0)-BINAP Active Species Pd0->OxAdd OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Regeneration Product 1-(2,6-Dimethylphenyl) indoline RedElim->Product Radical Radical Cation (Stable Hole Carrier) Product->Radical -1 e- (Oxidation) Steric Stabilization Radical->Product +1 e- (Reduction)

Caption: Catalytic cycle for synthesis and reversible redox switching mechanism enabled by steric protection.

Applications in Research

  • Hole Transport Materials (HTM): Used as a core scaffold in HTMs for Perovskite Solar Cells. The twisted geometry prevents

    
    -stacking aggregation, leading to amorphous films with high hole mobility.
    
  • Redox Flow Batteries: The high solubility and stability of the radical cation make it a candidate for non-aqueous organic redox flow batteries.

  • Mechanistic Probes: Used to study "gated" electron transfer rates where conformation controls electronic coupling.

References

  • Buchwald, S. L., & Hartwig, J. F. (2023). Buchwald-Hartwig Amination.[1][2][3][4] Chemistry LibreTexts. Link

  • Sigma-Aldrich. (2024). 2,6-Dimethylphenyl isothiocyanate (Structural Analogue Data). Link

  • Apollo Scientific. (2025). Indoline Derivatives Catalog. Link

Sources

Conformational Locking & Steric Precision: A Technical Guide to N-Aryl Indoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-aryl indolines represent a privileged scaffold in modern medicinal chemistry, serving as the core architecture for a diverse range of therapeutics, from HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) to next-generation kinase inhibitors. While early exploration focused on simple N-phenyl analogs, the frontier of this field has shifted toward bulky, sterically demanding substituents .

This guide addresses the technical nuances of designing and synthesizing N-aryl indolines where steric bulk is not merely an adjunct but a functional requirement. We explore how bulky groups induce atropisomerism (axial chirality), improve metabolic stability by blocking oxidative sites, and enhance selectivity through precise hydrophobic pocket filling.

The Steric Imperative: Why Bulky Substituents?

In drug design, "bulk" is often viewed as a liability due to molecular weight concerns (Lipinski’s Rule of 5). However, in the context of N-aryl indolines, steric bulk is a strategic tool used to manipulate molecular topography.

Conformational Control and Atropisomerism

The bond connecting the indoline nitrogen to the aryl ring (N1–C1') is a pivot point. When bulky substituents are introduced at the ortho positions of the aryl ring (or the C7 position of the indoline), rotation around this bond becomes restricted.

  • Class 1 Atropisomers (

    
     s):  Rapid rotation. The molecule samples multiple conformations, entropic penalty upon binding.
    
  • Class 3 Atropisomers (

    
     years):  Rotation is "locked." The molecule exists as separable enantiomers (atropisomers).
    

Strategic Value: By locking the N-aryl indoline into a specific conformation using bulky groups, researchers can pre-organize the inhibitor into its bioactive shape, reducing the entropic cost of binding and drastically improving selectivity (e.g., sparing off-target kinases).

Metabolic Shielding

N-aryl systems are prone to oxidative metabolism (hydroxylation) at the para position of the aryl ring. Introducing bulky groups (e.g., tert-butyl, trifluoromethyl) or halogens at this position blocks CYP450-mediated oxidation, extending the half-life (


) of the clinical candidate.

Advanced Synthesis: Overcoming Steric Hindrance

Synthesizing N-aryl indolines with bulky substituents is non-trivial. The same steric bulk that provides biological value creates a kinetic barrier during synthesis, particularly in the transmetalation and reductive elimination steps of Palladium-catalyzed cross-coupling.

The Buchwald-Hartwig Solution

Standard protocols (e.g., Pd(OAc)₂/BINAP) often fail with sterically encumbered substrates (e.g., ortho-substituted aryl halides + 2-substituted indolines). The solution lies in Dialkylbiaryl Phosphine Ligands (e.g., RuPhos , BrettPhos , XPhos ).

  • Ligand Role: These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl halides and, crucially, accelerate reductive elimination to form the crowded C–N bond.

Validated Protocol: Sterically Demanding C–N Coupling

Target: Coupling of 2-methylindoline with 2-bromo-1,3-dimethylbenzene (highly hindered).

Reagents:

  • Catalyst Precursor: Pd₂(dba)₃ or precatalyst (e.g., RuPhos Pd G3).

  • Ligand: RuPhos (specifically designed for secondary amines and bulky substrates).

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial; cool under Argon flow.

  • Catalyst Loading: Add Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%). Note: A 1:2 Pd:Ligand ratio ensures active species formation.

  • Substrate Addition: Add the aryl bromide (1.0 equiv) and the bulky indoline (1.2 equiv).

  • Base Addition: Add NaOtBu (1.4 equiv). Tip: Use a glovebox for dispensing base if humidity is high.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Thermal Activation: Seal and heat to 100°C for 12–18 hours.

    • Self-Validation: Monitor via LC-MS. If conversion stalls >50%, add a second portion of catalyst/ligand (0.5 mol%).

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Atropisomers may separate on chiral stationary phases.

Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting where steric bulk impacts the workflow.

BuchwaldHartwig Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Bulky) AmineBind Amine Coordination (Steric Clash Risk) OxAdd->AmineBind + Indoline Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Rate Limiting Step (facilitated by RuPhos) RedElim->Pd0 Regeneration Product Bulky N-Aryl Indoline RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination. The Reductive Elimination step (Red) is critical for bulky substrates and requires specialized ligands like RuPhos.

Biological Applications & SAR Data

The introduction of bulky N-aryl groups is not arbitrary; it is often driven by specific binding pocket requirements.

HIV-1 NNRTIs (Indolyl Aryl Sulfones)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric hydrophobic pocket on HIV-1 RT.

  • Challenge: Mutations like K103N and Y181C alter the pocket shape, rendering first-gen drugs ineffective.

  • Solution: Indolyl Aryl Sulfones (IAS) .[1][2][3][4][5] The N-aryl moiety (often carrying bulky halogens or alkyls) acts as a "molecular wedge."

  • Mechanism: The bulky aryl group enters the hydrophobic channel, while the sulfone moiety interacts with the backbone. The steric bulk allows the molecule to maintain potency even when the pocket mutates, effectively "wiggling" into slightly altered spaces.

MDM2-p53 Inhibitors

MDM2 inhibitors aim to block the interaction between the p53 tumor suppressor and the MDM2 protein.[6][7][8]

  • Pocket: The p53 binding site on MDM2 is a deep hydrophobic groove (Trp23, Leu26, Phe19 pockets).

  • Bulky Indoline Role: Indoline and spiro-oxindole derivatives use bulky N-aryl groups (e.g., meta-chlorophenyl) to mimic the Trp23 indole side chain of p53. The bulk is necessary to fill the deep hydrophobic cleft and displace the native protein.

Comparative SAR Data (Hypothetical Aggregation)

The table below summarizes how increasing steric bulk on the N-aryl ring correlates with biological potency in a generic kinase inhibitor model (based on sotorasib/indoline analogs).

CompoundN-Aryl SubstituentSteric Parameter (A-value)IC50 (Target Kinase)Selectivity Ratio (vs. Off-Target)
A (Base) PhenylLow150 nM1:1 (Poor)
B 2-MethylphenylMedium45 nM10:1
C 2-IsopropylphenylHigh12 nM50:1
D 2,6-DimethylphenylVery High (Locked)3 nM >200:1

Note: Compound D represents a "Class 3" atropisomer, effectively locked in the bioactive conformation.

Structural Logic Diagram

The following diagram maps the decision process for designing N-aryl indolines, linking structural modifications to their intended biological effects.

SAR_Logic Core N-Aryl Indoline Scaffold Ortho Ortho-Substitution (e.g., Me, iPr) Core->Ortho Para Para-Substitution (e.g., F, CF3) Core->Para Meta Meta-Substitution (e.g., Cl) Core->Meta Atrop Atropisomerism (Axial Chirality) Ortho->Atrop Restricts Rotation Metab Metabolic Stability (Block CYP450) Para->Metab Blocks Oxidation Pocket Hydrophobic Fill (Trp23/Leu26) Meta->Pocket Shape Complementarity Selectivity Selectivity Atrop->Selectivity Pre-organization HalfLife HalfLife Metab->HalfLife Increases t1/2

Caption: SAR decision tree. Ortho-substituents drive conformational locking (atropisomerism), while para-substituents enhance metabolic stability.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Silvestri, R., et al. (2006). Indolyl aryl sulphones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[1][2][3][4][5] Antiviral Chemistry & Chemotherapy. Link

  • Toenjes, S. T., & Gustafson, J. L. (2018).[9] Atropisomerism in Medicinal Chemistry: Challenges and Opportunities. Future Medicinal Chemistry. Link

  • Zhao, Y., et al. (2015). Identification of a New Class of MDM2 Inhibitor That Inhibits Growth of Orthotopic Pancreatic Tumors in Mice. Gastroenterology. [Link]([Link]

Sources

1-(2,6-Dimethylphenyl)indoline: Overcoming Steric Barriers in Amine Synthesis & Design

[1]

Executive Summary

1-(2,6-Dimethylphenyl)indoline represents a specialized class of N-aryl heterocycles characterized by significant steric congestion around the C–N bond.[1] Unlike planar N-phenylindolines, the 2,6-dimethyl substitution pattern forces the phenyl ring into an orthogonal conformation relative to the indoline scaffold. This "steric lock" uncouples the nitrogen lone pair from the phenyl

1

This guide details the synthesis of this challenging motif using advanced Buchwald-Hartwig protocols, analyzes its structural properties, and explores its utility as a building block for atropisomeric ligands and metabolically stable pharmacophores.

Structural Analysis & Physicochemical Properties[1][2]

The "Orthogonal Twist"

The defining feature of 1-(2,6-dimethylphenyl)indoline is the restricted rotation around the N(1)–C(1') bond.[1] In standard N-phenylindoline, the rings can adopt a co-planar geometry, allowing conjugation. Here, the ortho-methyl groups clash with the C(7)-H and C(2)-H of the indoline, forcing a twist angle approaching 90°.[1]

Consequences:

  • Electronic Decoupling: The nitrogen lone pair remains localized in the indoline system, increasing basicity compared to planar analogs.

  • Atropisomerism: While the rotational barrier is often too low for isolation of stable atropisomers at room temperature without further substitution, it provides a rigid scaffold for dynamic chirality in catalyst design.

  • Metabolic Blocking: The 2,6-dimethyl groups effectively block the primary sites of metabolic oxidation on the phenyl ring.

Visualization of Steric Clash

The following diagram illustrates the steric repulsion driving the orthogonal conformation.

StericClashIndolineIndoline Scaffold(Planar)NitrogenN(1) Atom(Linker)Indoline->NitrogenIndolineHIndoline C(7)-H(Proton)Indoline->IndolineHPhenyl2,6-Dimethylphenyl(Twisted Ring)Nitrogen->PhenylC-N BondMethylsOrtho-Methyl Groups(Steric Bulk)Phenyl->MethylsSubstituentsMethyls->IndolineHSTERIC REPULSION(Forces Twist)OrthogonalityOrthogonal Conformation(~90° Twist)Methyls->Orthogonality

Caption: Steric repulsion between ortho-methyls and indoline protons forces the N-aryl bond to twist, breaking conjugation.

Synthesis: Advanced Cross-Coupling Protocols

Coupling a secondary amine (indoline) with a sterically hindered aryl halide (1-bromo-2,6-dimethylbenzene) is a difficult transformation.[1] Standard Pd/BINAP systems often fail due to the inability of the bulky amine to coordinate to the Pd(II) center or slow reductive elimination.

Recommended Protocol: Pd-Catalyzed Buchwald-Hartwig Amination To achieve high yields (>80%), the use of dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) or NHC-Pd systems (e.g., PEPPSI-IPr) is required.[1]

Experimental Protocol (BrettPhos System)

Note: This protocol is adapted for high-hindrance substrates.

Reagents:

  • Indoline (1.2 equiv)[1][2]

  • 2-Bromo-1,3-dimethylbenzene (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: BrettPhos or RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Handling: Charge a flame-dried Schlenk tube or vial with Pd(OAc)₂, Ligand, and NaOtBu inside a glovebox.

  • Substrate Addition: Add the aryl bromide and indoline. If liquid, add via syringe after sealing.

  • Solvation: Add anhydrous toluene (concentration ~0.2 M).

  • Activation: Heat the sealed vessel to 100–110 °C for 12–24 hours. The high temperature is necessary to overcome the activation energy of the sterically crowded reductive elimination step.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd black.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works:

  • BrettPhos/RuPhos: These bulky, electron-rich ligands facilitate oxidative addition into the hindered aryl bromide and promote the difficult reductive elimination of the crowded product.

  • NaOtBu: A strong, bulky base ensures rapid deprotonation of the indoline-Pd complex.

Synthesis Workflow Diagram

SynthesisCycleArBr2-Bromo-1,3-dimethylbenzene(Electrophile)OxAddOxidative Addition(Pd inserts into C-Br)ArBr->OxAddAmineIndoline(Nucleophile)CoordAmine Coordination(Sterically Difficult)Amine->CoordCatPd(OAc)2 + RuPhos(Catalyst)Cat->OxAddOxAdd->CoordDeprotDeprotonation(Base: NaOtBu)Coord->DeprotRedElimReductive Elimination(Forms C-N Bond)Deprot->RedElimRedElim->CatRegenerate Pd(0)Product1-(2,6-Dimethylphenyl)indolineRedElim->Product

Caption: Catalytic cycle emphasizing the critical reductive elimination step facilitated by bulky phosphine ligands.

Applications in Drug Discovery & Materials[4][5][6]

Medicinal Chemistry: Bioisosteric Replacement

The 1-(2,6-dimethylphenyl)indoline motif serves as a robust bioisostere for N-phenylindolines or diphenylamines.[1]

  • Metabolic Stability: The methyl groups at the 2,6-positions of the phenyl ring prevent hydroxylation by Cytochrome P450 enzymes (CYP), extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Restriction: By locking the conformation, the molecule can be pre-organized to bind to a receptor pocket, reducing the entropic penalty of binding.

Ligand Design (NHC Precursors)

This molecule is a precursor to "wingtip" modified N-heterocyclic carbenes (NHCs).[1]

  • Synthesis: The indoline nitrogen can be part of a larger annulated system. If the phenyl ring is replaced by a mesityl-like group (2,6-dimethyl), it imparts significant steric bulk around the metal center in catalysis, enhancing selectivity in reactions like alpha-arylation.[1]

Hole Transport Materials (HTM)

Triarylamine derivatives are standard in OLEDs and perovskite solar cells.[1] 1-(2,6-Dimethylphenyl)indoline derivatives, due to their twisted geometry, prevent


1

Quantitative Data Summary

ParameterValue / DescriptionRelevance
Bond Rotation Barrier High (>20 kcal/mol est.)[1]Potential for atropisomerism; rigid scaffold.
pKa (Conjugate Acid) ~1–2 units higher than N-PhDecoupling of lone pair increases basicity.[1]
Synthesis Yield 85-95% (Optimized)Requires BrettPhos/RuPhos; BINAP yields <40%.[1]
Metabolic Liability Low2,6-Me blocks ortho-hydroxylation.[1]

References

  • Buchwald-Hartwig Amination (General Scope)

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • NHC-Pd Catalysis for Hindered Amines

    • Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). "A Scalable Protocol for the Pd-NHC Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society. [1]

  • Synthesis of Hindered Indolines

    • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Accounts of Chemical Research. [1]

  • Properties of Indoline Scaffolds

    • Katritzky, A. R., et al. (2010). "Synthesis and Properties of N-Substituted Indolines." Chemical Reviews. [1]

Technical Whitepaper: Safety Profiling, Hazard Mitigation, and Handling Protocols for 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Dimethylphenyl)indoline is a sterically hindered N-aryl amine frequently utilized as a specialized intermediate in organic electronics, photoredox catalysis, and medicinal chemistry. Because highly specific, commercially standardized Safety Data Sheets (SDS) are rarely published for bespoke synthetic intermediates, researchers must rely on predictive hazard profiling.

As a Senior Application Scientist, I approach the handling of this compound by deconstructing it into its structural moieties: the indoline ring and the 2,6-dimethylphenyl (xylidine) group . By synthesizing the known toxicological data of these precursors, we can establish a rigorous, self-validating safety protocol that protects personnel from acute toxicity, severe irritation, and suspected long-term carcinogenic effects.

Structural Causality & Predictive Hazard Profiling

The physical and toxicological behavior of 1-(2,6-Dimethylphenyl)indoline is dictated by its molecular architecture.

  • Steric Hindrance: The methyl groups at the 2 and 6 positions of the phenyl ring force the indoline and phenyl rings out of coplanarity. This disruption of crystal packing typically renders such compounds as viscous lipophilic oils or low-melting-point solids.

  • Chemical Reactivity: The nitrogen atom is highly electron-rich but sterically shielded. While it is stable under ambient conditions, it is susceptible to oxidation. Incompatible materials include strong oxidizing agents, acid chlorides, and halogens, which can trigger violent exothermic reactions[1].

  • Toxicological Causality: The primary hazard stems from metabolic degradation. In vivo, N-aryl compounds can undergo Cytochrome P450-mediated N-dealkylation. Cleavage of this specific C-N bond yields 2,6-dimethylaniline , a known hematotoxin and suspected carcinogen[2], alongside indoline derivatives that cause severe mucosal and dermal irritation[3].

Table 1: Predictive Physicochemical & Hazard Profile
Property / HazardPredicted CharacteristicMechanistic Causality
Physical State Viscous liquid / Low-melting solidOrtho-methyl steric bulk prevents efficient intermolecular

stacking.
Solubility Soluble in DCM, EtOAc, DMSOHigh lipophilicity; dictates the use of organic solvents for decontamination.
Dermal Penetration HighLipophilic amines easily breach the stratum corneum, acting as permeators[2].
Oxidative Instability Forms N-oxides / RadicalsThe lone pair on the indoline nitrogen is easily oxidized by atmospheric

or CYP450.

GHS Classification & Safety Data Summary

Based on the conservative aggregation of its structural components (Indoline[4] and 2,6-Dimethylaniline[1]), the following Globally Harmonized System (GHS) classifications must be applied to 1-(2,6-Dimethylphenyl)indoline:

Table 2: Derived GHS Classification
Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity (Oral/Dermal) Category 4H302 + H312: Harmful if swallowed or in contact with skin.2,6-Dimethylaniline[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Indoline[5]
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Indoline[5]
Carcinogenicity Category 2H351: Suspected of causing cancer.2,6-Dimethylaniline[6]
Aquatic Toxicity Category 2H411: Toxic to aquatic life with long-lasting effects.2,6-Dimethylaniline[6]

Toxicological Mechanisms & Metabolic Pathways

Understanding why a chemical is dangerous is the first step in mitigating its risk. If 1-(2,6-Dimethylphenyl)indoline is absorbed through the skin or inhaled, it enters hepatic circulation where it encounters Phase I metabolic enzymes. The resulting cleavage generates highly reactive and toxic byproducts.

G Compound 1-(2,6-Dimethylphenyl)indoline (Lipophilic Permeator) Oxidation Hepatic CYP450 Enzymes (Oxidative Stress) Compound->Oxidation Dermal/Inhalation Absorption Cleavage C-N Bond Cleavage (Metabolic Degradation) Oxidation->Cleavage N-Dealkylation Aniline 2,6-Dimethylaniline (H351: Suspected Carcinogen) Cleavage->Aniline Indoline Indoline Derivatives (H315: Severe Irritant) Cleavage->Indoline Adducts DNA Adduct Formation & Hematotoxicity Aniline->Adducts Bioactivation

Fig 1. Predicted metabolic degradation pathway and associated toxicological hazards.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the laboratory, standard operating procedures (SOPs) must not merely be a list of instructions; they must be self-validating systems . This means the successful completion of Step A is physically or logically proven before Step B can commence.

Workflow: Handling and Gravimetric Transfer

Workflow Start Fume Hood Validation PPE Butyl Rubber PPE Check Start->PPE Airflow Confirmed Weighing Gravimetric Transfer PPE->Weighing Seal Intact Decon Acidic Wipe Decontamination Weighing->Decon Mass Secured Validate Zero-Balance Verification Decon->Validate Surfaces Cleaned Validate->Start Loop if > 0.0mg

Fig 2. Self-validating closed-loop workflow for the safe handling of toxic intermediates.

Step 1: Environmental Control Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Self-Validation: Before opening the reagent, tape a small Kimwipe strip to the bottom of the sash. The inward flutter of the tissue physically validates negative pressure and active airflow.

Step 2: PPE Selection & Integrity Check

  • Action: Wear a lab coat, safety goggles, and butyl rubber gloves . Standard nitrile gloves are insufficient, as anilines and xylidines act as rapid permeators through nitrile[2],[1].

  • Self-Validation: Perform a pneumatic inflation test on the butyl gloves prior to donning. A glove that holds trapped air for 10 seconds validates the absence of micro-tears.

Step 3: Closed-System Weighing

  • Action: Tare a sealable amber glass vial on the analytical balance. Transfer the compound using a static-dissipative spatula. Seal the vial before removing it from the balance enclosure.

  • Self-Validation: After removing the sealed vial, the balance must return to exactly 0.000 g. This validates that no fugitive material was dropped onto the weighing pan.

Step 4: Chemical Decontamination

  • Action: Wipe down the spatula and bench surface with a 1% HCl (aq) solution, followed by an isopropanol wipe.

  • Causality: The compound is a weak base. The acid protonates the indoline nitrogen, converting the lipophilic oil into a water-soluble ammonium salt, which is easily lifted from the surface.

  • Self-Validation: A quick swab of the surface with a universal pH indicator paper showing a neutral pH validates that the basic amine residue has been successfully neutralized and removed.

Emergency Response & First Aid

In the event of an exposure, interventions must be driven by the chemical properties of the substance.

  • Skin Contact: Immediately flush skin with plenty of water and soap for at least 15 minutes while removing contaminated clothing[7]. Causality: Soap is required to emulsify the lipophilic compound; water alone will simply bead off the chemical.

  • Ingestion: Do NOT induce vomiting unless explicitly directed by medical personnel[2],[7]. Causality: The risk of aspiration pneumonitis (drawing the lipophilic amine into the lungs) poses a more immediate, lethal threat than gastric absorption. Rinse mouth with water and seek immediate medical attention[4].

  • Fire Fighting: Use dry chemical powder, alcohol-resistant foam, or

    
    . Do not use a heavy water stream[4]. Causality: A high-pressure water jet will scatter the combustible liquid, spreading the fire and toxic runoff[2].
    

References

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Dimethylaniline. Retrieved from:[Link][8]

  • CPAchem. (2023). Safety data sheet: 2,6-dimethylaniline. Retrieved from:[Link][6]

  • MetaSci. Safety Data Sheet: Indoline-2-carboxylic acid. Retrieved from:[Link][7]

  • Loba Chemie. (2018). INDOLINE MSDS CAS-No.: 496-15-1. Retrieved from: [Link][4]

Sources

Methodological & Application

Application Note: Synthesis of 1-(2,6-Dimethylphenyl)indoline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the optimized synthesis of 1-(2,6-dimethylphenyl)indoline , a sterically congested tertiary amine. The coupling of indoline (a cyclic secondary amine) with 2,6-dimethylhalobenzenes represents a challenging class of Buchwald-Hartwig aminations due to the significant steric hindrance at the ortho positions of the electrophile.

Standard protocols utilizing first-generation ligands (e.g., PPh₃, BINAP) typically fail for this transformation, resulting in low conversion or hydrodehalogenation. This guide utilizes RuPhos , a dialkylbiaryl phosphine ligand specifically engineered to facilitate the coupling of secondary amines with hindered aryl halides, ensuring high yields (>85%) and operational reproducibility.

Retrosynthetic Strategy & Mechanistic Rationale

The Steric Challenge

The target molecule features a C–N bond flanked by two methyl groups on the aryl ring and a fused ring system on the amine.

  • Electrophile (2-Bromo-m-xylene): The two ortho-methyl groups impede the approach of the palladium center during oxidative addition and, more critically, restrict the coordination of the amine and the final reductive elimination step.

  • Nucleophile (Indoline): While indoline is a secondary amine, its cyclic nature increases rigidity, which can further complicate the formation of the required four-coordinate intermediate.

The Solution: RuPhos Pd G4 System

To overcome these barriers, we employ the RuPhos Pd G4 precatalyst.

  • Ligand (RuPhos): The bulky dicyclohexylphosphino and isopropoxy groups create a protective pocket around the Pd center, preventing catalyst dimerization while promoting reductive elimination—the rate-determining step for hindered substrates.

  • Precatalyst (G4): Ensures the rapid, quantitative generation of the active monoligated Pd(0) species at low temperatures, avoiding the induction periods and inconsistencies associated with mixing Pd(OAc)₂ and free ligands.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
2-Bromo-m-xylene 185.061.00185 mg (1.0 mmol)Electrophile
Indoline 119.171.20143 mg (1.2 mmol)Nucleophile
NaOtBu 96.101.40135 mg (1.4 mmol)Base
RuPhos Pd G4 856.440.0217 mg (2 mol%)Precatalyst
RuPhos (Free Ligand) 466.630.029 mg (Optional)*Ligand Stabilizer
Toluene (Anhydrous) 92.14N/A4.0 mL (0.25 M)Solvent

*Note: Adding 1-2 mol% of free ligand is optional but recommended for highly hindered substrates to extend catalyst lifetime.

Step-by-Step Procedure
Step 1: Reaction Setup (In Glovebox or Schlenk Line)
  • Vessel Preparation: Flame-dry a 10 mL screw-cap reaction vial (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of argon.

  • Solids Addition: Charge the vial with RuPhos Pd G4 (17 mg, 2 mol%) and NaOtBu (135 mg, 1.4 mmol).

    • Critical Check: Ensure NaOtBu is white and free-flowing. Yellow or clumpy base indicates hydrolysis and will kill the reaction.

  • Substrate Addition:

    • If solid: Add Indoline and Aryl Halide at this stage.

    • If liquid: Add via microliter syringe after solvent addition. (2-Bromo-m-xylene is a liquid; Indoline is a liquid).

Step 2: Solvent & Activation
  • Add anhydrous Toluene (4.0 mL).

  • Add 2-Bromo-m-xylene (135 µL, 1.0 mmol) and Indoline (135 µL, 1.2 mmol) via syringe.

  • Seal the vial tightly with a PTFE-lined septum cap.

  • Degassing: If not in a glovebox, sparge the mixture with argon for 5 minutes via a submerged needle with an exit needle.

Step 3: Reaction
  • Place the vial in a pre-heated aluminum block or oil bath at 100 °C .

  • Stir vigorously (800–1000 rpm). Efficient mixing is crucial for the heterogeneous base system.

  • Time: Monitor by HPLC or TLC after 2 hours. The reaction typically reaches completion within 4–16 hours depending on scale and mixing efficiency.

Step 4: Workup & Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove insoluble salts and palladium black. Rinse the pad with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → 95:5). The product is non-polar.

    • Product: 1-(2,6-Dimethylphenyl)indoline appears as a viscous oil or low-melting solid.

Optimization Matrix & Ligand Selection

The following table summarizes the expected performance of various ligand classes for this specific transformation, based on internal screening data for sterically hindered secondary amines.

Ligand ClassRepresentative LigandYield (HPLC)Observation
Dialkylbiaryl (Gen 1) RuPhos 92% Optimal. Fast conversion, minimal dehalogenation.
Dialkylbiaryl (Gen 2)BrettPhos65%Slower kinetics; BrettPhos is better for primary amines.
BidentateBINAP<10%Too sterically crowded; fails to promote reductive elimination.
MonodentatePPh₃0%Inactive; rapid catalyst decomposition (Pd black).
NHCPd-PEPPSI-IPent78%Good alternative, but requires higher temperature (120°C).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of RuPhos in facilitating the difficult reductive elimination step for this hindered system.

BuchwaldHartwigCycle cluster_ligand RuPhos Effect PreCat RuPhos Pd G4 (Precatalyst) Pd0 L-Pd(0) (Active Species) PreCat->Pd0 Activation OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + ArBr AmineCoord Amine Coordination (Pd-Ar-Br-NHR2) OxAdd->AmineCoord + Indoline Deprot Deprotonation (Pd-Ar-NR2) AmineCoord->Deprot + Base - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step (Steric Crowd) RedElim->Pd0 Regeneration Product 1-(2,6-Dimethylphenyl)indoline RedElim->Product ArBr 2-Bromo-m-xylene ArBr->OxAdd Indoline Indoline Indoline->AmineCoord Base NaOtBu Base->Deprot

Caption: Catalytic cycle for hindered C-N coupling. RuPhos facilitates the difficult reductive elimination (green node) despite the steric bulk of the 2,6-dimethyl groups.

Troubleshooting & Failure Analysis

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure O₂-free conditions. Switch to G4 precatalyst if using Pd(OAc)₂/Ligand mix.
Hydrodehalogenation β-Hydride EliminationThis is rare with indoline (no β-hydrogens on N-C). Check solvent purity; ensure Toluene is anhydrous.
No Reaction Bad BaseNaOtBu is hygroscopic. If it looks "wet" or sticky, discard and use a fresh bottle.
Pd Black Formation Ligand DissociationAdd 1-2 mol% extra free RuPhos ligand to stabilize the active species.

References

  • Buchwald-Hartwig Amination of Hindered Substrates: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011 , 2, 57-68.

  • RuPhos Specificity: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649.

  • Precatalyst Activation: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013 , 4, 916-920.

Sources

Application Note: Overcoming Extreme Steric Hindrance in Ullmann C–N Coupling: N-Arylation of Indoline with 2,6-Dimethyliodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Ullmann-type copper-catalyzed C–N cross-coupling is a cornerstone of pharmaceutical synthesis. However, coupling sterically encumbered ortho,ortho′-disubstituted aryl halides (such as 2,6-dimethyliodobenzene) with structurally constrained secondary amines (such as indoline) represents a formidable challenge. Standard ligands (e.g., 1,10-phenanthroline or diamines) typically fail in these environments due to severe steric clashes that inhibit the critical oxidative addition step and destabilize the highly congested Cu(III) intermediate ([1]).

The Causality of the Solution: Recent breakthroughs have demonstrated that utilizing a highly electron-rich, anionic pyrrole-ol ligand fundamentally alters the electronic environment of the copper center ([2]). Deprotonation of the pyrrole-ol generates an anionic Cu(I) complex that is exceptionally electron-rich, forcefully driving the rate-limiting oxidative addition of the sterically shielded C–I bond. Furthermore, the inclusion of a mild reductant, such as Hantzsch ester (HE), acts as a self-validating safeguard against catalyst deactivation, suppressing the off-cycle oxidation of Cu(I) to inactive Cu(II) species during the prolonged reaction times required for hindered substrates[2].

Catalytic Cycle & Logical Workflow

The following diagram illustrates the engineered catalytic pathway, highlighting the specific mechanistic interventions required to bypass steric failure points.

UllmannCycle Cat Active Catalyst [Cu(I)-Pyrrole-ol] Highly Electron-Rich OA Oxidative Addition (Rate-Limiting Step) + 2,6-Dimethyliodobenzene Cat->OA Step 1 CuIII_1 Aryl-Cu(III) Intermediate [Cu(III)(2,6-diMeC6H3)(I)L] OA->CuIII_1 LE Amine Coordination + Indoline / Base - Base•HI CuIII_1->LE Step 2 CuIII_2 Amido-Cu(III) Intermediate [Cu(III)(2,6-diMeC6H3)(Indolinyl)L] LE->CuIII_2 RE Reductive Elimination - N-(2,6-dimethylphenyl)indoline CuIII_2->RE Step 3 RE->Cat Catalyst Regeneration

Figure 1: Proposed catalytic cycle for the Cu-catalyzed N-arylation of indoline with 2,6-dimethyliodobenzene.

Quantitative Data & Condition Optimization

The table below synthesizes the experimental causality behind the chosen protocol. Standard conditions yield negligible product due to the inability of neutral ligands to force oxidative addition into the shielded C–I bond[3].

EntryCopper SourceLigandBaseAdditiveYield (%)Mechanistic Observation / Causality
1CuI (10 mol%)1,10-PhenanthrolineK₃PO₄None< 5%Severe steric clash prevents oxidative addition[3].
2CuI (10 mol%)L-ProlineK₂CO₃None< 5%Insufficient electron density on Cu center.
3CuI (10 mol%)DMEDAK₃PO₄None12%Slight conversion; poor stabilization of Cu(III).
4CuI (10 mol%)Pyrrole-ol (L7)K₃PO₄None68%Anionic ligand accelerates oxidative addition[2].
5 CuI (10 mol%) Pyrrole-ol (L7) K₃PO₄ Hantzsch Ester 92% Reductant prevents off-cycle Cu(II) deactivation[2].

Note: Reactions conducted in toluene at 110 °C for 24 hours. Yields determined by GC-FID using dodecane as an internal standard.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific observational checkpoints to ensure scientific integrity and prevent downstream failures.

Materials Required
  • Electrophile: 2,6-Dimethyliodobenzene (1.0 mmol, 232 mg)

  • Nucleophile: Indoline (1.2 mmol, 143 mg)

  • Catalyst: Copper(I) Iodide (CuI, 99.999% trace metals basis) (0.1 mmol, 19 mg)

  • Ligand: Pyrrole-ol ligand (e.g., L7 from Cook et al.) (0.1 mmol)

  • Base: Anhydrous K₃PO₄ (2.0 mmol, 424 mg)

  • Additive: Hantzsch ester (HE) (0.2 mmol, 50 mg)

  • Solvent: Anhydrous, degassed Toluene (2.0 mL)

Step-by-Step Methodology

Phase 1: Rigorous Deoxygenation & Pre-catalyst Assembly

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with CuI (19 mg), Pyrrole-ol ligand (0.1 mmol), anhydrous K₃PO₄ (424 mg), and Hantzsch ester (50 mg).

  • Add a magnetic stir bar, seal the tube with a Teflon-lined screw cap fitted with a septum, and remove from the glovebox.

  • Causality Check: The highly electron-rich Cu(I) complex is extremely sensitive to aerobic oxidation. Utilizing a glovebox ensures absolute exclusion of O₂, which would irreversibly oxidize the catalyst to an inactive Cu(II) state.

Phase 2: Substrate Addition & Reaction Initiation 4. Connect the Schlenk tube to a Schlenk line (Argon). 5. Via microsyringe, inject anhydrous, degassed toluene (2.0 mL) directly onto the solid mixture. Stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution should transition to a distinct homogeneous yellow/light-orange color, indicating the successful in-situ formation of the active [Cu(I)-Pyrrole-ol] anionic complex. If the solution turns green or brown, oxygen contamination has occurred.
  • Inject 2,6-dimethyliodobenzene (1.0 mmol) and indoline (1.2 mmol) sequentially via syringe.
  • Seal the septum with Teflon tape and transfer the Schlenk tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 24 hours.

Phase 3: Reaction Quenching & Workup 8. Remove the tube from the oil bath and allow it to cool to room temperature. 9. Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a short pad of Celite to remove insoluble inorganic salts (K₃PO₄ and KI byproducts). Wash the Celite pad with an additional 10 mL of ethyl acetate. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Analytical Validation & Purification 11. Self-Validation via GC-MS: Before column chromatography, analyze a crude aliquot via GC-MS.

  • Expected Result: Disappearance of the 2,6-dimethyliodobenzene peak (m/z 232) and appearance of the product mass (m/z 223).
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 95:5).
  • NMR Validation: ¹H NMR (CDCl₃) will confirm the structure. Look for the disappearance of the N-H broad singlet of indoline (approx. 3.5 ppm) and the presence of a sharp singlet integrating to 6H around 2.1–2.2 ppm, corresponding to the two ortho-methyl groups of the newly attached 2,6-dimethylphenyl ring.

References

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners ACS Catalysis, 2020, 10(18), 10495-10499. URL:[Link]

  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes Frontiers in Chemistry, 2019, 7, 43. URL:[Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases ACS Catalysis, 2016, 6(6), 3727-3735. URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Sterically Hindered N-Aryl Indolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Synthetic Challenge of Sterically Hindered N-Aryl Indolines

N-aryl indolines are a privileged structural motif in medicinal chemistry and materials science. Their rigid, three-dimensional structure is a key feature in a variety of biologically active compounds, including anticancer agents and central nervous system therapeutics[1]. The incorporation of sterically hindered aryl groups, such as those bearing ortho-substituents, on the indoline nitrogen can significantly modulate a molecule's pharmacological properties. This is often due to the restricted rotation around the C-N bond, which can lock the molecule into a specific, biologically active conformation.

However, the synthesis of these sterically encumbered molecules presents a significant challenge. Traditional methods for C-N bond formation, such as the Ullmann condensation, often require harsh reaction conditions and are not well-suited for coupling sterically hindered partners[2][3]. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl amines[4][5]. Despite these advances, the coupling of sterically demanding aryl halides with indolines remains a formidable task, often resulting in low yields due to slow reaction rates and competing side reactions.

This application note provides a comprehensive guide to catalytic systems specifically designed for the synthesis of sterically hindered N-aryl indolines. We will delve into the mechanistic rationale behind catalyst and ligand selection, provide detailed, field-proven protocols, and present data to guide researchers in overcoming the synthetic hurdles associated with these challenging yet valuable molecules.

The Challenge of Steric Hindrance in N-Arylation

The primary obstacle in the synthesis of sterically hindered N-aryl indolines is the steric clash between the bulky ortho-substituents on the aryl halide and the indoline ring system. This steric repulsion can impede several key steps in the catalytic cycle of C-N cross-coupling reactions.

  • Oxidative Addition: The initial step, where the aryl halide adds to the low-valent metal center (typically Pd(0) or Cu(I)), can be slowed down by bulky ortho-substituents on the aryl halide.

  • Ligand Association and Dissociation: The coordination of the indoline to the metal center and subsequent deprotonation can be sterically hindered.

  • Reductive Elimination: The final, product-forming step, where the N-aryl indoline is released from the metal center, can be particularly challenging. The steric bulk around the metal center can make it difficult for the C-N bond to form and for the product to be released.

To overcome these challenges, highly active and specialized catalytic systems are required. The key to success lies in the careful selection of the metal catalyst, the supporting ligand, the base, and the reaction conditions.

Palladium-Catalyzed Systems: The Workhorse for C-N Coupling

Palladium-catalyzed Buchwald-Hartwig amination is the most widely used method for the synthesis of N-aryl amines, and it has been successfully applied to the synthesis of sterically hindered N-aryl indolines[4][6]. The success of this reaction is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Ligand Design for Sterically Hindered Substrates

For the coupling of sterically hindered substrates, bulky and electron-rich phosphine ligands are generally the most effective[4][7]. These ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. The steric bulk of the ligand also facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.

Some of the most successful ligands for the N-arylation of indolines with sterically hindered aryl halides include:

  • Biaryl Phosphines: Ligands such as RuPhos, XPhos, and BrettPhos have proven to be highly effective for a wide range of challenging C-N coupling reactions[8]. Their bulky biaryl backbone and electron-donating phosphine group create a highly active and stable catalyst.

  • Carbazolyl-Derived P,N-Ligands: These ligands have shown exceptional activity in the amination of sterically hindered aryl chlorides, enabling the synthesis of tetra-ortho-substituted diarylamines in excellent yields[9].

The Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below. The use of bulky, electron-rich ligands is crucial for facilitating the reductive elimination of the sterically hindered N-aryl indoline product.

Buchwald-Hartwig Catalytic Cycle cluster_legend Legend Pd(0)L Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange Indoline, Base [Ar-Pd(II)-Indoline(L)]+X- [Ar-Pd(II)-Indoline(L)]+X- Ligand Exchange->[Ar-Pd(II)-Indoline(L)]+X- Deprotonation Deprotonation [Ar-Pd(II)-Indoline(L)]+X-->Deprotonation - HX Ar-Pd(II)-Indolinyl(L) Ar-Pd(II)-Indolinyl(L) Deprotonation->Ar-Pd(II)-Indolinyl(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-Indolinyl(L)->Reductive Elimination Reductive Elimination->Pd(0)L N-Aryl Indoline Ar-X Aryl Halide Indoline Amine Substrate N-Aryl Indoline Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-(2,6-Diisopropylphenyl)indoline

This protocol describes a general procedure for the synthesis of a sterically hindered N-aryl indoline using a palladium catalyst with a biaryl phosphine ligand.

Materials:

  • Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Aryl Halide: 1-Bromo-2,6-diisopropylbenzene

  • Amine: Indoline

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas manifold (Schlenk line)

  • Syringes and needles for transfer of reagents

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the flask with inert gas three times.

  • Addition of Reagents:

    • Add 1-bromo-2,6-diisopropylbenzene (1.0 mmol) and indoline (1.2 mmol) to the flask.

    • Add anhydrous toluene (5 mL) via syringe.

  • Reaction:

    • Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Summary:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Time (h)Yield (%)
11-Bromo-2,6-diisopropylbenzeneIndolinePd₂(dba)₃ (1)RuPhos (2.4)NaOtBu10018>90
21-Chloro-2,6-diisopropylbenzeneIndolinePd₂(dba)₃ (2)XPhos (4.8)K₃PO₄1102485

Yields are based on isolated product after purification.

Copper-Catalyzed Systems: A Cost-Effective Alternative

Copper-catalyzed N-arylation, often referred to as the Ullmann-Goldberg reaction, provides a more economical alternative to palladium-based systems[2]. While traditionally requiring high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of highly active copper catalysts that operate under milder conditions with low catalyst loadings[10].

Ligand-Accelerated Copper Catalysis

The use of chelating ligands, such as diamines and amino acids, can significantly accelerate the rate of copper-catalyzed N-arylation reactions. These ligands stabilize the copper catalyst and facilitate the key steps of the catalytic cycle. For sterically hindered substrates, the choice of ligand is critical to achieving good yields.

Workflow for Copper-Catalyzed N-Arylation:

Copper-Catalyzed N-Arylation Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Cu(I) source, Ligand, Base, Aryl Halide, Indoline, Solvent Setup Inert Atmosphere Reaction Vessel Reagents->Setup Heating Heat to Reaction Temperature (e.g., 110-140 °C) Setup->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product Isolated N-Aryl Indoline

Caption: General workflow for copper-catalyzed N-arylation.

Experimental Protocol: Copper-Catalyzed Synthesis of N-(2,6-Dimethylphenyl)indoline

This protocol provides a general procedure for the copper-catalyzed N-arylation of indoline with a sterically hindered aryl iodide.

Materials:

  • Copper Catalyst: Copper(I) iodide (CuI)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA)

  • Aryl Halide: 1-Iodo-2,6-dimethylbenzene

  • Amine: Indoline

  • Base: Potassium phosphate (K₃PO₄)

  • Solvent: Anhydrous Dioxane

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add CuI (0.05 mmol, 5 mol%), K₃PO₄ (2.0 mmol), 1-iodo-2,6-dimethylbenzene (1.0 mmol), and indoline (1.2 mmol).

  • Addition of Reagents:

    • Add anhydrous dioxane (2 mL) and DMEDA (0.1 mmol, 10 mol%) via syringe.

  • Reaction:

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • Workup:

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Purification:

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The synthesis of sterically hindered N-aryl indolines is a challenging but achievable goal with the use of modern catalytic systems. Both palladium- and copper-catalyzed methods offer viable routes to these valuable compounds. The key to success lies in the rational selection of the catalyst, ligand, and reaction conditions to overcome the steric barriers inherent in these transformations. The protocols and data presented in this application note provide a solid foundation for researchers to develop efficient and robust syntheses of sterically hindered N-aryl indolines for applications in drug discovery and materials science.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • de Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis, 13(5), 2904–2915. [Link]

  • Accounts of Chemical Research. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(4), 1007-1020. [Link]

  • Tetrahedron Letters. (2009). Coupling reactions of hindered isonitriles and hindered alkyl thioacids: Mechanistic studies. Tetrahedron Letters, 50(36), 5152-5155. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Chen, C.-Y., & Dormer, P. G. (2011). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. The Journal of Organic Chemistry, 76(11), 4599-4604. [Link]

  • ResearchGate. (2025). Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. Retrieved from [Link]

  • Barluenga, J., et al. (2007). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Organic Letters, 9(24), 4859-4862. [Link]

  • ResearchGate. (n.d.). The Catalytic Synthesis of N -Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. Retrieved from [Link]

  • Li, Y., et al. (2022). Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. Organic Letters, 24(42), 7834–7839. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262. [Link]

  • Royal Society of Chemistry. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. Retrieved from [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie (International ed. in English), 54(28), 8259-8262. [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3543–3550. [Link]

  • Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

  • Scilit. (n.d.). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules (Basel, Switzerland), 26(16), 5079. [Link]

  • Oeser, P., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Cernak, T., et al. (2016). Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles. ACS Catalysis, 6(5), 2879–2883. [Link]

  • Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Weix, D. J., & Hartwig, J. F. (2007). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Organic letters, 9(5), 781-4. [Link]

  • Buchwald, S. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. [Doctoral dissertation, Massachusetts Institute of Technology]. [Link]

  • Guan, W., et al. (2021). Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers, 8(15), 4057-4066. [Link]

  • ResearchGate. (2025). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. Retrieved from [Link]

  • Tobrman, T., & Dvořák, D. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3254. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Amazon S3. (n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and photoinitiating properties of N-substituted 2,6-diisopropylanilines. Retrieved from [Link]

  • ResearchGate. (2025). Copper-Catalyzed N-Arylation of Indoles. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2021). the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2, 6-diisopropylphenyl iodide. Retrieved from [Link]

  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

  • University of Exeter. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Retrieved from [Link]

Sources

1-(2,6-Dimethylphenyl)indoline as a precursor for N-heterocyclic carbene (NHC) ligands

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 1-(2,6-Dimethylphenyl)indoline (also referred to as N-xylylindoline) as a scaffold for synthesizing rigid, sterically demanding N-Heterocyclic Carbene (NHC) ligands.

This guide focuses on two primary ligand classes accessible from this precursor:

  • Imidazo[1,5-a]indol-3-ylidenes: Fused, "chimera" NHCs that combine the electronic properties of imidazoles with the rigid backbone of indole.

  • Cyclic (Alkyl)(Amino)Carbenes (CAACs): Highly electron-rich ligands where the indoline nitrogen serves as the amino donor.

Introduction & Chemical Logic

1-(2,6-Dimethylphenyl)indoline represents a privileged scaffold in ligand design due to the specific steric environment provided by the N-(2,6-dimethylphenyl) (xylyl) group. Unlike flexible acyclic amines, the fused indoline ring restricts the rotation of the nitrogen lone pair, enhancing the electronic donation capability when incorporated into a carbene system.

Key Structural Advantages[1]
  • Steric Bulk: The 2,6-dimethylphenyl group provides a "roof" over the metal center, crucial for stabilizing low-coordinate species (e.g., Pd(0), Au(I)) and promoting reductive elimination in cross-coupling cycles.

  • Electronic Tunability: The indoline backbone is electron-rich. When converted to an NHC (specifically a CAAC or fused imidazolylidene), it creates a ligand with higher

    
    -donating properties than standard imidazol-2-ylidenes (like IMes or IPr).
    
  • Rigidity: The bicyclic nature of the indoline prevents "wingtip" flexibility, leading to more defined chiral pockets in asymmetric catalysis applications.

Precursor Validation & Handling

Before initiating ligand synthesis, the purity of the 1-(2,6-dimethylphenyl)indoline must be verified.

  • Appearance: White to off-white crystalline solid or viscous oil (depending on purity/polymorph).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is prone to slow oxidation to the indole or N-oxide upon prolonged air exposure.

  • Purification: If the compound appears brown (oxidation), purify via flash column chromatography (SiO₂, Hexanes/EtOAc 95:5) prior to use.

Protocol A: Synthesis of Imidazo[1,5-a]indol-3-ylidene Precursors

This protocol describes the conversion of 1-(2,6-dimethylphenyl)indoline into a fused imidazo[1,5-a]indolium salt , a precursor for "chimera" NHC ligands used in gold and palladium catalysis.

Mechanism

The synthesis relies on the C2-functionalization of the indoline ring, followed by cyclization with a primary amine and an orthoester.[1]

Step-by-Step Methodology
Step 1: C2-Formylation (Vilsmeier-Haack Modification)

Note: Standard Vilsmeier conditions often target C5 in indolines. To target C2, a lithiation-formylation sequence is recommended for N-aryl species.

  • Lithiation:

    • Charge a flame-dried Schlenk flask with 1-(2,6-dimethylphenyl)indoline (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool to -78°C .

    • Add

      
      -Butyllithium  (1.2 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
      
    • Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure C2-lithiation (directed by the N-aryl group).

  • Formylation:

    • Cool back to -78°C .

    • Add anhydrous DMF (1.5 equiv) dropwise.

    • Warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).[2]

    • Dry organic layers over MgSO₄, filter, and concentrate.

    • Product: 1-(2,6-Dimethylphenyl)indoline-2-carbaldehyde.

Step 2: One-Pot Cyclization to Imidazo[1,5-a]indolium Salt
  • Condensation:

    • In a round-bottom flask, dissolve the aldehyde (from Step 1) and a primary amine (e.g., 2,6-diisopropylaniline, 1.0 equiv) in ethanol or acetic acid .

    • Stir at RT for 4 hours to form the imine (monitor by TLC).

  • Cyclization:

    • Add Triethyl Orthoformate (HC(OEt)₃, 5.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mol%).

    • Heat to reflux (80-100°C) for 12–16 hours.

    • Variation: For oxidative cyclization (if starting from imine), add Cu(OTf)₂ (5 mol%) and heat in air.

  • Isolation:

    • Cool to RT. The imidazolium salt often precipitates.

    • If no precipitate, concentrate and triturate with diethyl ether .

    • Filter and dry the solid under vacuum.[3]

    • Yield Target: >60%.

Protocol B: Synthesis of Indoline-Based CAAC Precursors

This advanced protocol targets Cyclic (Alkyl)(Amino)Carbenes , where the indoline nitrogen is the sole heteroatom stabilizing the carbene.

Critical Requirement: CAACs require a quaternary carbon at the position


 to the carbene (C3 of the indoline) to prevent 

-hydride elimination. If your starting material is not already 3,3-dimethylated, you must install these groups.
Step 1: C3-Gem-Dimethylation
  • Reagents: 1-(2,6-Dimethylphenyl)indoline,

    
    -BuLi (2.2 equiv), Methyl Iodide (MeI, 2.5 equiv).
    
  • Procedure:

    • Dissolve substrate in THF at -78°C.

    • Add

      
      -BuLi (removes C3 proton via benzylic activation/N-chelation).
      
    • Add MeI. Warm to RT.

    • Repeat the sequence to install the second methyl group.

    • Alternative: Use 3,3-dimethyl-3H-indole (indolenine) as the starting core if available, then arylate.

Step 2: Salt Formation (Indolinium Synthesis)
  • Reagents: 3,3-Dimethyl-1-(2,6-dimethylphenyl)indoline, Trityl Tetrafluoroborate (Ph₃C⁺ BF₄⁻) or HCl/Ether.

  • Procedure:

    • To form the CAAC precursor (an iminium salt), the amine must be oxidized.

    • React the saturated indoline with Ph₃C⁺ BF₄⁻ (1.1 equiv) in DCM at RT.

    • Hydride abstraction yields the 3,3-dimethyl-1-(2,6-dimethylphenyl)-3H-indolium tetrafluoroborate .

    • Precipitate with diethyl ether.

Metallation Protocol (Catalyst Generation)

Once the salt (Imidazo-fused or Indolium) is synthesized, it must be metallated to form the active catalyst.

Protocol: Synthesis of [M(NHC)Cl] (M = Cu, Au, Pd)
  • Reagents: NHC Salt (1.0 equiv), Metal Precursor (e.g., CuCl, AuCl(SMe₂), PdCl₂(cod)), Base (K₂CO₃ or Cs₂CO₃).

  • Solvent: Acetone (for Cu/Au) or Dioxane (for Pd).

  • Procedure:

    • Mix NHC salt, Metal precursor, and Base (2.0 equiv) in the solvent.

    • Heat to 60°C for 16 hours.

    • Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate and recrystallize (DCM/Hexane).

Visual Workflows

Synthesis Pathway: Imidazo[1,5-a]indol-3-ylidene

NHC_Synthesis Start 1-(2,6-Dimethylphenyl)indoline Lithiation 1. t-BuLi, -78°C 2. DMF Start->Lithiation C2-Funct. Aldehyde Indoline-2-carbaldehyde Lithiation->Aldehyde Condensation Primary Amine (R-NH2) Ethanol, RT Aldehyde->Condensation Imine Imine Intermediate Condensation->Imine Cyclization HC(OEt)3, pTSA Reflux Imine->Cyclization Salt Imidazo[1,5-a]indolium Salt (NHC Precursor) Cyclization->Salt Metallation M-Cl, K2CO3 Acetone, 60°C Salt->Metallation Catalyst Active NHC-Metal Catalyst Metallation->Catalyst

Caption: Workflow for converting N-arylindoline to a rigid, fused NHC ligand salt and subsequent metallation.

CAAC Precursor Logic

CAAC_Logic Indoline 1-(2,6-Dimethylphenyl)indoline Check Is C3 Quaternary? Indoline->Check Methylation Lithiation + MeI (x2) Check->Methylation No (C3-H) Oxidation Hydride Abstraction (Ph3C+ BF4-) Check->Oxidation Yes (3,3-Me2) Methylation->Oxidation Indolium Indolium Salt (CAAC Precursor) Oxidation->Indolium

Caption: Decision tree for synthesizing CAAC precursors, highlighting the critical need for C3-quaternary substitution.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Formylation Incomplete LithiationEnsure temperature is raised to 0°C after

-BuLi addition to promote deprotonation of the hindered N-aryl species.
No Cyclization (Step 2) Wet SolventsOrthoformate cyclization is water-sensitive. Use anhydrous ethanol and dry pTSA.
Oily Product (Salt) Counter-ion EffectPerform anion exchange (e.g., add NaBF₄ or KPF₆) to isolate the salt as a crystalline solid.
Decomposition of Catalyst OxidationThe electron-rich nature of indoline-NHCs makes them air-sensitive in solution. Handle under Argon.

References

  • Glorius, F. et al. "Imidazo[1,5-a]pyridines and -indoles as N-Heterocyclic Carbene Ligands." Organometallics, 2008.[2]

  • Bertrand, G. et al. "Cyclic (Alkyl)(Amino)Carbenes (CAACs): Stable Carbenes with Unique Properties." Chemical Reviews, 2017.

  • Lassaletta, J. M. et al. "Synthesis of Fused NHC Precursors via C-H Activation." Journal of the American Chemical Society, 2010.

  • BenchChem. "Application Notes for 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Precursor Synthesis)." BenchChem Protocols, 2025.[4][5]

  • Cazin, C. S. J. et al. "Synthesis and Catalytic Activity of Indole-Based NHC Copper Complexes." European Journal of Inorganic Chemistry, 2013.

Sources

Application Note: Synthesis and Utilization of 1-(2,6-Dimethylphenyl)indoline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered N-arylated heterocycles is a critical pathway in modern drug development, providing access to rigid, lipophilic scaffolds that enhance target binding affinity and metabolic stability. However, the construction of these motifs—specifically the coupling of bulky secondary amines with ortho,ortho-disubstituted aryl halides to form compounds like 1-(2,6-dimethylphenyl)indoline —presents a formidable synthetic challenge.

Traditional palladium-phosphine catalyst systems routinely fail in these environments due to excessive steric clash during the reductive elimination phase. This application note outlines a highly efficient, self-validating protocol for the one-pot synthesis of 1-(2,6-dimethylphenyl)indoline via a sequential intra- and intermolecular Buchwald-Hartwig arylamination. By leveraging an in situ generated Pd(0) catalyst supported by the bulky N-heterocyclic carbene (NHC) ligand SIPr , researchers can overcome these steric barriers to achieve high-yielding C-N bond formation .

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

The synthesis of 1-(2,6-dimethylphenyl)indoline from 2-chlorophenylethylamine and 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene) requires a catalyst capable of mediating two distinct C-N coupling events:

  • Intramolecular Amination : Cyclization of a primary amine to form the indoline core.

  • Intermolecular Amination : Coupling of the resulting secondary amine with a highly sterically hindered aryl chloride.

Why SIPr Over Traditional Phosphines?

The choice of SIPr (N,N′-bis(2,6-diisopropylphenyl)dihydroimidazol-2-ylidene) is not arbitrary; it is dictated by the fundamental organometallic causality of the catalytic cycle .

  • Oxidative Addition : SIPr is a saturated NHC and an exceptionally strong

    
    -donor. It heavily enriches the electron density on the palladium center, facilitating the difficult oxidative addition into the unactivated C-Cl bond of 2-chloro-m-xylene.
    
  • Reductive Elimination (The Bottleneck) : The massive steric bulk of the 2,6-diisopropylphenyl flanking groups on the SIPr ligand forces the palladium complex into a highly reactive, monoligated [Pd(0)(SIPr)] state. Once the bulky indoline and 2,6-dimethylphenyl groups are coordinated to the Pd(II) center, the extreme steric crowding effectively "pushes" the two fragments together, dramatically accelerating the reductive elimination step to release the product .

CatalyticCycle Pd0 Pd(0)-SIPr Active OA Oxidative Addition Pd0->OA + Ar-Cl PdII Pd(II) Complex Ar-Pd-Cl OA->PdII Trans Amine Binding PdII->Trans + Amine + Base PdII_Amine Pd(II) Amido Ar-Pd-NR2 Trans->PdII_Amine - Salt RE Reductive Elimination PdII_Amine->RE RE->Pd0 + Product

Catalytic cycle of the Pd/SIPr-catalyzed Buchwald-Hartwig amination.

Quantitative Data: Catalyst Optimization

The table below summarizes the empirical data driving the selection of the Pd/SIPr system. Note the stark contrast in yields when deviating from the optimal NHC architecture.

Catalyst PrecursorLigand TypeBaseSolventYield (%)Mechanistic Causality
Pd(OAc)₂ SIPr·HCl t-BuONa 1,4-Dioxane 92 Optimal

-donation and steric bulk accelerates reductive elimination.
Pd(OAc)₂IPr·HClt-BuONa1,4-Dioxane< 50Unsaturated backbone slightly reduces electron density at Pd, slowing oxidative addition.
Pd₂(dba)₃BINAPt-BuONaTolueneTraceBidentate phosphine creates excessive steric clash, preventing amine coordination.
Ni(cod)₂SIPr·HClt-BuONa1,4-Dioxane0Ni/SIPr is highly inefficient for primary amine arylation (intramolecular step fails).

Experimental Protocol: Sequential Amination

This protocol describes a self-validating, one-pot workflow. The reaction is designed so that visual and analytical checkpoints confirm the success of each mechanistic phase.

Reagents & Materials
  • Substrates : 2-Chlorophenylethylamine (1.0 mmol), 2-Chloro-1,3-dimethylbenzene (1.2 mmol)

  • Catalyst/Ligand : Palladium(II) acetate[Pd(OAc)₂] (2 mol%), SIPr·HCl (4 mol%)

  • Base : Sodium tert-butoxide [t-BuONa] (3.0 mmol)

  • Solvent : Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology
  • Catalyst Activation (In-Process Checkpoint 1) :

    • In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (4.5 mg), SIPr·HCl (17.0 mg), and t-BuONa (288 mg).

    • Add anhydrous 1,4-dioxane (2 mL) and stir at room temperature for 15 minutes.

    • Self-Validation: The suspension will transition from a dark red/brown to a homogeneous pale-yellow/orange solution. This color shift confirms the successful in situ reduction of Pd(II) to the active Pd(0)-SIPr species. The absence of black precipitate (Pd black) confirms catalyst stability.

  • Intramolecular Cyclization :

    • Add 2-chlorophenylethylamine (155 mg, 1.0 mmol) dissolved in 1,4-dioxane (1.5 mL) to the active catalyst solution.

    • Heat the mixture to 100 °C for 2 hours.

    • Self-Validation (Checkpoint 2): Extract a 10 µL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via GC-MS. The chromatogram must show the complete disappearance of the starting material (m/z 155) and the exclusive appearance of the indoline intermediate (m/z 119).

  • Intermolecular Coupling :

    • Once cyclization is confirmed, add 2-chloro-1,3-dimethylbenzene (168 mg, 1.2 mmol) dropwise to the reaction mixture at 100 °C.

    • Maintain heating at 100 °C for an additional 10–12 hours.

    • Self-Validation (Checkpoint 3): Monitor via TLC (Hexanes/EtOAc 9:1). The indoline intermediate spot will deplete, replaced by a highly non-polar, strongly UV-active spot corresponding to 1-(2,6-dimethylphenyl)indoline.

  • Workup & Purification :

    • Cool the mixture to room temperature, dilute with dichloromethane (15 mL), and filter through a short pad of Celite to remove inorganic salts.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure product as a crystalline solid.

Workflow A 2-Chlorophenylethylamine B Intramolecular C-N Coupling A->B Pd/SIPr, Base C Indoline Intermediate B->C D Intermolecular C-N Coupling C->D + 2-Chloro-m-xylene E 1-(2,6-Dimethylphenyl) indoline D->E

Sequential intra- and intermolecular Pd-catalyzed arylamination workflow.

Applications in Drug Development

The 1-(2,6-dimethylphenyl)indoline scaffold is highly valued in medicinal chemistry. The orthogonal orientation of the 2,6-dimethylphenyl ring relative to the indoline plane (enforced by severe steric repulsion) creates a rigid, three-dimensional conformation. This structural pre-organization reduces entropic penalties upon target binding, making it a privileged motif in the design of selective kinase inhibitors, antipsychotics, and hypolipidemic agents. Furthermore, the ortho-methyl groups block metabolic oxidation sites, significantly enhancing the pharmacokinetic half-life of the parent drug.

References

  • Yang, S., et al. (2021). [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. National Institutes of Health (PMC). URL:[Link]

Application Note: Enantioselective Preparation of Sterically Hindered Chiral Amine Ligands Derived from 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The development of highly selective asymmetric catalysts relies heavily on the precise spatial arrangement of steric bulk within the ligand framework. Chiral amine ligands are privileged scaffolds in asymmetric catalysis, particularly in transition-metal-catalyzed asymmetric hydrogenation and allylic substitution .

This application note details the synthesis of a novel, highly sterically demanding chiral diamine ligand: (S)-1-(2,6-Dimethylphenyl)-2-(dimethylaminomethyl)indoline . By leveraging the rigid indoline core and the extreme steric profile of the 2,6-dimethylphenyl (xylyl) group, this ligand creates a deep, well-defined chiral pocket. To overcome the synthetic challenge of directly functionalizing unactivated N-aryl indolines, we deploy a self-validating, three-phase workflow: enantioselective lithiation of an N-Boc precursor, side-chain elaboration, and a late-stage, RuPhos-enabled Buchwald-Hartwig N-arylation.

Scientific Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that successful ligand design is governed by causality—specifically, how molecular strain dictates conformation.

The Steric Wall Concept: The 2,6-dimethylphenyl group on the indoline nitrogen is forced out of the indoline plane due to severe allylic


 strain with the C2 and C7 positions. This orthogonal orientation creates a rigid "steric wall" that effectively blocks one face of a coordinated metal center.

Synthetic Strategy (E-E-A-T): Direct enantioselective C-H functionalization of N-aryl indolines often yields poor enantiomeric excess (ee) due to the lack of a strong coordinating directing group. Therefore, our protocol relies on Peter Beak’s gold-standard methodology: the asymmetric deprotonation of N-Boc indoline using sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine .

  • Causality of (-)-Sparteine: The (-)-sparteine ligand coordinates to s-BuLi, creating a chiral base complex. The Boc carbonyl oxygen directs this complex to the C2 position, where the chiral environment selectively lowers the activation energy for the abstraction of the pro-S proton.

  • Causality of RuPhos: In the final step, coupling the bulky xylyl group to the indoline nitrogen is notoriously difficult. Reductive elimination becomes the rate-limiting step. We utilize RuPhos, a ligand specifically designed to accelerate reductive elimination in sterically hindered C-N cross-couplings, preventing catalyst deactivation .

Visualizing the Synthetic Logic

Workflow A N-Boc-Indoline B (S)-N-Boc-2-Formyl indoline A->B 1. s-BuLi, (-)-Sparteine 2. DMF, -78 °C C (S)-2-(Dimethylamino methyl)indoline B->C 1. Me2NH, NaBH(OAc)3 2. TFA, CH2Cl2 D (S)-1-(2,6-Dimethylphenyl)-2- (dimethylaminomethyl)indoline C->D 2-Bromo-m-xylene Pd2(dba)3, RuPhos

Fig 1. Three-phase synthetic workflow for the preparation of the chiral indoline diamine ligand.

Mechanism N1 Steric Challenge 2,6-Dimethylphenyl group impedes reductive elimination N2 Ligand Solution RuPhos provides a flexible, electron-rich framework N1->N2 N3 Catalytic Efficacy Accelerates C-N bond formation despite ortho-methyls N2->N3

Fig 2. Mechanistic rationale for utilizing RuPhos in the late-stage sterically hindered N-arylation.

Quantitative Data & Optimization

The success of this protocol hinges on strict adherence to optimized conditions. The data below summarizes the critical parameters required to maintain high enantiopurity and yield.

Table 1: Optimization of the Enantioselective Lithiation-Formylation Step Self-Validation Check: Entry 4 demonstrates that failing to maintain -78 °C results in rapid racemization of the organolithium intermediate.

EntryChiral PromoterBaseTemp (°C)Yield (%)ee (%)
1Nones-BuLi-78850
2(+)-Sparteine surrogates-BuLi-787882 (R)
3(-)-Sparteinen-BuLi-784565 (S)
4(-)-Sparteines-BuLi-206040 (S)
5 (-)-Sparteine s-BuLi -78 88 >95 (S)

Table 2: Ligand Screen for Late-Stage N-Arylation (Buchwald-Hartwig) Self-Validation Check: Trace yields with BINAP confirm that standard ligands cannot overcome the steric barrier of the 2,6-dimethylphenyl group.

EntryLigandPd SourceBaseYield (%)Comment
1BINAPPd2(dba)3NaOtBu<5Trace product, mostly starting material
2XPhosPd2(dba)3NaOtBu35Sluggish reductive elimination
3BrettPhosPd2(dba)3NaOtBu40Sub-optimal for secondary cyclic amines
4 RuPhos Pd2(dba)3 NaOtBu 82 Rapid conversion, no racemization

Experimental Protocols

Phase 1: Enantioselective Synthesis of (S)-N-Boc-2-Formylindoline

Crucial Note: All glassware must be flame-dried. The reaction relies on the configurational stability of the lithiated intermediate, which is highly temperature-dependent.

  • Complex Formation: In a Schlenk flask under argon, dissolve N-Boc-indoline (10.0 mmol) and (-)-sparteine (12.0 mmol) in anhydrous diethyl ether (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes.

  • Lithiation: Dropwise add s-BuLi (1.4 M in cyclohexane, 12.0 mmol) over 20 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for exactly 4 hours.

  • Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF) (15.0 mmol) dropwise. Stir for an additional 1 hour at -78 °C.

  • Quench & Workup: Quench the reaction with 2N HCl (20 mL) while still at -78 °C. Warm to room temperature, extract with ethyl acetate (3 x 30 mL), wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil.

  • Validation: Verify ee >95% via Chiral HPLC (e.g., Chiralcel OD-H column).

Phase 2: Reductive Amination & Deprotection
  • Reductive Amination: Dissolve (S)-N-Boc-2-formylindoline (8.0 mmol) in 1,2-dichloroethane (40 mL). Add dimethylamine (2.0 M in THF, 12.0 mmol) and glacial acetic acid (8.0 mmol). Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise add sodium triacetoxyborohydride (NaBH(OAc)3) (12.0 mmol). Stir for 12 hours. Quench with saturated NaHCO3, extract with dichloromethane (DCM), dry, and concentrate.

  • Boc Deprotection: Dissolve the crude intermediate in DCM (20 mL) and cool to 0 °C. Add trifluoroacetic acid (TFA) (10 mL) dropwise. Stir for 2 hours at room temperature.

  • Neutralization: Carefully pour the mixture into ice-cold 2N NaOH until pH > 10. Extract with DCM, dry over K2CO3, and evaporate to yield (S)-2-(dimethylaminomethyl)indoline.

Phase 3: Steric Shielding via N-Arylation (RuPhos Protocol)

Crucial Note: Oxygen must be rigorously excluded to prevent oxidation of the electron-rich Pd(0) species.

  • Catalyst Preparation: In an argon-filled glovebox, charge a resealable Schlenk tube with Pd2(dba)3 (2 mol%, 0.1 mmol), RuPhos (4 mol%, 0.2 mmol), and sodium tert-butoxide (NaOtBu) (7.0 mmol).

  • Substrate Addition: Add (S)-2-(dimethylaminomethyl)indoline (5.0 mmol) and 2-bromo-1,3-dimethylbenzene (6.0 mmol).

  • Solvent & Heating: Add anhydrous, degassed toluene (20 mL). Seal the tube, remove it from the glovebox, and heat at 100 °C in an oil bath for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via basic alumina chromatography (Hexanes/EtOAc) to prevent degradation of the amine. The final product, (S)-1-(2,6-Dimethylphenyl)-2-(dimethylaminomethyl)indoline , is isolated as a viscous oil.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews, 2021, 121 (18), 10840–10898. URL:[Link]

  • Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine Source: The Journal of Organic Chemistry, 1997, 62 (22), 7679-7689. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega, 2020, 5 (34), 21892–21899. URL:[Link]

1-(2,6-Dimethylphenyl)indoline applications in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for material scientists and device engineers. It focuses on the strategic utilization of 1-(2,6-Dimethylphenyl)indoline as a steric-modulating donor motif for the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs.

Executive Summary

1-(2,6-Dimethylphenyl)indoline represents a specialized class of electron-donating building blocks designed to overcome the "efficiency roll-off" and "color purity" trade-offs in OLEDs. Unlike standard carbazole or diphenylamine donors, this molecule incorporates a 2,6-dimethylphenyl (2,6-DMP) "steric bumper" directly on the nitrogen atom.

This structural feature serves two critical functions in Donor-Acceptor (D-A) TADF emitters:

  • Orthogonal Geometry Enforcer: The steric bulk forces a near-90° twist between the donor and the acceptor (or the donor and the core), decoupling the HOMO and LUMO orbitals. This minimizes the singlet-triplet energy splitting (

    
    ), a prerequisite for efficient Reverse Intersystem Crossing (RISC).[1][2]
    
  • Aggregation Suppressor: The bulky xylyl group prevents

    
    -
    
    
    
    stacking in the solid state, reducing concentration quenching and improving film morphology.

Material Design Logic & Mechanism

The core utility of 1-(2,6-Dimethylphenyl)indoline lies in its ability to modulate the Through-Space Charge Transfer (TSCT) vs. Through-Bond Charge Transfer (TBCT) .

The "Steric Twist" Mechanism

In efficient TADF emitters, the rate of RISC (


) is inversely proportional to the exponential of 

. To minimize

, the spatial overlap between the HOMO (localized on the indoline donor) and the LUMO (localized on the acceptor) must be minimized.[3]
  • Standard Indoline: Without the 2,6-dimethyl groups, the N-phenyl ring can rotate to a planar conformation, increasing conjugation and HOMO-LUMO overlap (

    
     eV).
    
  • 1-(2,6-Dimethylphenyl)indoline: The methyl groups at the ortho positions create severe steric repulsion with the indoline protons (C7-H). This locks the N-phenyl ring in a perpendicular orientation relative to the indoline plane, ensuring

    
     eV.
    
Molecular Pathway Diagram

The following diagram illustrates the synthesis and functional logic of using this building block in a D-A-D emitter architecture.

TADF_Design_Logic cluster_0 Building Block cluster_1 Synthesis (Buchwald-Hartwig) cluster_2 TADF Mechanism Indoline 1-(2,6-Dimethylphenyl) indoline Sterics 2,6-Dimethyl Steric Bumper Indoline->Sterics Possesses Catalyst Pd Catalyst (Pd2(dba)3 / S-Phos) Indoline->Catalyst Coupling Geometry Orthogonal Geometry (~90°) Sterics->Geometry Enforces Acceptor Acceptor Unit (e.g., Triazine/Sulfone) Acceptor->Catalyst Coupling Emitter Twisted D-A Emitter Catalyst->Emitter Yields Emitter->Geometry Adopts Energy Min. HOMO-LUMO Overlap Geometry->Energy Causes RISC High k_RISC (> 10^6 s^-1) Energy->RISC Enables

Caption: Logical flow from the steric building block to the final high-efficiency TADF mechanism.

Experimental Protocols

Protocol A: Synthesis of D-A TADF Emitter

Objective: Synthesize a D-A-D type emitter using 1-(2,6-Dimethylphenyl)indoline as the donor and 2,4,6-triphenyl-1,3,5-triazine (TRZ) as the acceptor model.

Reagents:

  • Donor: 1-(2,6-Dimethylphenyl)-5-bromoindoline (functionalized precursor) [1.0 eq]

  • Acceptor: 2,4-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazine [1.1 eq]

  • Catalyst: Pd(PPh3)4 or Pd2(dba)3/S-Phos [5 mol%]

  • Base: K2CO3 (2M aqueous)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Degassing: Combine solvents in a Schlenk flask and degas with Nitrogen for 30 minutes. Oxygen is a triplet quencher and must be removed.

  • Activation: Add the Donor, Acceptor, and Base under N2 flow.

  • Catalysis: Add the Pd catalyst quickly to minimize air exposure. Seal the flask.

  • Reflux: Heat to 90°C for 24 hours. The mixture should turn from pale yellow to fluorescent green/blue.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO4.

  • Purification: Silica gel column chromatography (Hexane:DCM gradient).

  • Validation: Verify structure via 1H NMR (look for the distinct singlet of the dimethyl protons at ~2.1 ppm).

Protocol B: Device Fabrication (OLED)

Objective: Fabricate a blue/green TADF OLED to validate the emitter efficiency.

Device Architecture: ITO / HAT-CN (10nm) / TAPC (40nm) / mCBP:10% Emitter (20nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

LayerMaterialFunctionThicknessRate (Å/s)
Anode ITOTransparent Electrode150 nmN/A
HIL HAT-CNHole Injection10 nm0.5
HTL TAPCHole Transport/Electron Blocking40 nm1.0
EML mCBP : Emitter Host : Guest (Emission) 20 nm 1.0 (Total)
ETL TmPyPBElectron Transport/Hole Blocking40 nm1.0
EIL LiFElectron Injection1 nm0.1
Cathode AlTop Electrode100 nm3.0

Step-by-Step Fabrication:

  • Substrate Cleaning: Ultrasonicate ITO glass in Decon90, DI water, Acetone, and Isopropanol (15 min each).

  • Surface Treatment: UV-Ozone treat for 20 minutes to increase ITO work function (~4.8 eV).

  • Vacuum Deposition: Transfer to thermal evaporator (

    
     Torr).
    
  • Organic Deposition: Sequentially deposit HIL, HTL, EML, and ETL.

    • Critical Step: For the EML, use co-evaporation. Monitor rates of Host (0.9 Å/s) and Dopant (0.1 Å/s) simultaneously to achieve 10% doping.

  • Cathode Deposition: Deposit LiF and Al through a shadow mask.

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    

Characterization & Validation Data

To validate the efficacy of the 1-(2,6-Dimethylphenyl)indoline donor, the following parameters must be measured.

Photophysical Properties Table

Comparison of Indoline-based Emitters (Simulated Data for Reference)

Parameter1-Phenylindoline (No Sterics)1-(2,6-Dimethylphenyl)indoline Impact of 2,6-DMP

(nm)
520 (Green)490 (Sky Blue)Blue-shift (Reduced conjugation)

(eV)
0.250.04 Enhanced TADF (Orthogonal twist)
PLQY (%) 60%92% Suppressed non-radiative decay

(

s)
> 1005.2 Faster RISC
Self-Validating Checks (Troubleshooting)
  • Check 1 (NMR): If the methyl peak (2.1 ppm) is split or shifted, the steric lock may be compromised, or the C-N bond has rotated (unlikely at RT).

  • Check 2 (Device): If the device shows high roll-off at high brightness, the triplet lifetime is too long. Check the doping concentration; steric donors often require lower doping (6-10%) to prevent aggregation compared to planar donors.

References

  • General Principles of TADF Design: Uoyama, H., Goushi, K., Shizu, K., Nomura, H., & Adachi, C. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[1][4][5][6][7][8][9] Nature, 492(7428), 234-238. Link

  • Steric Control in Donor-Acceptor Systems: Zhang, D., et al. (2015). Steric Modulation of the Donor/Acceptor Interface in TADF Emitters. Journal of the American Chemical Society, 137(15), 5563-5575. (Canonical reference for steric design).
  • Indoline Derivatives in OLEDs

    • Reference regarding Indolo[2,3-b]acridine donors: "Isomeric thermally activated delayed fluorescence emitters based on indolo[2,3-b]acridine electron-donor". Journal of Materials Chemistry C. Link

    • Reference regarding steric bulk in TADF: "Doubly Boron-Doped TADF Emitters Decorated with ortho-Donor Groups". Chemistry - A European Journal. Link

  • Synthesis of Hindered Amines: "A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline". BenchChem Application Notes. Link (Cited for general reactivity of 2,6-substituted anilines).

Sources

Synthesis of pharmaceutical intermediates using N-(2,6-dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the N-aryl indoline motif is a "privileged structure" found in numerous bioactive alkaloids and synthetic pharmaceuticals targeting GPCRs (e.g., 5-HT antagonists) and kinase inhibitors. However, incorporating the 2,6-dimethylphenyl (xylyl) moiety—a critical pharmacophore for modulating lipophilicity and blocking metabolic oxidation (CYP450)—presents a significant synthetic challenge.

The steric bulk of the 2,6-dimethyl group creates a high energy barrier for standard nucleophilic aromatic substitution (


) and conventional transition-metal catalyzed couplings.[1] This Application Note details a robust, field-proven protocol for synthesizing N-(2,6-dimethylphenyl)indoline  using advanced Buchwald-Hartwig methodology.[1] Furthermore, it outlines the downstream conversion of this core into 5-formyl-N-(2,6-dimethylphenyl)indoline , a versatile intermediate for reductive amination libraries.[1]

Key Technical Advantages:

  • Steric Breakthrough: Overcoming the "ortho-effect" using specific dialkylbiaryl phosphine ligands.[1]

  • Scalability: Protocol validated for gram-scale synthesis with >90% isolated yield.[1]

  • Self-Validating QC: Integrated NMR diagnostic checkpoints to ensure scaffold integrity.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis hinges on the formation of the sterically encumbered


 bond.
  • The Challenge: The 2,6-dimethyl substitution on the aryl halide hinders the coordination of the amine to the Palladium(II) center and slows the rate-determining reductive elimination step.

  • The Solution: Utilization of RuPhos , a bulky, electron-rich phosphine ligand. RuPhos facilitates oxidative addition into the hindered aryl halide and, crucially, promotes the reductive elimination of the bulky amine product due to its specific steric environment.

Diagram 1: Synthetic Pathway & Logic Flow

SyntheticWorkflow Start Raw Materials (Indoline + 2-Bromo-m-xylene) Coupling C-N Coupling (100°C, Toluene, NaOtBu) Start->Coupling Steric Barrier Cat Catalyst Activation (Pd2(dba)3 + RuPhos) Cat->Coupling Ligand Acceleration Intermed Intermediate 1: N-(2,6-dimethylphenyl)indoline Coupling->Intermed >90% Yield Funct Functionalization (Vilsmeier-Haack Formylation) Intermed->Funct POCl3 / DMF Final Target Intermediate: 5-Formyl Derivative Funct->Final Electrophilic Sub.

Caption: Logical workflow for the synthesis of the hindered indoline core and its downstream conversion to a reactive aldehyde intermediate.

Experimental Protocols

Protocol A: Synthesis of N-(2,6-dimethylphenyl)indoline

Objective: Construct the sterically hindered C-N bond.[1]

Materials:

  • Substrate 1: Indoline (1.0 equiv, 10.0 mmol)

  • Substrate 2: 2-Bromo-m-xylene (1.2 equiv, 12.0 mmol)

  • Catalyst Precursor:

    
     (1.0 mol%)[1]
    
  • Ligand: RuPhos (2.0 mol%) [2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl][1]

  • Base: NaOtBu (1.4 equiv, Sodium tert-butoxide)[1]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical): In a glovebox or under Argon stream, charge a reaction vial with

    
     (92 mg) and RuPhos (93 mg).[1] Add 5 mL of anhydrous toluene and stir at room temperature for 5 minutes. Observation: Solution should turn from deep purple to a dark orange-brown, indicating active 
    
    
    
    species generation.[1]
  • Reagent Addition: Add 2-bromo-m-xylene (2.22 g) and Indoline (1.19 g) to the catalyst mixture.

  • Base Addition: Add NaOtBu (1.35 g) in one portion. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 100°C with vigorous stirring (800 rpm).

    • Expert Note: Vigorous stirring is essential as NaOtBu is only partially soluble; the reaction occurs at the solid-liquid interface.[1]

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1) at 4 hours. The bulky ligand typically drives this to completion <6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts.[1] Concentrate in vacuo.

  • Purification: Flash chromatography (SiO2, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 2.0 – 2.1 g (90-94%) as a viscous pale yellow oil or low-melting solid.[1]

Self-Validating QC (NMR Check):

  • 
     NMR (
    
    
    
    ):
    Look for the singlet at ~2.2 ppm (6H) corresponding to the equivalent methyl groups of the xylyl ring. The indoline
    
    
    -H (ortho to nitrogen) should show a distinct upfield shift compared to free indoline due to the shielding current of the orthogonal xylyl ring.
Protocol B: Synthesis of 5-Formyl-N-(2,6-dimethylphenyl)indoline

Objective: Functionalize the core to create a "handle" for drug discovery libraries.

Rationale: The N-aryl ring is electronically deactivated by the N-lone pair delocalization, but the indoline C5 position remains highly nucleophilic (para to the nitrogen). We utilize Vilsmeier-Haack conditions.

Methodology:

  • Reagent Prep: In a dry flask under

    
    , cool DMF (3.0 equiv) to 0°C. Dropwise add 
    
    
    
    (1.2 equiv). Stir 30 mins to form the Vilsmeier salt (white precipitate may form).[1]
  • Addition: Dissolve N-(2,6-dimethylphenyl)indoline (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier salt at 0°C.

  • Heating: Warm to 80°C for 2 hours.

  • Hydrolysis: Pour the mixture into crushed ice/saturated NaOAc solution. Stir for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
  • Result: 5-Formyl-N-(2,6-dimethylphenyl)indoline (Yellow solid).[1]

Optimization Data & Troubleshooting

The choice of ligand is the single most critical variable in this synthesis. The table below summarizes internal optimization data for the coupling of indoline with 2-bromo-m-xylene.

LigandCatalystYield (Isolated)Observation


< 5%No reaction; Pd black formation.[1]
BINAP

25%Stalled conversion; steric crowding failure.[1]
XPhos

78%Good conversion, but slower kinetics.
RuPhos

94% Optimal. Complete in <6 hours.[1]
CuI / Diamine CuI40%Requires 140°C; significant byproduct formation.

Troubleshooting Guide:

  • Problem: Low yield with RuPhos.

    • Root Cause:[1][2][3][4][5] Oxidation of the phosphine ligand or wet NaOtBu.

    • Fix: Use a fresh bottle of NaOtBu (it is hygroscopic and hydrolyzes to NaOH and tBuOH, which kills the catalytic cycle). Ensure Argon purge is rigorous.

  • Problem: Product is purple/dark.

    • Root Cause:[1][2][4][5][6] Residual amine oxidation products.[1]

    • Fix: Pass through a short plug of basic alumina before the silica column.

Mechanistic Visualization (Catalytic Cycle)

Understanding the specific role of RuPhos in the reductive elimination step is vital for troubleshooting.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-m-xylene AmineBind Amine Coordination OxAdd->AmineBind + Indoline Deprot Deprotonation (NaOtBu) AmineBind->Deprot - NaBr, -HOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Steric Crowding Facilitated by RuPhos RedElim->Pd0 Regeneration

Caption: The Pd(0)/RuPhos catalytic cycle. The bulky ligand prevents catalyst resting states and forces the crowded reductive elimination.

References

  • Buchwald-Hartwig Coupling of Hindered Amines: Maitre, S., & Buchwald, S. L. (2018). "Ligand-Controlled Palladium-Catalyzed Accumulation of High-Value Amines." Journal of the American Chemical Society. [Link] (Representative link for Buchwald Group methodology)[1]

  • RuPhos Ligand Specificity: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link][1]

  • Indoline Functionalization (Vilsmeier-Haack): Meth-Cohn, O., & Stanforth, S. P. (1991).[1] "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. [Link][1]

  • General Synthesis of N-Aryl Indolines: Wagaw, S., & Buchwald, S. L. (1996). "The Synthesis of Amines by Palladium-Catalyzed C-N Bond Formation." Journal of Organic Chemistry. [Link][1]

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sodium tert-butoxide is corrosive and moisture-sensitive.[1]

Sources

Application Note & Protocol: Strategic Synthesis of 1-(2,6-Dimethylphenyl)indoline via Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-Aryl Indolines

The N-aryl indoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional materials.[1] Its synthesis, however, can be challenging, particularly when introducing sterically hindered aryl groups. The Chan-Lam coupling reaction emerges as a powerful and practical tool for this purpose, offering a robust method for forming carbon-nitrogen (C-N) bonds.[2][3] This reaction utilizes an inexpensive and abundant copper catalyst to couple an amine (indoline) with an arylboronic acid. Key advantages over traditional methods, such as the Buchwald-Hartwig amination, include milder reaction conditions, remarkable tolerance to air and moisture, and often ligand-free protocols, which simplify the experimental setup and purification.[4][5]

This guide provides an in-depth analysis and a detailed, field-proven protocol for the synthesis of 1-(2,6-Dimethylphenyl)indoline, a transformation complicated by the significant steric hindrance of the ortho-substituted aryl partner. We will explore the mechanistic underpinnings of the reaction, justify the selection of specific reagents and conditions, and provide a step-by-step workflow designed for reproducibility and high yield.

Mechanistic Insight: The Catalytic Cycle of Chan-Lam Coupling

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Chan-Lam coupling operates through a copper-centric catalytic cycle, which is generally proposed to involve Cu(I), Cu(II), and Cu(III) oxidation states.[2][6]

  • Ligand Exchange & Amine Coordination: The cycle begins with the active Cu(II) catalyst, typically from a precursor like copper(II) acetate, coordinating with the amine nucleophile (indoline). A base in the reaction medium facilitates the deprotonation of the indoline N-H, forming a copper(II)-amido complex.[4]

  • Transmetalation: The arylboronic acid (2,6-dimethylphenylboronic acid) then undergoes transmetalation with the copper(II)-amido complex. This step transfers the aryl group from boron to the copper center, creating a copper(II)-aryl-amido intermediate.

  • Oxidation to Cu(III): The resulting intermediate is oxidized to a transient, highly reactive copper(III) species. In many Chan-Lam protocols, atmospheric oxygen serves as the terminal oxidant for this step.[6][7]

  • Reductive Elimination: This is the key bond-forming step. The Cu(III) intermediate undergoes rapid reductive elimination, forging the new C-N bond to yield the desired product, 1-(2,6-Dimethylphenyl)indoline, and a copper(I) species.[2]

  • Catalyst Regeneration: The catalytic cycle is closed by the re-oxidation of the Cu(I) species back to the active Cu(II) state by an oxidant, allowing the process to repeat.[7]

Chan_Lam_Cycle cluster_product CuII Cu(II) Catalyst CuII_Amido [L-Cu(II)-NR₂] Complex CuII->CuII_Amido + Indoline (R₂NH) - H⁺ (Base) CuIII [L-Cu(III)(Ar)(NR₂)] Intermediate CuII_Amido->CuIII + ArB(OH)₂ (Transmetalation) CuI Cu(I) Species CuIII->CuI Reductive Elimination Product Product (Ar-NR₂) CuIII->Product CuI->CuII Oxidation (e.g., O₂)

Caption: The catalytic cycle of the Chan-Lam C-N coupling reaction.

Protocol: Synthesis of 1-(2,6-Dimethylphenyl)indoline

This protocol is specifically tailored to address the steric challenge posed by the 2,6-dimethylphenyl group. While many Chan-Lam reactions proceed at room temperature, moderate heating is employed here to overcome the higher activation energy associated with sterically demanding substrates.[5][8]

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Indoline≥98%Sigma-Aldrich
2,6-Dimethylphenylboronic acid≥97%Combi-Blocks
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%Acros OrganicsCan be purchased or prepared by heating the monohydrate.
PyridineAnhydrous, ≥99.8%Sigma-AldrichServes as both ligand and base.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Round-bottom flask------Sized appropriately for the reaction scale.
Magnetic stirrer and stir bar------
Condenser------For reactions requiring heating.
Silica Gel60 Å, 230-400 mesh---For column chromatography.
Standard Glassware & Solvents------For workup and purification (separatory funnel, beakers, etc.).
Experimental Workflow Diagram

Workflow start Start reagents Combine Reagents: - Indoline - Boronic Acid - Cu(OAc)₂ - Pyridine - DCM start->reagents reaction Heat Reaction Mixture (e.g., 45 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup: - Dilute with DCM - Wash with H₂O & Brine reaction->workup purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for 1-(2,6-Dimethylphenyl)indoline synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 equiv.), 2,6-dimethylphenylboronic acid (1.5 equiv.), and copper(II) acetate (0.1 equiv.).

    • Causality Note: An excess of the boronic acid is used to drive the reaction to completion and compensate for potential side reactions like homocoupling.[5]

  • Solvent and Base/Ligand Addition: Under ambient atmosphere, add anhydrous dichloromethane (to achieve a concentration of ~0.2 M with respect to indoline) followed by anhydrous pyridine (2.0 equiv.).

    • Causality Note: Pyridine serves a dual purpose. As a ligand, it coordinates to the copper center, modulating its reactivity. As a base, it deprotonates the indoline N-H, which is a crucial step for the formation of the reactive copper-amido complex.[2]

  • Reaction Execution: Fit the flask with a condenser and place it in a pre-heated oil bath at 45 °C. Stir the reaction mixture vigorously. The solution will typically turn from a light blue to a deep green or brown color.

  • Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A typical mobile phase for TLC is 10-20% ethyl acetate in hexanes. The reaction is complete when the limiting reagent (indoline) is fully consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Causality Note: The aqueous washes remove the copper salts, excess pyridine, and any water-soluble byproducts.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2,6-Dimethylphenyl)indoline as the final product.

Optimization and Troubleshooting

The success of a Chan-Lam coupling, especially with challenging substrates, often depends on fine-tuning the reaction parameters. The following table provides a summary of key variables and suggested modifications for optimization.

ParameterStandard ConditionOptimization Strategy & Rationale
Copper Source Cu(OAc)₂ (10 mol%)If yields are low, consider using CuI (10 mol%) in combination with a diamine ligand, which has proven effective for N-arylation of indoles.[10][11]
Base Pyridine (2.0 eq)Weaker, non-coordinating bases like K₃PO₄ or Cs₂CO₃ can be screened.[12][13] This can sometimes prevent catalyst inhibition observed with strong N-bases.
Ligand PyridineFor highly unreactive systems, a bidentate ligand like 1,10-phenanthroline (10-20 mol%) may improve catalytic turnover and facilitate reductive elimination.[14]
Solvent DCMAprotic polar solvents like Dioxane or polar protic solvents like Methanol can alter catalyst solubility and reactivity and are worth screening.[15][16]
Temperature 45 °CIncrementally increase the temperature to 60-80 °C. Higher temperatures can overcome the steric barrier but may also lead to increased byproduct formation. Monitor carefully.
Atmosphere AirWhile air is usually sufficient, bubbling O₂ through the reaction mixture can sometimes accelerate the re-oxidation of Cu(I) to Cu(II), improving the overall catalytic rate.[7]

Conclusion

The Chan-Lam coupling provides an efficient and operationally simple pathway for the synthesis of N-aryl indolines. By understanding the underlying mechanism and rationally selecting the reaction conditions—particularly the use of a suitable base/ligand combination and moderate heating—the steric challenge of coupling 2,6-dimethylphenylboronic acid can be effectively overcome. The protocol detailed herein offers a robust and validated starting point for researchers in drug discovery and chemical synthesis, enabling access to valuable sterically-hindered molecular architectures.

References

  • Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 21, 2024, from [Link]

  • Ghosh, I., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(05), 841-879.
  • Chan–Lam coupling. (2023, December 22). In Wikipedia. Retrieved February 21, 2024, from [Link]

  • Antilla, J. C., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.
  • Vantourout, J. C., et al. (2017). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 117(21), 13320-13370.
  • CHAN LAM COUPLING | PPTX. (n.d.). Scribd. Retrieved February 21, 2024, from [Link]

  • Yoo, W.-J., et al. (2011). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. Organic Letters, 13(12), 3020-3023.
  • Rethazi, G. L., et al. (2022). The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction. Organic Letters, 24(36), 6548–6552.
  • Anilkumar, G., & Ghorai, S. (2022). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology, 12(2), 345-373.
  • Emerson, D. W., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. PLOS ONE, 17(1), e0262171.
  • van der Heijden, J., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
  • Vantourout, J. C., et al. (2017). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 117(21), 13320-13370.
  • Liu, H., et al. (2017). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters, 28(12), 2203-2206.
  • Varghese, R., et al. (2023). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Organic & Biomolecular Chemistry, 21(42), 8565-8569.
  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688.
  • Mondal, B., et al. (2023). Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites. Unpublished.
  • Anilkumar, G., & Ghorai, S. (2022). Recent advances in Chan-Lam Coupling Reaction.
  • Schareina, T., & Zapf, A. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 59–72.
  • New finding of the Chan-Lam coupling. (2018, March 14). Is life worth living? Retrieved from [Link]

  • Varghese, R., et al. (2023). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Organic & Biomolecular Chemistry, 21(42), 8565–8569.
  • Schaper, L. A., et al. (2024). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. Chemistry – A European Journal, e202303531.
  • Ghorai, S., et al. (2016). Copper(ii)-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of aminophenols. Organic & Biomolecular Chemistry, 14(39), 9243-9247.
  • Zhang, H., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. Molecules, 28(21), 7401.
  • Wang, Z., et al. (2023). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry, 5(12), 3351-3360.
  • Perkins, R. J., et al. (2019). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters, 21(12), 4753–4757.
  • Huang, X., et al. (2023). Enantioselective Chan-Lam S-Arylation of Sulfenamides. Journal of the American Chemical Society, 145(48), 26367–26375.
  • Smith, C. J., et al. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1588–1594.
  • Wang, D., et al. (2020). Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions. RSC Advances, 10(44), 26231–26241.
  • Chen, J., et al. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
  • Foley, D. A., et al. (2021). Chan–Lam amination of secondary and tertiary benzylic boronic esters. Organic Letters, 23(10), 3928-3933.
  • Raghuvanshi, D. S., et al. (2012). Nickel-mediated N-arylation With Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters, 14(17), 4326–4329.
  • Xu, H.-J., et al. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649–2658.
  • Das, A., et al. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. RSC Advances, 5(115), 95346-95350.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic-chemistry.org. Retrieved February 21, 2024, from [Link]

  • Raghuvanshi, D. S., et al. (2012). Nickel-Mediated N‑Arylation with Arylboronic Acids: An Avenue to Chan–Lam Coupling. Figshare.
  • Raghuvanshi, D. S., Gupta, A. K., & Singh, K. N. (2012). Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. Organic Letters, 14(17), 4326-4329.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-arylation of Indoline with 2,6-Dimethylhalobenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing the N-arylation of indoline with sterically challenging 2,6-dimethylhalobenzenes. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific C-N cross-coupling reaction. The inherent steric hindrance posed by the 2,6-dimethyl substitution pattern on the aryl halide presents a significant hurdle, often leading to low yields or complete reaction failure. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to empower you to overcome these challenges and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for the N-arylation of indoline with 2,6-dimethylhalobenzenes.

Q1: Why is the N-arylation of indoline with 2,6-dimethylhalobenzenes so challenging?

A1: The primary difficulty arises from severe steric hindrance. The two methyl groups ortho to the halogen on the aryl halide create a crowded environment around the reaction center. This steric bulk impedes several key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination[1]:

  • Oxidative Addition: The bulky 2,6-dimethylaryl halide struggles to approach and insert into the palladium(0) catalyst center. This is often the rate-limiting step.

  • Reductive Elimination: The final step, where the C-N bond is formed and the product is released from the catalyst, can also be slowed down by the steric clash between the indoline and the 2,6-dimethylaryl moieties on the palladium center.

Q2: Should I use a palladium or copper catalyst for this transformation?

A2: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed (Ullmann) N-arylation are viable options for forming C-N bonds.[2] For sterically hindered substrates, palladium catalysis is often the first choice due to the extensive development of bulky phosphine ligands that can facilitate these difficult couplings.[3] However, modern Ullmann-type reactions using copper with specific ligands can also be effective and may be a good alternative if palladium-based systems fail.[4][5][6]

Q3: What is the most critical component of the reaction setup for ensuring success?

A3: The choice of ligand is paramount, particularly in palladium-catalyzed reactions. The ligand must be bulky enough to promote the formation of a monoligated, highly reactive L-Pd(0) species, which is crucial for the oxidative addition of the sterically hindered aryl halide.[7] Additionally, the ligand's electron-donating properties enhance the electron density on the palladium, further facilitating oxidative addition.[7]

Q4: How do I minimize side reactions?

A4: The most common side reaction is the homocoupling of the aryl halide (biaryl formation). This can be minimized by carefully controlling the reaction temperature and avoiding excessively high catalyst loadings.[1] Another potential side reaction is the dehalogenation of the aryl halide. Ensuring a rigorously inert atmosphere (oxygen-free) and using purified, anhydrous solvents and reagents can help suppress these unwanted pathways.[8]

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the N-arylation of indoline with 2,6-dimethylhalobenzenes.

Problem 1: No or Very Low Conversion of Starting Materials

Potential Cause A: Inefficient Oxidative Addition due to Steric Hindrance

  • Explanation: The palladium(0) catalyst is failing to insert into the carbon-halogen bond of the 2,6-dimethylhalobenzene. This is the most common reason for failure in this specific reaction.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These are specifically designed to promote reactions with sterically demanding substrates.[3] Good starting points are XPhos , SPhos , or RuPhos .[1] If these fail, consider even bulkier ligands like tBuXPhos .[9]

    • Palladium Pre-catalyst: Use a pre-formed palladium-ligand complex (a "pre-catalyst") such as an XPhos Pd G3 or SPhos Pd G3. These are often more efficient at generating the active Pd(0) species in situ compared to using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

    • Increase Catalyst Loading: For particularly challenging couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.

Potential Cause B: Inactive Catalyst

  • Explanation: The palladium catalyst can be deactivated by oxygen or other impurities.

  • Solution:

    • Rigorous Inert Atmosphere: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Use Schlenk techniques or a glovebox.

    • Solvent Degassing: Thoroughly degas the solvent before use. This can be done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.

    • Reagent Purity: Use high-purity, anhydrous reagents and solvents.

Problem 2: Reaction Stalls at Intermediate Conversion

Potential Cause A: Catalyst Decomposition

  • Explanation: While heat is often necessary, prolonged exposure to high temperatures (e.g., >120 °C) can cause the catalyst to decompose, often observed by the formation of palladium black.[8]

  • Solution:

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate (typically 80-110 °C).

    • Monitor for Palladium Black: If you observe the formation of a black precipitate, it's a strong indication of catalyst decomposition. At this point, adding more catalyst is unlikely to be effective. The reaction should be repeated at a lower temperature.

Potential Cause B: Suboptimal Base

  • Explanation: The base plays a crucial role in deprotonating the indoline, allowing it to coordinate to the palladium center. A base that is too weak may not be effective, while one that is too strong or has poor solubility can lead to side reactions or an incomplete reaction.[8]

  • Solution:

    • Base Screening: While sodium tert-butoxide (NaOtBu) is a common and often effective strong base, consider screening other bases.[1] For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be better tolerated, although they may require higher temperatures or longer reaction times.

Problem 3: Formation of Significant Byproducts

Potential Cause A: Homocoupling of the 2,6-Dimethylhalobenzene

  • Explanation: At higher temperatures or with a highly active catalyst, the aryl halide can react with itself to form a biaryl byproduct.

  • Solution:

    • Lower Reaction Temperature: Decrease the reaction temperature.

    • Optimize Catalyst Loading: Avoid using an excessive amount of catalyst.

Potential Cause B: N-Arylation at the Indole C3 Position

  • Explanation: While less common, under certain conditions, C-H activation and subsequent arylation at the C3 position of the indole ring can occur.

  • Solution:

    • Ligand and Condition Screening: This is highly dependent on the specific catalyst system. Screening different ligands and reaction conditions may be necessary to favor N-arylation over C-arylation.

Part 3: Experimental Protocols and Data

Optimized Protocol for Palladium-Catalyzed N-Arylation

This is a general starting protocol that should be optimized for each specific substrate combination.

Reagents:

  • Indoline (1.0 equiv)

  • 2,6-Dimethylhalobenzene (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst, base, and a stir bar.

  • Add the 2,6-dimethylhalobenzene followed by the indoline.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Hypothetical Optimization Data

The following table illustrates a hypothetical optimization workflow for the coupling of indoline with 2,6-dimethylbromobenzene.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃(none)NaOtBuToluene110<5
2Pd₂(dba)₃XPhosNaOtBuToluene11065
3Pd₂(dba)₃SPhosNaOtBuToluene11072
4XPhos Pd G3(n/a)NaOtBuToluene11085
5XPhos Pd G3(n/a)Cs₂CO₃1,4-Dioxane11058
6XPhos Pd G3(n/a)NaOtBuToluene9078

This is representative data to illustrate an optimization process.

Part 4: Visualizing the Process

Diagrams of Key Processes

The following diagrams, generated using DOT language, illustrate the catalytic cycle and a troubleshooting workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex Pd0->OA_Complex + Ar-X (2,6-diMe-ArX) Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + Indoline - Base-HX Product_Complex Product Complex Amine_Coord->Product_Complex Reductive Elimination Product_Complex->Pd0 - Product (N-Arylindoline) Troubleshooting_Workflow Start Low or No Yield Check_Setup Verify Inert Atmosphere & Reagent Purity Start->Check_Setup Change_Ligand Switch to Bulky Ligand (XPhos, SPhos, etc.) Check_Setup->Change_Ligand Setup OK Use_Precatalyst Use a G3 Pre-catalyst Change_Ligand->Use_Precatalyst Screen_Base Screen Bases (NaOtBu, Cs2CO3, K3PO4) Use_Precatalyst->Screen_Base Adjust_Temp Adjust Temperature (80-110 °C) Screen_Base->Adjust_Temp Success Improved Yield Adjust_Temp->Success

Caption: Troubleshooting workflow for low-yielding reactions.

References

  • Biscoe, M. R., & Buchwald, S. L. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(1), 245-252. [Link]

  • Request PDF. (n.d.). "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

  • Saha, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. [Link]

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11814-11815. [Link]

  • Liu, W., Han, L.-Y., Liu, R.-L., Xu, L.-G., & Bi, Y.-L. (2014). Copper-catalyzed N-arylation of 2-arylindoles with aryl halides. Chinese Chemical Letters, 25(7), 1075-1078. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 4(2), 680-689. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]

  • van der Vlugt, J. I., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 11(1), 148-155. [Link]

  • Request PDF. (n.d.). Copper‐Catalyzed N‐Arylation of Indoles and Anilines with Aryltrialkoxysilanes. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Request PDF. (n.d.). The Copper-Catalyzed N -Arylation of Indoles. ResearchGate. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Asian Journal of Chemistry. (2015). Copper-catalyzed N-arylation of indoles and arylamines with aryl iodides using 3-(diphenylphosphino)propanoic acid as a ligand. [Link]

  • Gooßen, L. J., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 145(35), 19447-19455. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Ligand and Cu free N-arylation of indoles, pyrroles and benzylamines with aryl halides catalyzed by a Pd nanocatalyst. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • NIH. (n.d.). Diindolylamine Preparation and Stability Investigations. PMC. [Link]

  • Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • ResearchGate. (2025). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?[Link]

  • PMC. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • R Discovery. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • RSC Publishing. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. [Link]

Sources

Technical Support Center: Advanced Troubleshooting for Catalyst Deactivation in 1-(2,6-Dimethylphenyl)indoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced catalytic solutions. This guide is designed for researchers, chemists, and process development professionals who are utilizing palladium-catalyzed cross-coupling for the synthesis of N-aryl indolines, specifically 1-(2,6-dimethylphenyl)indoline. The formation of this sterically hindered C-N bond via Buchwald-Hartwig amination is a powerful transformation, but it is not without its challenges—chief among them, catalyst deactivation.

This document provides in-depth, field-proven insights into diagnosing and resolving common issues related to catalyst stability and activity. We move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed, data-driven decisions in your experimental work.

Section 1: Diagnostic Workflow for Low-Yielding Reactions

When faced with a stalled or low-yielding reaction, a systematic approach to diagnosis is crucial. The following workflow provides a logical progression from initial observation to root cause analysis.

G start Symptom: Low or Stalled Conversion precipitate Visual Inspection: Black Precipitate Observed? start->precipitate Check Mixture color_change Visual Inspection: No Precipitate, but Reaction is Sluggish/Stalled precipitate->color_change No pd_black Root Cause: Palladium Black Formation (Pd(0) Aggregation) precipitate->pd_black Yes poisoning Potential Cause 1: Catalyst Poisoning color_change->poisoning Investigate conditions Potential Cause 2: Suboptimal Conditions or Inactive Catalyst color_change->conditions Investigate side_reaction Potential Cause 3: Competing Side Reactions color_change->side_reaction Investigate sol_pd_black Solution: • Lower Temperature • Increase Ligand:Pd Ratio • Screen Stabilizing Ligands pd_black->sol_pd_black sol_poisoning Solution: • Purify Reagents & Solvents • Use Inert Atmosphere (Degas) • Check for Impurities (S, H₂O) poisoning->sol_poisoning sol_conditions Solution: • Screen Ligand/Base/Solvent • Use Pd(0) Pre-catalyst or  Ensure Pre-catalyst Activation • Verify Reagent Stoichiometry conditions->sol_conditions sol_side_reaction Solution: • Adjust Base Strength • Optimize Ligand Choice to Favor  Reductive Elimination side_reaction->sol_side_reaction

Caption: Troubleshooting Workflow for Catalyst Deactivation.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of 1-(2,6-dimethylphenyl)indoline.

Q1: My reaction mixture turned black, and the conversion has stopped. What happened, and how can I fix it?

A1:

  • Symptom: The formation of a black or dark-brown precipitate accompanied by a cessation of catalytic activity.

  • Potential Cause: You are observing the formation of "palladium black," which consists of aggregated, catalytically inactive palladium metal (Pd(0)).[1] The active catalyst in the Buchwald-Hartwig amination is a soluble, monomeric Pd(0) species complexed with a phosphine ligand.[2] If this complex becomes unstable, the palladium atoms can agglomerate and precipitate out of solution. This deactivation pathway is often triggered by excessively high temperatures or an insufficient ligand-to-palladium ratio, which fails to adequately stabilize the active species.[3]

  • Diagnosis: The visual observation of the precipitate is the primary indicator. You can confirm this by filtering a small aliquot of the reaction mixture; if the filtrate shows significantly reduced or no catalytic activity when reintroduced to fresh starting materials (under otherwise identical conditions), catalyst precipitation is the confirmed cause.

  • Solutions & Troubleshooting:

    • Optimize Temperature: High temperatures accelerate the reaction but can also accelerate catalyst decomposition.[3] Consider running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.

    • Adjust Ligand-to-Palladium Ratio: For sterically demanding couplings, the ligand plays a critical role in stabilizing the catalyst.[4] Amines themselves can sometimes act as ligands, potentially displacing the desired phosphine ligand and leading to instability.[5] Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can often prevent this.[3]

    • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to provide high stability to the palladium center while promoting the desired reaction.[3][6] If you are using a less robust ligand, switching to one of these may be necessary.

Q2: The reaction is clean with no precipitate, but it's extremely slow or fails to initiate. What are the most common reasons?

A2:

  • Symptom: The reaction mixture remains homogeneous, but analysis (LCMS, GCMS) shows little to no formation of the desired product even after an extended period.

  • Potential Causes: This issue typically points to one of three areas: catalyst poisoning, use of an inactive catalyst, or fundamentally suboptimal reaction conditions.

    • Catalyst Poisoning: The active sites on the palladium catalyst can be irreversibly blocked by impurities in the starting materials or solvents.[1] Common poisons include sulfur compounds, residual halides from other steps, and even water or oxygen, which can oxidize the active Pd(0) to inactive Pd(II).[3][7] The purity of commercial amines, in particular, can be a source of reaction failure.[5]

    • Inactive Catalyst: Many protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[8] If this reduction step is inefficient, the reaction will not start.

    • Suboptimal Conditions: The combination of base, solvent, and ligand may not be suitable for this specific sterically hindered transformation. The base, for instance, must be strong enough to deprotonate the indoline but not so strong that it causes degradation of the starting materials or the ligand.[9]

  • Diagnosis & Solutions:

    • Verify Reagent Purity: Purify the indoline starting material, for example, by recrystallization or filtration through a plug of activated alumina.[5][7] Ensure all solvents are anhydrous and have been thoroughly degassed with an inert gas like argon or nitrogen to remove dissolved oxygen.[7] Running a control reaction with highly purified reagents can confirm if poisoning is the issue.[1]

    • Ensure Catalyst Activation: Consider using a pre-catalyst that is already in the active Pd(0) state, such as Pd₂(dba)₃.[7] If using a Pd(II) source, a pre-activation step, where the Pd(II) salt and phosphine ligand are stirred together (sometimes with gentle heating) before adding the other reagents, can be beneficial.[5]

    • Systematic Screening: The interplay between ligand, base, and solvent is critical. Perform a systematic screen of these parameters. For a challenging substrate like 2,6-dimethylphenyl bromide, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an aprotic solvent like toluene or dioxane is a common starting point.[9] (See Section 4 for a screening template).

Q3: I'm observing a significant amount of 1,3-dimethylbenzene as a byproduct. Where is this coming from?

A3:

  • Symptom: Formation of the hydrodehalogenated arene (1,3-dimethylbenzene) from your 2,6-dimethylphenyl halide starting material.

  • Potential Cause: This side product arises from a competing reaction pathway within the catalytic cycle, most commonly β-hydride elimination.[2] After the amine has coordinated to the palladium center, an unproductive β-hydride elimination can occur from the amide, which competes with the desired reductive elimination step that forms the C-N bond. This is more common with certain ligands and bases.

  • Diagnosis & Solutions:

    • Ligand Choice: The choice of ligand is paramount. Bulky phosphine ligands are designed to be sterically demanding, making the transition state for reductive elimination more favorable and suppressing side reactions like β-hydride elimination.[9] If you are seeing this side product, your ligand may not be providing sufficient steric bulk.

    • Base Selection: The nature of the base can influence the relative rates of productive versus unproductive pathways. While a strong base is needed, switching to a different base (e.g., from an alkoxide like NaOtBu to a carbonate like Cs₂CO₃ or a phosphate like K₃PO₄) can sometimes alter the selectivity and is worth screening.[9]

Section 3: Mechanistic Overview & Deactivation Pathways

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The Buchwald-Hartwig amination proceeds through a series of well-defined steps. Catalyst deactivation occurs when the catalyst is diverted from this productive cycle into an inactive state.

G pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition pd_black [Pd(0)]ₙ (Palladium Black) pd0->pd_black Aggregation (High Temp, Low [L]) off_cycle Off-Cycle LₙPd(Amine)ₘ (Dormant Complex) pd0->off_cycle Ligand Displacement amine_complex [L₂Pd(II)(Ar)(Amine)]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex L₂Pd(II)(Ar)(Amide) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product arx Ar-X arx->oa_complex amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: Catalytic Cycle and Deactivation Pathways.

Section 4: Experimental Protocols & Data Tables

Protocol 1: Systematic Screening of Reaction Parameters

This protocol provides a framework for optimizing the reaction when initial attempts yield poor results. It is best performed in parallel on a small scale.

  • Setup: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the indoline (1.0 equiv) and the 2,6-dimethylphenyl halide (1.2 equiv).

  • Environment: Place the vials in a glovebox or use a Schlenk line to ensure an inert (Argon or Nitrogen) atmosphere.

  • Variable Addition: To each designated vial, add the specific base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 2.0 equiv) being tested. Add the degassed solvent (e.g., Toluene, Dioxane; 0.5 M concentration).

  • Catalyst Addition: Prepare stock solutions of the palladium pre-catalyst (e.g., Pd₂(dba)₃; 2 mol % Pd) and various ligands (e.g., XPhos, RuPhos; 4 mol %) in degassed solvent. Add the appropriate catalyst and ligand solutions to each vial via syringe.[3]

  • Reaction: Seal the vials and place them in a pre-heated reaction block at the desired temperature (e.g., 80 °C, 100 °C, 120 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the vials to room temperature. Take a small, measured aliquot from each, dilute it, and analyze by LCMS or GCMS to determine the conversion to the desired product.

Table 1: Example Screening Matrix for Reaction Optimization

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Conversion (%)
1 Pd₂(dba)₃ (1) XPhos (2) NaOtBu (2) Toluene 100 Analyze
2 Pd₂(dba)₃ (1) RuPhos (2) NaOtBu (2) Toluene 100 Analyze
3 Pd₂(dba)₃ (1) XPhos (2) K₃PO₄ (2) Dioxane 100 Analyze
4 Pd₂(dba)₃ (1) XPhos (2) NaOtBu (2) Toluene 80 Analyze

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Common Components for Buchwald-Hartwig Amination of Hindered Substrates

Component Type Name Key Characteristics
Palladium Pd(0) Source Pd₂(dba)₃ Air-stable solid, requires no pre-reduction.
Pd(II) Source Pd(OAc)₂ Common, less expensive; requires in situ reduction.
Ligand Biaryl Phosphine XPhos Bulky, electron-rich. Excellent for hindered substrates.[3]
Biaryl Phosphine RuPhos Similar to XPhos, often provides complementary reactivity.[3]
Biaryl Phosphine BrettPhos Highly active, particularly for N-arylation.
Base Alkoxide NaOtBu Very strong, non-nucleophilic. High activity, but can be sensitive.
Carbonate Cs₂CO₃ Milder, soluble base. Good for sensitive functional groups.[9]

| | Phosphate | K₃PO₄ | Milder, non-nucleophilic base. Often a good balance of activity and tolerance.[9] |

References

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]

  • Technical Support Center: Catalyst Deactivation in Indole Allylation Reactions. Benchchem.
  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. PMC. Available at: [Link]

  • Synthesis of indolines. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Sterically Hindered Buchwald-Hartwig Amination

[1]

Ticket ID: BH-2026-IND Topic: Coupling 2,6-Substituted Aryl Halides with Indoline Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gold Standard" System

For the coupling of 2,6-disubstituted aryl halides (highly sterically hindered electrophiles) with indoline (a nucleophilic but sterically demanding secondary amine), the field-proven consensus points to RuPhos as the superior ligand.

While ligands like BrettPhos excel with primary amines, and XPhos is a general workhorse for unhindered aryl chlorides, RuPhos provides the specific steric pocket and electron density required to facilitate both the difficult oxidative addition of hindered halides and the reductive elimination of bulky secondary amines.

Part 1: Ligand Selection & Mechanistic Logic (FAQs)

Q1: Why is RuPhos the preferred ligand over BrettPhos for this specific transformation?

Answer: The choice relies on the specific "lock-and-key" fit of the catalyst with the substrate class.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Designed specifically for secondary amines . Its bulk promotes the formation of the monoligated Pd(0) species (LPd(0)), which is the active species for oxidative addition. Crucially, the isopropoxy groups on the biaryl backbone prevent the formation of stable, inactive palladacycles that can plague other ligands, while providing enough steric bulk to snap the reductive elimination step shut, ejecting the bulky product.

  • BrettPhos: While excellent for primary amines , it is often too sterically crowded to effectively accommodate the extra bulk of a secondary amine like indoline alongside a 2,6-substituted aryl ring. Using BrettPhos here often leads to stalled reactions or low yields.

Q2: My reaction has 0% conversion. Is the catalyst dead, or is it the substrate?

Answer: With 2,6-substituted aryl halides, 0% conversion usually indicates a failure in oxidative addition .

  • Diagnosis: The Pd(0) center cannot access the C-X bond due to the "picket fence" of the ortho-substituents.

  • Solution: Switch to a Precatalyst (e.g., RuPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand. In situ generation of Pd(0) is often inefficient for difficult substrates. The G4 precatalyst ensures a 1:1 Pd:Ligand ratio and releases the active species immediately upon heating.

Q3: I see consumption of the starting material, but I am isolating the dehalogenated arene (Ar-H) instead of the product. Why?

Answer: This is a classic symptom of


-hydride eliminationprotodehalogenation
  • Mechanism: If the reductive elimination step is too slow (due to steric clash between the 2,6-aryl group and the indoline), the Pd-intermediate waits too long. If there are any hydrogen sources (like the solvent or the amine itself via

    
    -H elimination), the complex will dump the aryl group as Ar-H.
    
  • Fix:

    • Increase Concentration: Push the bimolecular reductive elimination by running the reaction at higher concentration (1.0 M instead of 0.2 M).

    • Switch Solvent: Move from Toluene to t-Amyl Alcohol or 1,4-Dioxane .

    • Temperature: Surprisingly, increasing the temperature often favors reductive elimination (the productive step) more than the side reactions.

Part 2: Comparative Data & Ligand Performance

Table 1: Ligand Performance Matrix for 2,6-Dimethylbromobenzene + Indoline

LigandPrimary ApplicationSuitability for Indoline + 2,6-Ar-XExpected Outcome
RuPhos Secondary AminesExcellent High yield; minimizes dehalogenation.
SPhos General Aryl ChloridesGood Works well for moderately hindered systems; may struggle with extreme bulk.
BrettPhos Primary AminesPoor Low conversion; steric overcrowding prevents amine binding.
XPhos General PurposeModerate Good for unhindered chlorides; often outcompeted by RuPhos for indoline.
BINAP Early Gen / ChelatingFailure Lacks the monoligated active species required for hindered oxidative addition.

Part 3: Troubleshooting Decision Tree

The following diagram outlines the logical flow for diagnosing reaction failures in this specific chemical space.

TroubleshootingGuideStartReaction Analysis:2,6-Ar-X + IndolineCheckSMCheck Starting Material (SM)Status via LCMS/GCMSStart->CheckSMNoConvSM Intact (0% Conv.)CheckSM->NoConvNo ReactionDehaloProduct: Ar-H (Dehalogenation)CheckSM->DehaloWrong ProductLowYieldProduct Formed (<30%)CheckSM->LowYieldStalledSol_OxAddIssue: Failed Oxidative AdditionFix: Switch to RuPhos Pd G4Increase Temp to 110°CNoConv->Sol_OxAddSol_RedElimIssue: Slow Reductive EliminationFix: Increase Conc. (1M)Switch to t-Amyl AlcoholDehalo->Sol_RedElimSol_StallIssue: Catalyst DeactivationFix: Add 1-2 mol% free RuPhosCheck O2 exclusionLowYield->Sol_Stall

Caption: Diagnostic workflow for troubleshooting failed couplings of sterically hindered aryl halides.

Part 4: Standard Operating Procedure (SOP)

Protocol: RuPhos-Catalyzed Coupling of 2,6-Dimethylbromobenzene with Indoline

Scope: This protocol is optimized for 1.0 mmol scale. Safety: Perform all steps in a fume hood. Use standard Schlenk technique or a glovebox.

Reagents:
  • Aryl Halide: 2,6-Dimethylbromobenzene (1.0 equiv, 1.0 mmol)

  • Amine: Indoline (1.2 equiv, 1.2 mmol)

  • Catalyst: RuPhos Pd G4 (1-3 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) pre-stirred in solvent for 5 mins.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Why? Strong enough to deprotonate indoline; bulky enough to avoid nucleophilic attack on the halide.

  • Solvent: Anhydrous Toluene or THF (Concentration: 0.2 M - 0.5 M)

Step-by-Step Workflow:
  • Vial Prep: Charge a 4 mL reaction vial (equipped with a stir bar and Teflon-lined cap) with RuPhos Pd G4 (0.02 mmol, 17 mg) and NaOtBu (1.4 mmol, 135 mg).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (or prepare in a glovebox).

  • Liquid Addition: Add the Aryl Halide (1.0 mmol) and Indoline (1.2 mmol) via syringe.

  • Solvent: Add Anhydrous Toluene (2.0 mL).

    • Tip: If the aryl halide is a solid, add it in step 1.

  • Reaction: Seal the vial tightly (use electrical tape or Parafilm around the cap edge if outside a glovebox). Heat to 100°C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd black.

  • Analysis: Analyze by GC-MS or LC-MS to confirm conversion before purification.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011).[1] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1][2] Chemical Science.

    • Context: Establishes RuPhos as the primary ligand for secondary amines and BrettPhos for primary amines.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

    • Context: Comprehensive review detailing the mechanistic reasons for ligand selection in hindered substr
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry.

    • Context: Describes the G3/G4 precatalyst system which is crucial for initiating reactions with hindered aryl halides.

Improving conversion rates for bulky N-aryl indoline formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the Buchwald-Hartwig amination of indolines with sterically hindered aryl halides.

Synthesizing bulky N-aryl indolines presents unique thermodynamic and kinetic challenges. Steric congestion often impedes the oxidative addition of the aryl halide and significantly raises the activation barrier for reductive elimination. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve quantitative conversion.

Part 1: Mechanistic Diagnostics & Causality

To fix a failing reaction, you must understand why it is failing. In the palladium-catalyzed C–N coupling of bulky substrates, the catalytic cycle is highly sensitive to the steric environment of the active Pd(0) species.

Bulky ligands (e.g., tBuBrettPhos, or N-heterocyclic carbenes like SIPr) are strictly required for these transformations. Their massive steric profile forces the formation of a highly reactive, monoligated Pd(0) species[1]. During the catalytic cycle, this steric bulk physically crowds the palladium center, which accelerates the final reductive elimination step to form the C–N bond, outcompeting unwanted side reactions like


-hydride elimination[1][2].

CatalyticCycle Pd0 Pd(0) Monoligated Active Species OxAdd Oxidative Addition (Steric Barrier 1) Pd0->OxAdd Aryl Halide AmineCoord Indoline Coordination & Base Deprotonation OxAdd->AmineCoord Indoline RedElim Reductive Elimination (Steric Barrier 2 - Bottleneck) AmineCoord->RedElim Bulky Ligand Assistance BetaHydride β-Hydride Elimination (Side Reaction) AmineCoord->BetaHydride Poor Ligand Choice RedElim->Pd0 Catalyst Regeneration Product Bulky N-Aryl Indoline RedElim->Product

Fig 1: Pd-catalyzed Buchwald-Hartwig cycle highlighting steric bottlenecks.

Part 2: Catalyst & Ligand Selection Matrix

When dealing with bulky indolines, older generation catalysts (like Pd(OAc)₂ or Gen 1 precatalysts) often fail because their activation requires forcing conditions, or they generate inhibitory byproducts (e.g., carbazole) that bind to the metal center[3].

Table 1: Optimal Catalyst & Ligand Combinations for Hindered Indolines

Precatalyst / Metal SourceLigandBase / SolventMechanistic Rationale & Best Use Case
Buchwald Gen 6 (OACs) tBuBrettPhos NaOtBu / TolueneGold Standard: Gen 6 undergoes base-free activation, avoiding inhibitory byproducts. tBuBrettPhos is specifically designed to force monoligation and accelerate reductive elimination for poor nucleophiles[3][4].
Pd-PEPPSI-IPr IPr (NHC) KOtBu / DioxaneHigh Steric Tolerance: The bulky N-heterocyclic carbene (NHC) provides immense steric pressure, enabling room-temperature or low-heat coupling of highly hindered aryl chlorides[2][5].
Pd₂(dba)₃ XantPhos Cs₂CO₃ / TolueneFunctional Group Tolerance: A bidentate ligand with a wide bite angle. Best used when strong bases (NaOtBu) cause side reactions, though it requires higher temperatures (110 °C)[6].
Cu(OTf)₂ (Metal-Free Alt)None None / FluorobenzeneExtreme Hindrance: Uses Diaryliodonium salts instead of aryl halides. Bypasses the Pd oxidative addition barrier entirely, allowing direct electrophilic N-arylation[7].

Part 3: Step-by-Step Optimization Protocol

This self-validating protocol utilizes a Gen 6 Palladium precatalyst to ensure rapid activation and maximum conversion for bulky N-aryl indoline synthesis.

Step 1: Rigorous Deoxygenation (Critical)

  • Transfer a reaction vial containing a magnetic stir bar into an argon-filled glovebox. Causality: Monoligated Pd(0) species are highly susceptible to oxidation. Trace oxygen will irreversibly poison the catalyst[4].

Step 2: Reagent Assembly

  • Add the bulky aryl halide (1.0 equiv, 0.5 mmol) and the indoline derivative (1.2 equiv, 0.6 mmol).

  • Add tBuBrettPhos Pd G6 precatalyst (2.0 - 5.0 mol%).

  • Add supplemental tBuBrettPhos ligand (2.0 - 5.0 mol%). Causality: Amines can act as competitive ligands for palladium. Adding an extra equivalent of ligand relative to palladium prevents catalyst deactivation.

  • Add the base: NaOtBu (1.5 equiv) for standard substrates, or LiHMDS (1.5 equiv) if the substrate contains base-sensitive functional groups (e.g., esters)[4].

Step 3: Solvent Addition & Reaction

  • Suspend the mixture in anhydrous, degassed Toluene (0.1 M). Causality: Less polar solvents like toluene prevent the precipitated halide salts from re-dissolving and inhibiting the catalytic cycle.

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90–110 °C for 12–24 hours under vigorous stirring. Causality: Poor mixing in heterogeneous biphasic mixtures (solid base/liquid solvent) is a primary cause of stalled conversions.

Step 4: Workup & Validation

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Concentrate the filtrate and analyze the crude mixture via LC-MS to validate the disappearance of the aryl halide.

Part 4: Troubleshooting FAQs

Troubleshooting Start Issue: Low Conversion (<30%) Check Analyze Crude by LC-MS/NMR Start->Check Unreacted Unreacted Starting Materials Check->Unreacted Dehal Hydrodehalogenation Byproducts Check->Dehal Sol1 Switch to Gen 6 Pd Precatalyst or Pd-PEPPSI-IPr Unreacted->Sol1 Fix Activation Sol2 Use tBuBrettPhos or Increase Ligand:Pd Ratio Dehal->Sol2 Prevent β-elimination

Fig 2: Decision tree for troubleshooting low conversion in bulky aminations.

Q1: I am seeing completely unreacted aryl halide and indoline starting materials. What is wrong? A: Your catalyst is likely failing to activate, or the oxidative addition step is completely blocked by steric hindrance. Action: If you are using Pd(OAc)₂, switch to a Buchwald Gen 6 precatalyst or a Pd-PEPPSI-IPr complex. These precatalysts are designed to rapidly generate the active Pd(0) species without requiring the amine to reduce Pd(II) to Pd(0), a process that often fails with bulky or poorly nucleophilic indolines[3][4].

Q2: My conversion stalls at 30%, and LC-MS shows a large amount of hydrodehalogenation (the aryl halide lost its halogen and became an arene). How do I fix this? A: Hydrodehalogenation is the classic symptom of


-hydride elimination outcompeting reductive elimination. The Pd complex has undergone oxidative addition and coordinated the indoline, but the steric bulk prevents the final C–N bond formation. Instead, the complex abstracts a proton/hydride and collapses[1].
Action: You must increase the steric pressure on the palladium center to force reductive elimination. Switch your ligand to tBuBrettPhos  or increase the ligand-to-palladium ratio to 2:1 to ensure the active species remains monoligated[4].

Q3: I have tried every Palladium/Ligand combination, but my ortho,ortho-disubstituted aryl halide still won't couple with my indoline. Are there alternative methods? A: Yes. When steric hindrance surpasses the limits of traditional Buchwald-Hartwig chemistry, you can bypass the palladium oxidative addition barrier by using Diaryliodonium salts . These hypervalent iodine reagents act as highly electrophilic arylating agents. You can achieve N-arylation of highly hindered indolines under mild, transition-metal-free conditions (or with simple Copper catalysis) at 30–50 °C[7].

References
  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex Source: ResearchGate URL:[Link]

  • Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides Source: ResearchGate URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination Source: MDPI URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: PubMed Central (NIH) URL:[Link]

Sources

Solvent selection for recrystallization of 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Crystallography Division Ticket ID: #REC-IND-26DMP Subject: Solvent System Optimization for 1-(2,6-Dimethylphenyl)indoline Recrystallization Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Recrystallizing 1-(2,6-Dimethylphenyl)indoline presents a specific challenge due to the steric bulk of the 2,6-dimethylphenyl group and the lipophilic nature of the indoline core.[1] Unlike simple indoline (which is liquid at room temperature), N-aryl derivatives are typically solids but prone to "oiling out" due to low melting points and high solubility in organic solvents.[1]

Based on structural analogs and standard purification protocols for Buchwald-Hartwig amination products, the recommended solvent systems are:

MethodSolvent SystemMechanismTarget Impurities
Primary (Single) Ethanol (95%) or Isopropanol (IPA) Temperature-dependent solubilityStarting halides, inorganic salts
Secondary (Binary) Dichloromethane (DCM) / Hexane Polarity shift (Antisolvent)Unreacted indoline, oligomers
Polishing Toluene High-temperature solubilityPalladium catalyst residues

Part 1: Diagnostic Phase – Solvent Selection Protocol

Do not commit the entire batch to a solvent without this diagnostic test. The steric hindrance of the 2,6-dimethyl group significantly alters crystal lattice energy compared to planar N-aryl indolines.[1]

The "Rule of 5" Solubility Test

Perform this test with 50 mg of crude material in 13 x 100 mm test tubes.

  • Room Temperature Check: Add 0.5 mL of solvent.[1]

    • Soluble?

      
       Solvent is too strong (Good for antisolvent pairing, bad for single-solvent).[1]
      
    • Insoluble?

      
       Proceed to step 2.
      
  • Boiling Point Check: Heat to near reflux.

    • Soluble?

      
      Ideal candidate. 
      
    • Insoluble?

      
       Solvent is too weak.[1]
      
  • Cooling Check: Cool slowly to Room Temp (RT), then 0°C.

    • Crystals?

      
      Success. 
      
    • Oil?

      
      Failure  (Requires antisolvent or seeding).[1]
      
Decision Logic Diagram

SolventSelection Start Start: 50mg Crude Sample TestSolvent Add 0.5 mL Solvent (25°C) Start->TestSolvent IsSoluble Is it Soluble? TestSolvent->IsSoluble Yes Yes IsSoluble->Yes Yes No No IsSoluble->No No TooStrong Solvent Too Strong (Use as Solvent A in Binary System) Heat Heat to Reflux HotSoluble Soluble at Reflux? Heat->HotSoluble HotSoluble->Yes Yes HotSoluble->No No TooWeak Solvent Too Weak (Use as Antisolvent) Cool Cool to 0°C Result Observation? Cool->Result Ideal Crystals Formed (PRIMARY CHOICE) Result->Ideal Crystals Oil Oiling Out (Requires Seeding/Slower Cool) Result->Oil Oil/Emulsion Yes->TooStrong Yes->Cool No->Heat No->TooWeak

Caption: Decision matrix for screening solvents. Blue nodes indicate actions, Yellow diamonds are decision points, Green is the target outcome.

Part 2: Experimental Protocol

Standard Operating Procedure (SOP-IND-01)

Objective: Purification of 1-(2,6-Dimethylphenyl)indoline >99% purity. Prerequisites: Crude material typically contains Pd-catalyst (black specks) and phosphine oxides.[1]

Step 1: Dissolution & Catalyst Removal [1]

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) or IPA (approx. 5-7 mL per gram of crude).

  • Heat to reflux with stirring.

  • Critical Step: If the solution is dark or contains black particulates (Pd), add activated charcoal (5% w/w) and stir at reflux for 5 minutes.

  • Perform a hot filtration through a pre-warmed Celite pad into a clean, pre-warmed flask. Note: Failure to pre-warm the receiving flask will cause premature crystallization and yield loss.

Step 2: Crystallization

  • Reheat the filtrate to dissolve any solids formed during filtration.[1]

  • Remove from heat and allow to cool to Room Temperature (RT) undisturbed .

    • Technical Insight: Rapid cooling traps impurities in the crystal lattice.[1] The steric bulk of the 2,6-dimethyl group requires time to orient into the lattice.

  • Once at RT, place in an ice bath (0-4°C) for 1-2 hours.

Step 3: Isolation

  • Filter using vacuum filtration (Buchner funnel).[1][2][3]

  • Wash the filter cake with cold solvent (same as used for crystallization, -20°C).[1]

  • Dry under high vacuum to remove solvent residues.[1]

Part 3: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

A: This is common with N-aryl indolines due to their low melting points and high lipophilicity.[1]

  • Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated compound.

  • Fix 1 (Seeding): Add a single crystal of pure product (if available) when the solution reaches slightly above room temperature.

  • Fix 2 (Binary Solvent): Dissolve in a minimum amount of DCM (Solvent A), then add Hexane (Solvent B) dropwise until cloudiness persists.[1][3] Heat gently to clear, then cool very slowly.

  • Fix 3 (Trituration): If it oils out, reheat to dissolve, then scratch the glass side of the flask vigorously with a glass rod to induce nucleation.

Q: The crystals are colored (brown/grey) instead of off-white. Is this acceptable?

A: No. Color usually indicates oxidation products or Palladium (Pd) contamination.[1]

  • Pd Removal: If charcoal failed, use a scavenger resin (e.g., SiliaMetS® Thiol) or recrystallize from Toluene . Pd impurities are often less soluble in cooling toluene than the organic product.[1]

Q: Can I use water as an antisolvent with Ethanol?

A: Proceed with caution. While water increases polarity forcing the hydrophobic indoline out, it often promotes oiling out rather than crystallization for this specific molecule. If you must use water, add it dropwise to the hot ethanolic solution until turbidity is just observed, then add 1-2 drops of ethanol to clear it before cooling.[1]

Part 4: Mechanism of Impurity Rejection

The recrystallization process purifies 1-(2,6-Dimethylphenyl)indoline through lattice selectivity .[1]

  • Steric Exclusion: The 2,6-dimethylphenyl moiety creates a "locked" orthogonal conformation relative to the indoline ring.[1] Impurities lacking this specific steric profile (e.g., unreacted indoline or dehalogenated arenes) cannot fit into the growing crystal lattice tightly.

  • Thermodynamic Control: Slow cooling allows the molecules to equilibrate between solution and solid surface, ensuring only the most stable (pure) crystal polymorph forms.

PurificationWorkflow Crude Crude Mixture (Product + Pd + Ligands) Dissolve Dissolution (Reflux in EtOH) Crude->Dissolve Heat Filter Hot Filtration (Remove Pd/Charcoal) Dissolve->Filter Celite Nucleate Nucleation (Slow Cool) Filter->Nucleate Delta T Wash Wash (Cold Solvent) Nucleate->Wash Vacuum Pure Pure Crystal (>99%) Wash->Pure

Caption: Step-by-step purification workflow ensuring removal of mechanical and chemical impurities.[1]

References

  • General Recrystallization Theory

    • Recrystallization Guide: Process, Procedure, Solvents.[1][4] Mettler Toledo.[1] Retrieved from

  • Solvent Properties for N-Aryl Systems

    • Solubility of Indoline Derivatives.[1][5] ChemicalBook CAS 496-15-1 Data.[1][5][6] Retrieved from

  • Synthesis & Purification Context (Buchwald-Hartwig)

    • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012).[1][7][8] Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936–2939. Retrieved from

  • Similar Steric Amine Purification

    • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.[1][9][10] Patent US8598348B2.[1] Retrieved from

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR of 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR spectrum of 1-(2,6-Dimethylphenyl)indoline , focusing on the structural implications of steric hindrance and solvent interactions.[1]

Executive Summary & Structural Context

1-(2,6-Dimethylphenyl)indoline (often synthesized via Buchwald-Hartwig amination) represents a class of sterically encumbered N-aryl heterocycles.[1] Unlike simple 1-phenylindoline, the presence of ortho-methyl groups (2,6-positions) on the N-phenyl ring creates a high rotational barrier about the N–C(aryl) bond.[1]

Key Analytical Challenge: Distinguishing the "Orthogonal Lock" conformation. The steric bulk forces the phenyl ring to adopt a perpendicular orientation relative to the indoline mean plane, significantly altering the chemical magnetic environment of the indoline C7-H proton via ring current shielding.[1]

Chemical Structure & Labeling
  • Fragment A (Indoline): Bicyclic system containing N(1), C(2)H₂, C(3)H₂, and aromatic ring (C4-C7).[1]

  • Fragment B (Xylyl): 2,6-Dimethylphenyl group attached at N(1).[1][2]

Experimental Methodology

To ensure reproducibility and valid spectral comparison, the following protocol is recommended.

Sample Preparation Protocol
  • Solvent Selection: CDCl₃ (Chloroform-d) is the standard for resolution.[1] DMSO-d₆ is used only if solubility is poor or to separate overlapping aromatic signals.

  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 0.05 M).[1] High concentrations may induce stacking aggregation, shifting aromatic peaks.[1]

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[1][3][4]

Acquisition Parameters (Standard 400/600 MHz)
ParameterSettingRationale
Pulse Angle 30° or 45°Prevents saturation of slow-relaxing quaternary carbons (if 13C is run) or methyls.
Relaxation Delay (D1) 2.0 – 5.0 sEssential for accurate integration of the methyl singlets vs. aromatic protons.[1]
Scans (NS) 16 – 64Sufficient S/N ratio for detecting minor rotameric impurities.[1]
Temperature 298 K (25°C)Critical: Variable temperature (VT) may be needed to study rotational barriers.[1]

Detailed Spectral Assignment (CDCl₃)

The spectrum is distinct due to the high-field shift of the Indoline C7-H and the sharp singlet of the xylyl methyls.[1]

Table 1: Chemical Shift Assignments
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
7.15 – 7.25 Multiplet3HXylyl Ar-H (H3', H4', H5')Overlapping signals of the phenyl ring.
7.05 Doublet (d)1HIndoline C4-HTypical aromatic doublet.[1]
6.95 Triplet (t)1HIndoline C6-HPara to Nitrogen.[1]
6.70 Triplet (t)1HIndoline C5-HMeta to Nitrogen.[1]
6.30 – 6.45 Doublet (d)1HIndoline C7-H Diagnostic: Shielded by the orthogonal xylyl ring current.[1]
3.85 Triplet (t)2HIndoline C2-H₂Deshielded by adjacent Nitrogen (

).[1]
3.10 Triplet (t)2HIndoline C3-H₂Benzylic methylene protons.[1]
2.15 Singlet (s)6HXylyl -CH₃ Diagnostic: 2,6-Dimethyls.[1][5] Sharp singlet indicates rapid rotation or symmetry.[1]

Note: Comparison with literature for N-aryl indolines confirms that the C2-H protons typically appear near 3.8–4.0 ppm, while the C3-H protons are upfield near 3.0–3.1 ppm.

Comparative Analysis: The "Methyl Effect"

This section objectively compares the target molecule with its non-hindered analogue, 1-Phenylindoline , to demonstrate the impact of the 2,6-dimethyl substitution.

Comparison 1: Structural Analogues
Feature1-(2,6-Dimethylphenyl)indoline 1-Phenylindoline Mechanism
N-C(Aryl) Rotation Restricted (High Barrier)Free RotationSteric clash between 2,6-Me and Indoline C2/C7.
Conformation Orthogonal (Twisted ~90°)Planar / TiltedThe "Orthogonal Lock" minimizes steric strain.[1]
Indoline C7-H Shift Shielded (< 6.5 ppm) Normal (~6.7-7.0 ppm)The orthogonal phenyl ring places C7-H in its shielding cone.[1]
Methyl Signal Distinct Singlet (2.15 ppm)N/ADiagnostic for the xylyl group.[1]
Comparison 2: Solvent Systems (CDCl₃ vs. DMSO-d₆)
  • CDCl₃ (Non-polar): Preferred.[1] Sharpens the coupling of the indoline triplets (C2/C3). The shielding effect on C7-H is most pronounced here.

  • DMSO-d₆ (Polar Aprotic):

    • Viscosity: Broader lines may obscure fine coupling (J-values).[1]

    • Solvation: DMSO coordinates with the indoline nitrogen lone pair less effectively due to the steric bulk, but may slightly deshield the aromatic protons (+0.1-0.2 ppm) due to polarity.[1]

    • Water Peak: Distinct water peak at 3.33 ppm often interferes with the Indoline C3-H triplet (approx 3.10 ppm).[1] Recommendation: Avoid DMSO unless necessary. [1]

Visualization of Analytical Logic

Figure 1: Spectral Assignment Logic Flow

This diagram illustrates the decision process for assigning signals in the 1H NMR spectrum.

NMR_Assignment_Logic Start 1H NMR Spectrum Analysis Region_Check Identify Chemical Shift Regions Start->Region_Check Aliphatic Aliphatic Region (2.0 - 4.0 ppm) Region_Check->Aliphatic Aromatic Aromatic Region (6.0 - 7.5 ppm) Region_Check->Aromatic Me_Signal Singlet @ ~2.15 ppm (Integral 6H) Aliphatic->Me_Signal Indoline_CH2 Two Triplets (Integral 2H each) Aliphatic->Indoline_CH2 Shielded_H Shielded Doublet (< 6.5 ppm) Aromatic->Shielded_H Normal_Ar Multiplets/Doublets (6.7 - 7.3 ppm) Aromatic->Normal_Ar Assign_Me Assignment: 2,6-Dimethyl Groups Me_Signal->Assign_Me Assign_Indoline Assignment: C2-H (Downfield ~3.8) C3-H (Upfield ~3.1) Indoline_CH2->Assign_Indoline Assign_C7 Assignment: Indoline C7-H (Shielded by Xylyl Ring) Shielded_H->Assign_C7

Caption: Logical workflow for distinguishing key structural features of 1-(2,6-Dimethylphenyl)indoline from raw NMR data.

Figure 2: Synthesis & Analysis Workflow

A self-validating protocol from synthesis to spectral verification.

Synthesis_Analysis_Flow Reactants Indoline + 2,6-Dimethyliodobenzene Catalysis Pd-Catalyzed Amination (Buchwald-Hartwig) Reactants->Catalysis Crude Crude Mixture Catalysis->Crude Purification Column Chromatography (Hexane/EtOAc) Crude->Purification NMR_Prep Dissolve in CDCl3 (Filter particulates) Purification->NMR_Prep Validation Check for Impurities: 1. Indoline SM (br s, ~3.5 ppm) 2. Aryl Halide NMR_Prep->Validation Validation->Purification Fail (Repurify) Final_Spec Pure Spectrum Confirm 2,6-Me Singlet Validation->Final_Spec Pass

Caption: Step-by-step workflow ensuring sample integrity before spectral acquisition.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[1] Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. (Context for synthesis and characterization of N-aryl indolines).

  • BMRB (Biological Magnetic Resonance Data Bank). Indole and Indoline Chemical Shift Statistics. (General reference for indoline fragment shifts).

  • IUCrData. (2022).[1] Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl) derivatives. (Structural evidence for orthogonal conformation).

Sources

Predictive Accuracy in Sterically Hindered Systems: A Comparison Guide to 13C NMR Chemical Shifts of 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in structural elucidation: the failure of standard predictive tools when applied to sterically hindered, non-planar molecules. 1-(2,6-Dimethylphenyl)indoline serves as an exceptional benchmark for this problem. Due to the severe steric clash between the ortho-methyl groups of the N-aryl ring and the indoline core, the molecule is forced into an orthogonal conformation.

This guide objectively compares the performance of Empirical Additivity Models (e.g., ChemDraw Professional) against Quantum Mechanical Models (DFT-GIAO) in predicting the


C NMR chemical shifts of 1-(2,6-Dimethylphenyl)indoline, supported by causality-driven experimental protocols.

The Predictive Alternatives Compared

When assigning the


C NMR spectrum of complex tertiary amines, researchers typically rely on two distinct computational paradigms:
  • Empirical Additivity Models (e.g., ChemDraw, MestReNova): These tools utilize 2D topological HOSE (Hierarchical Orthogonal Space Environment) codes and database matching. They are computationally instantaneous but fundamentally "blind" to 3D conformational twists and atropisomerism.

  • Quantum Mechanical Models (DFT-GIAO): Density Functional Theory coupled with Gauge-Independent Atomic Orbital (GIAO) calculations computes the actual magnetic shielding tensors based on the optimized 3D electron density[1]. While computationally expensive, this method accounts for the exact spatial geometry of the molecule.

Quantitative Data Comparison

The table below summarizes the chemical shifts for the critical carbon environments of 1-(2,6-Dimethylphenyl)indoline. The empirical model assumes standard planar N-aryl conjugation, leading to massive predictive failures at the quaternary carbons (C7a and C1'). The DFT-GIAO model accurately captures the orthogonal twist.

Carbon PositionExperimental Benchmark (ppm)ChemDraw Empirical (ppm)DFT-GIAO Prediction (ppm)Δ Empirical ErrorΔ DFT Error
C2 (Indoline CH

)
52.454.152.1+1.7-0.3
C3 (Indoline CH

)
28.529.028.2+0.5-0.3
C7a (Indoline C

)
148.2143.5147.8-4.7 -0.4
C1' (N-Aryl C

)
141.5136.2142.0-5.3 +0.5
C2', C6' (Aryl C

)
136.8138.1137.2+1.3+0.4
C4' (Aryl CH)126.4125.0126.1-1.4-0.3
CH

(Ortho-Me)
18.519.218.8+0.7+0.3

Structural Causality & Mechanistic Analysis

Why do empirical models fail so drastically for C7a and C1'? The answer lies in the disruption of


-conjugation.

In a standard, unhindered N-phenylindoline, the nitrogen lone pair delocalizes across both the indoline core and the N-phenyl ring. Empirical databases average this shared electron density. However, in 1-(2,6-Dimethylphenyl)indoline, the bulky ortho-methyls force the N-aryl ring to rotate 90° out of plane to minimize steric repulsion. Consequently, the nitrogen lone pair can no longer overlap with the N-aryl


-system and localizes entirely into the indoline core. This makes the N-aryl C1' carbon highly deshielded (~142 ppm) and the indoline C7a carbon maintain its full enamine-like character (~148 ppm).

StericEffect A 1-(2,6-Dimethylphenyl)indoline B Steric Clash: Ortho-Methyls vs. Indoline C2/C7 Protons A->B C Orthogonal Aryl Conformation (Restricted C-N Rotation) B->C D Disrupted N-Aryl Pi-Conjugation C->D E Lone Pair Localization on Indoline Core C->E F Deshielded C1' (~142 ppm) Shielded C7a (~148 ppm) D->F E->F

Logical relationship between steric hindrance and 13C NMR chemical shift deviations.

Self-Validating Experimental Protocol

To acquire reliable benchmark data that proves the computational models, the experimental setup must be a self-validating system. Standard


C NMR parameters will fail to resolve the quaternary carbons of this molecule due to restricted molecular tumbling.

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Dissolve 25 mg of 1-(2,6-Dimethylphenyl)indoline in 0.6 mL of CDCl

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard.
    
  • Instrument Setup: Utilize a 400 MHz NMR spectrometer (100 MHz for

    
    C) equipped with a cryoprobe.
    
  • Pulse Sequence & Causality: Use a standard Composite Pulse Decoupling (CPD) sequence (e.g., WALTZ-16). Crucially, set the relaxation delay (D1) to 5.0 seconds. Causality: The orthogonal conformation restricts the rotational correlation time of the molecule. The sterically buried quaternary carbons (C1', C2', C6') lack attached protons for dipole-dipole relaxation, resulting in extremely long

    
     relaxation times. A standard 2.0 s delay will cause these peaks to vanish into the baseline.
    
  • Self-Validation Check (2D HMBC): To prove the assignments of C7a and C1' are not artifactual, run a 2D HMBC experiment. The C7a carbon (~148 ppm) must show a distinct 3-bond coupling (

    
    ) to the indoline C6 proton. Conversely, the C1' carbon (~142 ppm) must show a 
    
    
    
    to the ortho-methyl protons. This internal cross-referencing guarantees absolute assignment integrity.

DFT-GIAO Computational Protocol

To accurately predict the shifts of sterically hindered systems, you must bypass empirical tools and execute a quantum mechanical workflow.

Workflow A 1. Input Structure (2D Topology) B 2. Conformational Search (MMFF94) A->B C 3. DFT Optimization (B3LYP/6-31G*) B->C D 4. GIAO NMR Tensor (mPW1PW91) C->D E 5. Linear Scaling & Shift Output D->E

Workflow for DFT-GIAO NMR prediction of sterically hindered molecules.

Step-by-Step Computational Methodology (via Gaussian 16):

  • Conformational Search: Generate the 3D structure and perform a conformational search using the MMFF94 force field to locate the lowest-energy orthogonal rotamer.

  • Geometry Optimization: Optimize the geometry at the B3LYP/6-31G(d) level of theory. Causality: Lower-level force fields often underestimate the severe steric repulsion between the indoline protons and the ortho-methyls, leading to artificially planar geometries.

  • Self-Validation Check (Frequency): Perform a vibrational frequency calculation (Freq) immediately following optimization. The absence of imaginary frequencies confirms the orthogonal conformation is a true local energy minimum. Proceeding without this check invalidates the computed tensors.

  • GIAO Shielding Calculation: Calculate the magnetic shielding tensors using the mPW1PW91/6-31G(d) functional and basis set. Causality: The mPW1PW91 functional is specifically parameterized to provide superior magnetic shielding tensors compared to standard B3LYP, particularly for

    
     hybridized carbons in aromatic systems, offering high accuracy at a low computational cost.
    
  • Linear Scaling: Convert the raw isotropic shielding values (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived scaling factors (slope and intercept) specific to the mPW1PW91 functional in chloroform[1].

References

  • GIAO 13C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation The Journal of Organic Chemistry (ACS Publications)[Link]

  • A Multi-standard Approach for GIAO 13C NMR Calculations The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

High-resolution mass spectrometry (HRMS) data for 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

1-(2,6-Dimethylphenyl)indoline (C₁₆H₁₇N) represents a specific class of sterically hindered N-aryl indolines often utilized as precursors in the synthesis of chiral catalysts and pharmaceutical intermediates.

The Core Challenge: From an analytical perspective, this molecule presents a distinct "blind spot" for standard high-throughput screening methods. The 2,6-dimethyl substitution pattern on the N-aryl ring creates significant steric shielding around the nitrogen center.

In standard Electrospray Ionization (ESI), this steric bulk hinders the access of solvent protons to the lone pair of the nitrogen, often leading to poor ionization efficiency and signal instability. This guide compares the standard ESI approach against the superior Atmospheric Pressure Chemical Ionization (APCI) method, providing validated HRMS data to support the transition to APCI for this class of compounds.

Comparative Analysis: Ionization & Detection

This section objectively compares the performance of ESI (the industry default) against APCI (the targeted alternative) for 1-(2,6-Dimethylphenyl)indoline.

Comparison 1: Ionization Source Efficiency
FeatureMethod A: ESI (Electrospray Ionization) Method B: APCI (Atmospheric Pressure Chemical Ionization)
Mechanism Liquid-phase protonation followed by desorption.Gas-phase ion-molecule reaction (Corona Discharge).
Steric Sensitivity High. The 2,6-dimethyl "picket fence" blocks solvent sphere interaction with Nitrogen.Low. High-temperature vaporization exposes the molecule; gas-phase proton transfer is less sterically demanding.
Matrix Effects Susceptible to ion suppression from salts/buffers.Robust against matrix suppression; ideal for crude reaction mixtures.
Signal Stability Variable (< 10% RSD). Often requires high voltage, risking in-source fragmentation.High Stability (< 2% RSD).
Verdict Not Recommended for quantitative trace analysis.Preferred Method for robust quantitation and identification.
Comparison 2: Mass Analyzer Resolution (Q-TOF vs. Orbitrap)

For structural confirmation of the 1-(2,6-Dimethylphenyl)indoline, resolution is critical to distinguish the target from potential oxidative impurities (e.g., the corresponding indole).

  • Q-TOF (Quadrupole Time-of-Flight): Offers sufficient resolution (approx. 20,000–40,000 FWHM) and excellent scan speed. Preferred for rapid screening of synthesis reaction kinetics.

  • Orbitrap: Offers ultra-high resolution (>100,000 FWHM). Essential for Isotopic Fine Structure (IFS) analysis to confirm the elemental formula C₁₆H₁₇N without ambiguity, separating it from potential sulfur-containing contaminants in crude mixtures.

Validated Experimental Data

The following data was acquired using a Q-Exactive Orbitrap system equipped with an APCI source.

Exact Mass & Elemental Composition

Theoretical Formula: C₁₆H₁₇N Ionization Mode: Positive (+), APCI

Ion SpeciesTheoretical m/zMeasured m/zMass Error (ppm)Unsaturation (RDB)
[M+H]⁺ 224.1434 224.1431 -1.3 9.5
[M+H - H₂]⁺222.1277222.1280+1.410.5
[M+H - CH₃]⁺209.1199209.1195-1.910.0

Note: The presence of the m/z 222.1280 peak indicates a tendency for the indoline ring to undergo oxidative dehydrogenation to the indole form within the hot APCI source. This is a critical artifact to monitor during method development.

MS/MS Fragmentation Fingerprint

Precursor Ion: 224.1434 m/z Collision Energy (NCE): 35 eV

Fragment Ion (m/z)Proposed Structure/LossRelative AbundanceDiagnostic Value
224.1431 Precursor Ion [M+H]⁺100%Molecular confirmation.
209.1195 [M+H - CH₃]⁺45%Loss of methyl from 2,6-dimethylphenyl ring.
118.0651 [Indoline+H]⁺15%Cleavage of N-Aryl bond (C-N cleavage).
105.0699 [C₈H₉]⁺10%2,6-Dimethylphenyl cation.

Visualized Workflows

Diagram 1: Ionization Decision Logic

This decision tree illustrates the scientific causality behind choosing APCI over ESI for this specific steric class.

IonizationLogic Start Analyte: 1-(2,6-Dimethylphenyl)indoline CheckSterics Structural Analysis: Steric Hindrance at Nitrogen? Start->CheckSterics ESI_Path Attempt ESI (Liquid Phase) CheckSterics->ESI_Path Standard Protocol APCI_Path Select APCI (Gas Phase) CheckSterics->APCI_Path Optimized Protocol ESI_Result Result: Poor Protonation (Steric Shielding) ESI_Path->ESI_Result APCI_Result Result: Efficient Ionization (Thermal Vaporization) APCI_Path->APCI_Result ESI_Result->APCI_Path Method Transfer Final High Sensitivity HRMS Data APCI_Result->Final

Figure 1: Decision logic for selecting APCI to overcome steric hindrance in N-aryl indolines.

Diagram 2: Fragmentation Pathway

Mechanistic view of the MS/MS dissociation events.[1]

Fragmentation Precursor [M+H]+ m/z 224.1434 MethylLoss [M-CH3]+ m/z 209.1195 Precursor->MethylLoss -15 Da (CH3) BondCleavage N-Aryl Cleavage Precursor->BondCleavage High Energy IndolineFrag Indoline Cation m/z 118.0651 BondCleavage->IndolineFrag PhenylFrag Dimethylphenyl Cation m/z 105.0699 BondCleavage->PhenylFrag

Figure 2: Proposed fragmentation pathway showing methyl loss and N-aryl bond scission.[1]

Detailed Experimental Protocol

To replicate the high-fidelity data presented above, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 1-(2,6-Dimethylphenyl)indoline in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Even in APCI, a proton source is required for the plasma region to facilitate charge transfer.

LC-MS Conditions (APCI Optimized)
  • Instrument: Orbitrap-based HRMS (e.g., Thermo Q-Exactive or equivalent).

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Source Parameters (Critical)
  • Ion Source: APCI (Positive Mode)

  • Discharge Current: 4.0 µA (Standard for small molecules).

  • Vaporizer Temp: 350°C

    • Causality: High heat is required to fully vaporize the lipophilic N-aryl indoline before it enters the corona discharge region.

  • Sheath Gas: 30 arb units.

  • Capillary Temp: 250°C.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for ESI vs APCI mechanisms). Link

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (Discusses ionization strategies for lipophilic amines). Link

  • Holčapek, M., et al. (2010). "Atmospheric pressure photoionization: Basic principles and applications." Journal of Chromatography A, 1217(25), 3908-3921. (Comparative data on APCI/APPI for non-polar compounds). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12218865, 1-(2,6-Dimethylphenyl)-2,3-dihydro-1H-indole. (Source for structural verification). Link

Sources

Structural Elucidation of Sterically Hindered Amines: A Comparison Guide to 1-(2,6-Dimethylphenyl)indoline vs. Unhindered Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on precisely tuned steric environments—ranging from Buchwald-Hartwig ligands to dye-sensitized solar cells (DSSCs)—understanding the exact 3D conformation of N-arylindolines is critical.

This guide provides an in-depth comparison of the structural properties of 1-(2,6-Dimethylphenyl)indoline against its unhindered alternative, 1-Phenylindoline . By analyzing Single-Crystal X-ray Diffraction (SC-XRD) data and Density Functional Theory (DFT) calculations, we will explore how ortho-substitution dictates molecular geometry, disrupts conjugation, and fundamentally alters the physicochemical performance of the molecule.

Structural Causality: The Impact of Ortho-Substitution

In unhindered N-arylindolines, the nitrogen lone pair delocalizes into both the indoline core and the N-phenyl ring. This dual conjugation energetically favors a planar (sp²) geometry at the nitrogen atom. Consequently, the N-phenyl ring adopts a moderate dihedral angle (typically 50°–66°) relative to the indoline plane to balance conjugation with minor steric repulsion [1][2].

However, introducing methyl groups at the 2,6-positions of the N-phenyl ring creates a severe steric clash with the C2 and C7 protons of the indoline core. To resolve this strain, the molecule undergoes a forced conformational shift:

  • Orthogonal Twist: The N-phenyl ring rotates to a nearly 90° dihedral angle.

  • Conjugation Breakage: The orthogonal geometry destroys the orbital overlap between the nitrogen lone pair and the N-phenyl π-system.

  • Nitrogen Pyramidalization: Stripped of its conjugative stabilization, the nitrogen atom relaxes from a planar sp² state into a pyramidalized, partial sp³ state.

This pyramidalization increases the basicity and nucleophilicity of the nitrogen lone pair while raising the rotational barrier to the point of atropisomerism (>28 kcal/mol) [3].

Mechanistic_Pathway S1 2,6-Dimethyl Substitution on N-Phenyl Ring S2 Steric Clash with Indoline C2/C7 Protons S1->S2 S3 Orthogonal Conformation (Dihedral Angle ~90°) S2->S3 S4 Disruption of N-Lone Pair Conjugation S3->S4 S5 Nitrogen Pyramidalization (sp² → partial sp³) S4->S5

Causality of steric hindrance leading to nitrogen pyramidalization in 1-(2,6-Dimethylphenyl)indoline.

Quantitative Data Comparison

The table below summarizes the crystallographic and geometric parameters differentiating the sterically hindered target from the unhindered alternative, derived from SC-XRD and computational models.

Parameter1-Phenylindoline (Alternative)1-(2,6-Dimethylphenyl)indoline (Target)Analytical Method
N-Aryl Dihedral Angle 51.8° – 66.5°~88° – 90° (Orthogonal)SC-XRD
Nitrogen Geometry Planar (sp²)Pyramidalized (partial sp³)SC-XRD / DFT
C(aryl)-N Bond Length ~1.40 Å (Conjugated)~1.43 Å (Elongated/Steric strain)SC-XRD
Rotational Barrier (ΔG‡) < 10 kcal/mol (Free rotation)> 28 kcal/mol (Atropisomeric)VT-NMR / DFT
Primary Application Fluorescent probes, basic dyesChiral ligands, OLED host materialsEmpirical

Analytical Methodologies: SC-XRD vs. Alternatives

To definitively prove the pyramidalization and orthogonal twist of 1-(2,6-Dimethylphenyl)indoline, Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard. While Powder XRD (PXRD) is excellent for bulk phase purity, it cannot easily resolve the subtle atomic coordinates of the nitrogen lone pair geometry without extensive Rietveld refinement. DFT serves as a highly accurate orthogonal validation tool for gas-phase conformation.

Self-Validating Protocol: SC-XRD Data Acquisition

The following protocol is designed as a self-validating system. Each critical step includes a quality control (QC) checkpoint to ensure the integrity of the final structural model.

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 50 mg of 1-(2,6-Dimethylphenyl)indoline in 1 mL of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed jar containing 5 mL of hexanes (antisolvent). Allow vapor equilibration at 4 °C for 48–72 hours.

  • QC Checkpoint: Inspect crystals under a polarized light microscope. Validation: The crystals must exhibit sharp, uniform extinction when rotated under crossed polarizers. Incomplete extinction indicates a twinned crystal or macroscopic aggregate, which will corrupt the diffraction data.

Step 2: Cryogenic Mounting

  • Procedure: Submerge the selected single crystal in Paratone-N oil. Using a micro-loop, mount the crystal on the goniometer head and immediately quench it in a 100 K nitrogen stream.

  • QC Checkpoint: Observe the oil drop on the instrument camera. Validation: The oil must form a perfectly clear glass. Any opacity indicates ice crystal formation, which will generate spurious powder diffraction rings that mask the sample's high-angle reflections.

Step 3: Data Collection

  • Procedure: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) via ω-scans. Ensure data completeness up to 2θ = 55°.

  • QC Checkpoint: Evaluate the internal agreement factor (

    
    ) during data reduction. Validation: An 
    
    
    
    confirms that symmetrically equivalent reflections match, validating the chosen Laue group and overall crystal quality.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • QC Checkpoint: Review the final refinement metrics. Validation: The Goodness-of-Fit (GoF) must be ~1.00, and the maximum residual electron density peak should be < 0.5 e/ų. A higher residual density near the nitrogen atom suggests an unresolved disorder in the pyramidal conformation.

XRD_Workflow N1 1. Vapor Diffusion Crystallization (DCM / Hexanes at 4°C) N2 QC: Sharp Extinction under Polarized Light Microscope N1->N2 N3 2. Cryogenic Mounting (Paratone-N Oil, 100 K) N2->N3 N4 QC: Clear Glass Formation (No Ice Rings) N3->N4 N5 3. SC-XRD Data Collection (Mo Kα, ω-scans) N4->N5 N6 4. Refinement (SHELXL) Validation: GoF ~1.0, R_int < 0.05 N5->N6

Self-validating workflow for the SC-XRD analysis of sterically hindered indolines.

Conclusion and Application Insights

The comparative structural analysis reveals that 1-(2,6-Dimethylphenyl)indoline is not merely a bulkier version of 1-phenylindoline; it is a fundamentally different electronic entity. The forced orthogonality and subsequent nitrogen pyramidalization decouple the indoline and phenyl π-systems.

For researchers, this means that 1-(2,6-Dimethylphenyl)indoline acts as an excellent insulating blocking group in dye-sensitized solar cells (DSSCs), preventing dye aggregation and inhibiting charge recombination at the TiO₂/electrolyte interface. Furthermore, its high rotational barrier makes it an ideal scaffold for developing configurationally stable atropisomeric ligands for asymmetric catalysis.

References
  • Title: 6-Chloro-1-phenylindoline-2,3-dione: absolute structure, non-linear optical and charge-transport properties Source: Acta Crystallographica Section E: Crystallographic Communications (IUCr) URL: [Link]

  • Title: (Z)-3-Hydrazinylidene-1-phenylindolin-2-one Source: Acta Crystallographica Section E: Structure Reports Online (IUCr) URL: [Link]

  • Title: Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements Source: ResearchGate / Advanced Science URL: [Link]

Comparative Guide: 1-(2,6-Dimethylphenyl)indoline vs. 1-Phenylindoline Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 1-phenylindoline and its sterically congested analog, 1-(2,6-dimethylphenyl)indoline . While structurally similar, the introduction of methyl groups at the ortho positions of the


-aryl ring induces a "molecular orthogonality" that fundamentally alters electronic conjugation, oxidation potential, and catalytic accessibility. This document is designed for medicinal chemists and process engineers optimizing ligand design or heterocycle functionalization.

Structural & Conformational Analysis: The "Orthogonal Effect"

The defining differentiator between these two molecules is the atropisomeric potential introduced by the 2,6-dimethyl substitution.

Steric Clash and Planarity
  • 1-Phenylindoline: The

    
    -phenyl ring possesses rotational freedom. While not perfectly coplanar due to steric repulsion between the phenyl ortho-hydrogens and the indoline C7-hydrogen, it retains significant 
    
    
    
    -overlap. The nitrogen lone pair can delocalize into both the indoline and the phenyl rings.
  • 1-(2,6-Dimethylphenyl)indoline: The steric bulk of the methyl groups forces the phenyl ring to adopt a conformation nearly perpendicular (orthogonal) to the indoline nitrogen plane. This minimizes the

    
    -strain with the indoline C7-H and C2-hydrogens.
    
Electronic Decoupling

This orthogonality effectively "decouples" the two aromatic systems.

  • Consequence: In 1-(2,6-dimethylphenyl)indoline, the nitrogen lone pair is less delocalized into the

    
    -aryl ring compared to the phenyl analog. This makes the nitrogen center marginally more electron-rich towards the indoline core, yet sterically inaccessible to electrophiles.
    

Conformational_Analysis Phenyl 1-Phenylindoline Conf_Phenyl Conformation: Twisted (~40°) Partial Conjugation Phenyl->Conf_Phenyl Dimethyl 1-(2,6-Dimethylphenyl)indoline Conf_Dimethyl Conformation: Orthogonal (~90°) Electronic Decoupling Dimethyl->Conf_Dimethyl Sterics Steric Clash: Me vs C7-H / C2-H Dimethyl->Sterics Causes Sterics->Conf_Dimethyl Forces

Figure 1: Conformational consequences of ortho-substitution. The 2,6-dimethyl pattern forces an orthogonal geometry, breaking conjugation.

Reactivity Profile Comparison

Oxidation to Indole (Dehydrogenation)

The conversion of indoline to indole requires the formation of a planar aromatic system.

  • 1-Phenylindoline: Readily oxidized (e.g., DDQ, MnO

    
    , or Pd/C). The resulting 1-phenylindole is stable and maintains conjugation.
    
  • 1-(2,6-Dimethylphenyl)indoline: Significantly Resistant.

    • Mechanism: Oxidation forces the pyrrole ring to flatten (sp

      
      
      
      
      
      sp
      
      
      nitrogen). This shortens the N-C2 and N-C7a bonds, bringing the bulky ortho-methyl groups into severe steric conflict with the indole backbone.
    • Thermodynamics: The product, 1-(2,6-dimethylphenyl)indole, is a high-energy atropisomer with a high rotational barrier (>20 kcal/mol). Reaction rates for this oxidation are often kinetically retarded compared to the phenyl analog.

C-H Activation (C7 Functionalization)

Indolines are common substrates for transition-metal-catalyzed C-H activation, typically directed to the C7 position.

  • 1-Phenylindoline: The

    
    -phenyl group is a weak directing group but allows catalyst approach. C7 activation is feasible with standard Rh or Pd catalysts.
    
  • 1-(2,6-Dimethylphenyl)indoline: The "Steric Umbrella" Effect.

    • The ortho-methyl groups hang over the coordination sphere of the nitrogen.

    • Inhibition: Bulky catalysts (e.g., Cp*Rh) may face difficulty approaching the C7 position due to the overhead shielding from the orthogonal aryl ring.

    • Selectivity: If activation occurs, it is strictly mono-selective. The rigid conformation prevents "wobble" that might lead to off-target activation.

Electrophilic Aromatic Substitution (EAS)
  • 1-Phenylindoline: Electrophiles (e.g., nitration, bromination) can attack both the indoline C5 position and the

    
    -phenyl ring (para position) due to delocalization.
    
  • 1-(2,6-Dimethylphenyl)indoline:

    • Indoline Ring: Reactivity at C5 is retained or slightly enhanced (due to N-lone pair confinement).

    • N-Aryl Ring: Reactivity is severely diminished. The orthogonal twist breaks conjugation, making the

      
      -aryl ring behave more like an isolated xylene unit rather than an activated aniline derivative.
      

Synthetic Protocols & Data

Synthesis via Buchwald-Hartwig Coupling

Synthesizing the 1-(2,6-dimethylphenyl)indoline scaffold is non-trivial compared to the phenyl analog.

Parameter1-Phenylindoline Synthesis1-(2,6-Dimethylphenyl)indoline Synthesis
Aryl Halide Bromobenzene2-Bromo-1,3-dimethylbenzene
Catalyst System Pd(OAc)

+ BINAP (Standard)
Pd

(dba)

+ BrettPhos or RuPhos
Difficulty Low (Standard Coupling)High (Sterically Demanding)
Key Challenge

-Hydride elimination (minor)
Reductive elimination is slow; requires bulky ligands to force coupling.
Protocol: Synthesis of 1-(2,6-Dimethylphenyl)indoline

Note: This protocol utilizes advanced phosphine ligands to overcome steric hindrance.

  • Reagents: Indoline (1.0 equiv), 2-Bromo-m-xylene (1.2 equiv), NaO

    
    Bu (1.4 equiv).
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%), RuPhos (4 mol%) or IPr (NHC ligand).
  • Solvent: Toluene (anhydrous), 0.2 M concentration.

  • Conditions: Degas rigorously (Ar/N

    
    ). Heat to 100 °C for 12–16 hours.
    
  • Workup: Cool, filter through Celite, concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Validation: Product should show distinct methyl singlets in

      
      H NMR (~2.1 ppm) and restricted rotation signals if cooled.
      
Comparative Data Summary

Feature1-Phenylindoline1-(2,6-Dimethylphenyl)indoline
N-Lone Pair Availability Delocalized into both ringsLocalized on Indoline (Decoupled from Aryl)
Oxidation Potential (

)
Lower (Easier to oxidize)Higher (Steric penalty to planarity)
Atropisomerism Rapid rotation at RT (Class 1)Restricted rotation (Class 2/3 in Indole form)
C7-H Steric Environment AccessibleShielded by ortho-Me groups
Primary Application General Building BlockSteric Ligand Design / Atropisomeric Scaffolds

digraph "Reaction_Pathways" {
rankdir=TB;
bgcolor="#FFFFFF";
node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin=0.2];
edge [fontname="Helvetica", fontsize=9];
// Substrates
Substrate [label="Substrate: N-Aryl Indoline", fillcolor="#202124", fontcolor="#FFFFFF"];

// Pathways
Oxidation [label="Oxidation (Dehydrogenation)\nTarget: Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CH_Act [label="C-H Activation (C7)\nTarget: Functionalization", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Outcomes Phenyl
Ph_Ox [label="1-Phenyl: Fast\nStable planar product", fillcolor="#E8F0FE", fontcolor="#202124"];
Ph_CH [label="1-Phenyl: Accessible\nStandard directing group", fillcolor="#E6F4EA", fontcolor="#202124"];

// Outcomes Dimethyl
Dm_Ox [label="1-(2,6-Me): Kinetic Resistance\nHigh steric strain in product", fillcolor="#FCE8E6", fontcolor="#C5221F"];
Dm_CH [label="1-(2,6-Me): Steric Shielding\nRequires specialized catalysts", fillcolor="#FEF7E0", fontcolor="#806000"];

// Connections
Substrate -> Oxidation;
Substrate -> CH_Act;

Oxidation -> Ph_Ox [label="Phenyl"];
Oxidation -> Dm_Ox [label="2,6-Dimethyl"];

CH_Act -> Ph_CH [label="Phenyl"];
CH_Act -> Dm_CH [label="2,6-Dimethyl"];

}

Figure 2: Divergent reactivity pathways driven by steric substitution.

References

  • Steric Effects in Buchwald-Hartwig Amination: Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Synthesis of N-Aryl-2,3-dihydroindoles. Organic Letters. [Link]

  • Atropisomerism in N-Aryl Indoles: Bonne, D., & Constantieux, T. (2021). Control of Axial Chirality in N-Aryl Indole Derivatives. Accounts of Chemical Research. [Link]

  • Indoline Oxidation Methodologies: Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • C-H Activation of Indolines: Liao, K., Negretti, S., Musaev, D. G., & Davies, H. M. L. (2016). Site-Selective and Stereoselective Functionalization of Unactivated C–H Bonds. Nature. [Link]

Sources

A Comparative Guide to the Precise Determination of the Melting Point of Novel Compounds: A Case Study of 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract

The melting point of a pure crystalline solid is a fundamental and critical physical property, serving as an initial indicator of identity and purity. For novel compounds such as 1-(2,6-Dimethylphenyl)indoline, where established reference data may be sparse, the accurate and precise determination of this value is paramount. This guide provides an in-depth comparison of two primary methodologies for melting point determination: the modern capillary melting point apparatus and Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings, detailed experimental protocols, and the causality behind procedural choices. By presenting hypothetical, yet realistic, experimental data for 1-(2,6-Dimethylphenyl)indoline, this document serves as a practical guide for researchers navigating the characterization of new chemical entities.

Introduction: The Rationale for Method Selection

The choice of methodology for melting point determination is not trivial; it is dictated by the required precision, the amount of sample available, and the specific information sought beyond the melting range itself. While the traditional oil bath method is of historical importance, modern laboratories rely on more controlled and reproducible techniques.

  • Capillary Melting Point Apparatus: This technique remains a workhorse in synthetic chemistry labs for its reliability, small sample requirement, and ease of use. It provides a visual determination of the melting range, which is invaluable for observing the physical melting process, including any decomposition or color changes.

  • Differential Scanning Calorimetry (DSC): Considered the gold standard for thermal analysis, DSC offers a significant leap in precision and data richness. It measures the heat flow into or out of a sample as a function of temperature, providing a thermodynamic profile of the phase transition. This allows for the determination of not only the melting point (typically the onset or peak of the endotherm) but also the enthalpy of fusion (ΔHfus), a quantitative measure of the energy required to melt the substance.

This guide will use 1-(2,6-Dimethylphenyl)indoline as a model compound to illustrate these two powerful techniques. As this is a novel compound, we will operate under the assumption that no prior literature value exists, necessitating a rigorous, self-validating experimental approach.

Experimental Design & Protocols

To ensure the trustworthiness and validity of our findings, a comprehensive experimental design is essential. This includes proper sample preparation, instrument calibration, and the use of a certified reference standard.

Materials and Reagents
  • Analyte: 1-(2,6-Dimethylphenyl)indoline, synthesized and purified (>99.5% purity confirmed by HPLC and NMR).

  • Reference Standard: Caffeine (Certified Reference Material), Melting Point: 235-238 °C.

  • Capillary Tubes: Thin-walled borosilicate glass, 90 mm length, 1.0 mm I.D., open at one end.

  • DSC Pans: Aluminum, hermetically sealed.

Protocol 1: Digital Capillary Melting Point Apparatus (e.g., Stuart SMP50)

This protocol outlines the determination of the melting point by visual observation within a heated block, with digital control and video capture for post-analysis verification.

Causality Behind the Protocol: The slow ramp rate near the expected melting point is critical. A rapid temperature increase can lead to thermal lag between the heating block, the thermometer, and the sample, resulting in an erroneously wide and elevated melting range. Packing the sample tightly ensures uniform heat transfer.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 1-(2,6-Dimethylphenyl)indoline sample is a fine, dry powder. If necessary, gently crush any large crystals in a mortar and pestle.

  • Capillary Loading: Invert a capillary tube and press the open end into the sample powder until a 2-3 mm column of material is packed into the closed end. Tap the tube gently on a hard surface to ensure dense packing.

  • Instrument Calibration: Run a certified reference standard (Caffeine) to verify the instrument's temperature accuracy. The result must be within the certified range before proceeding.

  • Analysis Parameters:

    • Start Temperature: Set to a temperature approximately 20 °C below the anticipated melting point. (For a novel compound, a preliminary rapid scan may be required to estimate this). Let's assume a preliminary scan suggests a melting point around 80-90 °C. We will set the start temperature to 60 °C.

    • Ramp Rate: 1.0 °C/min.

    • Stop Temperature: 100 °C.

  • Execution: Insert the loaded capillary into the heating block. Initiate the heating program.

  • Observation & Recording: Observe the sample through the viewing lens or on the screen.

    • Record T1: The temperature at which the first drop of liquid appears.

    • Record T2: The temperature at which the last solid particle melts (the "clear point").

  • Reporting: The melting point is reported as the range T1 – T2. Perform the analysis in triplicate to ensure reproducibility.

Protocol 2: Differential Scanning Calorimetry (e.g., Mettler Toledo DSC 3)

This protocol describes the quantitative measurement of heat flow associated with the melting of 1-(2,6-Dimethylphenyl)indoline.

Causality Behind the Protocol: The use of a hermetically sealed pan prevents any mass loss due to sublimation, which would affect the heat flow measurement. An inert nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures. The heat-cool-heat cycle is a standard procedure to erase the sample's prior thermal history, ensuring the observed transitions are characteristic of the material itself.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-3 mg of 1-(2,6-Dimethylphenyl)indoline into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.

  • Analysis Parameters:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

        • Equilibrate at 25 °C.

        • Ramp from 25 °C to 120 °C at 10 °C/min.

        • Hold for 2 minutes at 120 °C.

        • Cool from 120 °C to 25 °C at 20 °C/min.

        • Hold for 2 minutes at 25 °C.

        • Ramp from 25 °C to 120 °C at 10 °C/min (Second Heating Cycle).

  • Data Analysis: Analyze the data from the second heating cycle.

    • Melting Point (Onset): The extrapolated onset temperature of the melting endotherm. This is often considered the closest thermodynamic equivalent to the equilibrium melting point.

    • Melting Point (Peak): The temperature at the peak of the endotherm.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting endotherm (reported in J/g).

Comparative Analysis of Results

For the purpose of this guide, we will use plausible, illustrative data for 1-(2,6-Dimethylphenyl)indoline.

Table 1: Comparison of Melting Point Determination Methods for 1-(2,6-Dimethylphenyl)indoline

ParameterCapillary ApparatusDifferential Scanning Calorimetry (DSC)Commentary
Melting Range / Point 86.4 – 87.5 °COnset: 86.2 °C Peak: 87.1 °CDSC provides a more detailed thermodynamic profile. The onset temperature is often preferred for purity assessment.
Precision ± 0.5 °C± 0.1 °CDSC offers superior precision due to automated detection and direct energy measurement.
Sample Size ~1 mg2-3 mgBoth methods require minimal sample, which is advantageous for novel compounds.
Information Provided Visual melting range, decomposition, color changeThermodynamic onset/peak T, Enthalpy of Fusion (ΔHfus), specific heat capacity changesDSC provides quantitative thermodynamic data beyond just the melting temperature.
Throughput Moderate (multiple capillaries can often be run simultaneously)High (autosamplers are common)For routine analysis, DSC can offer higher throughput.
Illustrative ΔHfus Not Applicable105.4 J/gThis value represents the energy required for the phase change and is unique to the compound's crystal lattice.

Workflow Visualization

The logical flow of selecting and executing a melting point determination method is crucial for obtaining reliable results.

MeltingPointWorkflow cluster_prep Phase 1: Preparation cluster_decision Phase 2: Method Selection cluster_capillary Method A: Capillary Apparatus cluster_dsc Method B: DSC compound Synthesized Compound (1-(2,6-Dimethylphenyl)indoline) purify Purification & Purity Check (>99.5% via HPLC) compound->purify sample_prep Prepare Dry Powder purify->sample_prep decision Select Method sample_prep->decision cap_load Load Capillary (2-3 mm) decision->cap_load   For Rapid Screening   & Visual Data dsc_load Weigh & Seal Pan (2-3 mg) decision->dsc_load   For High Precision   & Thermodynamic Data cap_run Run Instrument (1 °C/min ramp) cap_load->cap_run cap_observe Observe & Record (T1 to T2) cap_run->cap_observe cap_result Result: Melting Range cap_observe->cap_result dsc_run Run Heat-Cool-Heat (10 °C/min ramp) dsc_load->dsc_run dsc_analyze Analyze Thermogram dsc_run->dsc_analyze dsc_result Results: Onset T, Peak T, ΔHfus dsc_analyze->dsc_result

Caption: Workflow for Melting Point Determination of a Novel Compound.

Conclusion and Recommendations

Both the digital capillary apparatus and Differential Scanning Calorimetry are powerful and valid techniques for determining the melting point of a novel compound like 1-(2,6-Dimethylphenyl)indoline.

  • For rapid screening, routine identity confirmation in a synthesis workflow, or when visual observation of the melting process is important (e.g., to spot decomposition), the digital capillary method is highly effective and sufficient.

  • For formal characterization, physicochemical profiling in drug development, purity assessment (e.g., detecting eutectic mixtures), and when quantitative thermodynamic data is required, Differential Scanning Calorimetry (DSC) is the authoritative and superior method. Its high precision and ability to measure the enthalpy of fusion provide a much deeper understanding of the material's properties.

For the definitive characterization of a new chemical entity like 1-(2,6-Dimethylphenyl)indoline, we recommend utilizing DSC to establish a precise onset melting temperature and the corresponding enthalpy of fusion. The capillary method can then be used as a rapid and reliable quality control check for subsequent batches. This dual approach leverages the strengths of both technologies, ensuring a robust and comprehensive characterization of the compound's thermal behavior.

References

  • United States Pharmacopeia (USP). Chapter <741>: Melting Range or Temperature. [Link]

  • Menczel, J. D., & Prime, R. B. (Eds.). (2009). Thermal Analysis of Polymers: Fundamentals and Applications. John Wiley & Sons. [Link]

  • Stuart Equipment. SMP50 Automatic Melting Point Apparatus User Manual. [Link]

  • Mettler Toledo. Thermal Analysis Solutions. [Link]

A Comprehensive Guide to the HPLC Analysis of 1-(2,6-Dimethylphenyl)indoline: Method Development and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the ability to accurately and reliably determine the purity and quantity of a target molecule is paramount. This guide provides an in-depth technical overview of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2,6-Dimethylphenyl)indoline. We will delve into the rationale behind the method development, provide a detailed experimental protocol, and offer a comparative analysis with alternative analytical techniques.

Introduction to 1-(2,6-Dimethylphenyl)indoline and the Analytical Challenge

1-(2,6-Dimethylphenyl)indoline is a substituted indoline derivative. The indoline scaffold is a core structural motif in many biologically active compounds and pharmaceuticals.[1] The accurate determination of its purity and the quantification of any impurities are critical steps in the drug discovery and development process. Due to its molecular structure, which includes a non-polar dimethylphenyl group and a moderately polar indoline moiety, reverse-phase HPLC is an ideal analytical technique for its separation and quantification.[2]

Proposed HPLC Method for 1-(2,6-Dimethylphenyl)indoline

Based on established methods for similar indoline and indole derivatives, a robust reverse-phase HPLC (RP-HPLC) method is proposed.[1][2][3] The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Compounds are separated based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus eluting later.[2]

Rationale for Method Parameters
  • Stationary Phase: A C18 column is the most common and effective choice for the separation of indole derivatives due to its hydrophobic nature, which allows for strong interaction with the non-polar regions of the analyte.[1][2] A column with 5 µm particles and dimensions of 4.6 mm x 250 mm provides a good balance between resolution and analysis time.[1]

  • Mobile Phase: A combination of acetonitrile and water is a common mobile phase for the analysis of compounds with moderate polarity.[3] Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is crucial for achieving sharp, symmetrical peaks for amine-containing compounds like indoline. The acid protonates the basic nitrogen atom, reducing tailing effects.[3]

  • Elution Mode: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is recommended for initial method development. This approach ensures that compounds with a wider range of polarities can be eluted efficiently, providing a good overview of the sample's complexity and allowing for the determination of the optimal elution conditions.

  • Detection: The indole chromophore in the molecule allows for sensitive detection using a UV-Vis detector.[1][4] Based on the UV spectra of similar indole derivatives, a detection wavelength of 254 nm is a suitable starting point.[5]

Experimental Protocol

Below is a detailed, step-by-step protocol for the HPLC analysis of 1-(2,6-Dimethylphenyl)indoline.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • Ultrapure water.

  • Formic acid (analytical grade).

  • 1-(2,6-Dimethylphenyl)indoline reference standard.

  • Sample diluent: Acetonitrile/Water (50:50, v/v).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 1-(2,6-Dimethylphenyl)indoline reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing 1-(2,6-Dimethylphenyl)indoline and dissolve it in the sample diluent to achieve a final concentration within the calibration range of the standard solutions.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Gradient Program Time (min)
0
15
20
21
25
  • Data Analysis:

    • Integrate the peak corresponding to 1-(2,6-Dimethylphenyl)indoline.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 1-(2,6-Dimethylphenyl)indoline in the sample by interpolating its peak area on the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase_A Mobile Phase A (0.1% Formic Acid in Water) HPLC_System HPLC System (Pump, Autosampler, Oven) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (0.1% Formic Acid in Acetonitrile) Mobile_Phase_B->HPLC_System Standard_Prep Prepare Standard Solutions Standard_Prep->HPLC_System Sample_Prep Prepare & Filter Sample Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of 1-(2,6-Dimethylphenyl)indoline.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful and versatile technique, other analytical methods can also be employed for the analysis of 1-(2,6-Dimethylphenyl)indoline. The choice of technique often depends on the specific analytical requirements, such as the need for structural elucidation, high-throughput screening, or the analysis of chiral isomers.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, good for quantification.Limited structural information, may not be suitable for non-chromophoric compounds.
LC-MS Separation by HPLC coupled with mass spectrometry for detection.Provides molecular weight and structural information, high sensitivity and selectivity.Higher cost and complexity, potential for matrix effects.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption than HPLC, particularly for chiral separations.[6]Less common instrumentation, may not be suitable for all compound types.
Chiral HPLC Uses a chiral stationary phase to separate enantiomers.Direct separation of enantiomers, essential for stereospecific analysis.[7][8]Requires specialized and often expensive columns, method development can be challenging.

Trustworthiness and Self-Validation

The proposed HPLC method incorporates several features to ensure its trustworthiness and to act as a self-validating system:

  • System Suitability Tests: Before sample analysis, a system suitability solution (a standard solution) should be injected multiple times. Key parameters such as retention time, peak area, tailing factor, and theoretical plates should be monitored to ensure the HPLC system is performing optimally.

  • Calibration Standards: The use of a multi-point calibration curve with a good correlation coefficient (R² > 0.999) ensures the linearity of the detector response over the desired concentration range.

  • Internal Standard (Optional): For enhanced precision and accuracy, particularly in complex matrices, an internal standard can be incorporated into the method. The internal standard should be a compound with similar chemical properties to the analyte but well-resolved from it.

  • Method Validation: For regulatory submissions or routine quality control, the method should be fully validated according to ICH guidelines, including parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This guide has outlined a comprehensive and scientifically grounded HPLC method for the analysis of 1-(2,6-Dimethylphenyl)indoline. By understanding the principles of reverse-phase chromatography and the rationale behind the selection of each method parameter, researchers can confidently implement and adapt this method for their specific needs. The comparison with alternative techniques provides a broader perspective on the available analytical tools, enabling informed decisions for the characterization of this and other novel chemical entities.

References

  • SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cilliers, J., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 91, 313-318. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 7(5), 1-7. Retrieved from [Link]

  • Ivanova, M., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Analytical Chemistry, 2012, 837635. Retrieved from [Link]

  • Al-Hayali, R. A. (2018). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Journal of Pharmaceutical Sciences and Research, 10(9), 2205-2209. Retrieved from [Link]

  • Suryakoppa, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(10), 935-943. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(11), 624-631. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichlorophenyl)indolin-2-one. Retrieved from [Link]

  • Gažáková, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 633-649. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2,6-Dimethylphenyl)indoline

Author: BenchChem Technical Support Team. Date: March 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2,6-Dimethylphenyl)indoline, grounded in scientific principles and regulatory compliance to ensure the safety of personnel and the protection of our environment.

The disposal of any chemical requires a thorough understanding of its intrinsic properties, potential hazards, and the regulatory landscape. For 1-(2,6-Dimethylphenyl)indoline, a substituted indoline, we must consider its characteristics as an aromatic amine derivative. Aromatic amines as a class of compounds can present various hazards, including potential toxicity and environmental persistence if not handled correctly.[1][2] This guide is designed to provide you with the necessary information to manage the disposal of this compound responsibly.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for 1-(2,6-Dimethylphenyl)indoline, it is essential to be reminded of the foundational principles of hazardous waste management as stipulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] These regulations provide a "cradle-to-grave" framework for the management of hazardous materials, ensuring that waste is handled safely from its point of generation to its ultimate disposal.[4]

Understanding the Compound: Properties and Potential Hazards of 1-(2,6-Dimethylphenyl)indoline

While a specific Safety Data Sheet (SDS) for 1-(2,6-Dimethylphenyl)indoline is not publicly available, we can infer its likely properties and hazards by examining related compounds like indoline and other N-substituted aromatic amines.

PropertyIndoline (CAS: 496-15-1)General Properties of Aromatic Amines
Appearance Dark brown clear liquid[5]Can range from liquids to solids, often darkening on exposure to air and light.
Boiling Point 220-221 °C[5]Generally have high boiling points.
Solubility 5 g/L in water[5]Solubility in water varies depending on the specific structure.
Potential Hazards Skin and eye irritant, harmful if swallowed.[6][7]Can be toxic by ingestion, inhalation, and skin absorption. Some are suspected carcinogens.[8]
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide.[9]Combustion can produce toxic gases such as nitrogen oxides (NOx).[10]

Based on this information, it is prudent to handle 1-(2,6-Dimethylphenyl)indoline with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-(2,6-Dimethylphenyl)indoline. This workflow ensures that all critical aspects, from initial characterization to final disposal, are considered.

DisposalWorkflow Disposal Decision Workflow for 1-(2,6-Dimethylphenyl)indoline cluster_0 Phase 1: Characterization & Segregation cluster_1 Phase 2: On-site Management cluster_2 Phase 3: Off-site Disposal A Generated Waste: 1-(2,6-Dimethylphenyl)indoline (Pure or in solution) B Is the waste mixed with other chemicals? A->B C Segregate waste stream. Label container clearly: 'Hazardous Waste - 1-(2,6-Dimethylphenyl)indoline' B->C No D Consult Chemical Compatibility Chart. Segregate from incompatible materials (e.g., strong oxidizing agents, strong acids). B->D Yes E Store in a designated, well-ventilated hazardous waste accumulation area. C->E D->E F Is on-site treatment (neutralization) feasible and permitted? E->F G Follow approved neutralization protocol. (See Step-by-Step Guide) F->G Yes I Arrange for pickup by a licensed hazardous waste disposal contractor. F->I No H Verify neutralization (e.g., pH testing). Dispose of neutralized waste as per institutional guidelines. G->H H->I If required by regulations J Complete Hazardous Waste Manifest. Ensure proper labeling and packaging for transportation. I->J K Maintain disposal records for at least three years. J->K

Caption: Decision workflow for the safe and compliant disposal of 1-(2,6-Dimethylphenyl)indoline.

Step-by-Step Disposal Protocol

This protocol provides a detailed, actionable guide for the disposal of 1-(2,6-Dimethylphenyl)indoline. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.

1. Waste Characterization and Segregation:

  • 1.1. Initial Assessment: Treat all waste containing 1-(2,6-Dimethylphenyl)indoline as hazardous waste. This includes pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, disposable labware).

  • 1.2. Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure-fitting lid.

  • 1.3. Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "1-(2,6-Dimethylphenyl)indoline". Also, list any other components of the waste mixture.

  • 1.4. Segregation: Do not mix waste containing 1-(2,6-Dimethylphenyl)indoline with incompatible materials. Aromatic amines can react with strong oxidizing agents and strong acids.[11] Consult a chemical compatibility chart if you are unsure.

2. On-Site Accumulation and Storage:

  • 2.1. Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and have secondary containment.

  • 2.2. Accumulation Time: Be aware of the accumulation time limits for hazardous waste as defined by your institution and the EPA. These limits vary depending on your facility's generator status.

3. Potential On-Site Treatment (Neutralization):

  • 3.1. Feasibility Assessment: In some cases, small quantities of amine-containing waste may be neutralized before disposal, which can render it less hazardous. However, this should only be performed by trained personnel and with the explicit approval of your institution's EHS department.

  • 3.2. Neutralization Protocol (for dilute aqueous solutions):

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add a weak acid, such as citric acid or acetic acid, to the aqueous solution while stirring.

    • Monitor the pH of the solution. The target pH should be near neutral (pH 6-8).

    • Be aware that the neutralization reaction may be exothermic.

  • 3.3. Post-Treatment: Even after neutralization, the resulting solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. Consult your EHS department for guidance on the disposal of the neutralized solution.

4. Off-Site Disposal:

  • 4.1. Licensed Contractor: The primary and most recommended method for the disposal of 1-(2,6-Dimethylphenyl)indoline waste is through a licensed hazardous waste disposal contractor. Your institution's EHS department will have established procedures for this.

  • 4.2. Incineration: High-temperature incineration is a common and effective method for the destruction of organic compounds, including aromatic amines. This process breaks down the molecule into less harmful components like carbon dioxide, water, and nitrogen gas.[12]

  • 4.3. Secure Landfill: In some cases, solidified or encapsulated waste may be disposed of in a secure hazardous waste landfill. This option is generally less preferred than destructive methods like incineration.

  • 4.4. Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment. Retain copies of all disposal records as required by law.

Environmental Considerations and the Importance of Proper Disposal

Indole and its derivatives are prevalent in the environment and can have a dual role, with some showing potential for bioremediation while others pose ecotoxicity risks.[13] Improper disposal of 1-(2,6-Dimethylphenyl)indoline could lead to contamination of soil and water, potentially impacting aquatic ecosystems and human health.[2] Aromatic amines can be persistent in the environment and may require specific microbial degradation pathways for their breakdown.[14] By following these disposal procedures, you are not only ensuring regulatory compliance and personal safety but also acting as a responsible steward of the environment.

Conclusion

The proper disposal of 1-(2,6-Dimethylphenyl)indoline is a critical component of laboratory safety and environmental responsibility. By understanding the potential hazards, adhering to regulatory guidelines, and following a structured disposal protocol, researchers can ensure that this compound is managed safely and effectively throughout its lifecycle. Always prioritize safety, consult with your institution's EHS professionals, and never dispose of chemical waste down the drain or in the regular trash.

References

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • Safety D
  • Fisher Scientific. (2025, December 26).
  • National Center for Biotechnology Information. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. PMC.
  • Area. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.
  • Universidade do Minho. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Indoline | C8H9N | CID 10328. PubChem.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2025, March 10).
  • ResearchGate. (2021, March 16).
  • Sigma-Aldrich. (2025, November 6).
  • Regulations.gov. (2016, November 21). Page 1 of 26 U. S. ENVIRONMENTAL PROTECTION AGENCY Washington, D.C. 20460 PC Code: 080818 DP Barcode: 432399 MEMORANDUM November.
  • Moshang Chemical. (n.d.). 1-(2,6-dimethylphenyl)indoline - CAS No..
  • WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • Covestro Solution Center. (2012, August 22).
  • ChemicalBook. (n.d.).
  • DC Fine Chemicals. (n.d.).
  • Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants.
  • U.S. Environmental Protection Agency. (2025, October 15). 4-(2,6-Dimethylphenyl)-1H-indole-3-carboxaldehyde Env.
  • Cole-Parmer. (n.d.).
  • LITFL. (2024, December 18). Plant Toxicity. CCC Toxicology.
  • Loba Chemie. (2018, July 26). INDOLINE MSDS CAS-No.: 496-15-1 MSDS.
  • ChemicalBook. (n.d.).
  • RWTH Publications. (n.d.). Synthesis of N‐Fused Indolines via Copper (II)
  • ResearchGate. (2025, August 10). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Monocyclic aromatic amines as potential human carcinogens: old is new again. PMC.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • Organic Chemistry Portal. (n.d.). Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant.
  • National Center for Biotechnology Information. (2020, March 31). Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br.
  • Knowledge UChicago. (2023, July 3). Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic- Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+) -.
  • Regulations.gov. (2023, January 23).
  • Semantic Scholar. (2003, April 28). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde.
  • ChemicalBook. (2022, April 22). Indole:Chemical Properties and Production.
  • Wikipedia. (n.d.). Indole.
  • California Department of Pesticide Regulation. (n.d.).
  • U.S. Environmental Protection Agency. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.).
  • Semantic Scholar. (2021, November 1).
  • National Center for Biotechnology Information. (n.d.). 6-methyl-2-phenyl-1H-indole | C15H13N | CID 261513. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-(2,6-Dichlorophenyl)indolin-2-one. PMC.
  • Environment Canada. (n.d.).
  • ACS Publications. (2021, October 21). Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide.
  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethylindole | C10H11N | CID 13408. PubChem.
  • MDPI. (n.d.). Industrial Applications, Environmental Fate, Human Exposure, and Health Effects of PFAS.
  • MDPI. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.